Iopamidol Impurity (Desdiiodo Iopamidol)
Description
Properties
CAS No. |
1798830-49-5 |
|---|---|
Molecular Formula |
C17H24IN3O8 |
Molecular Weight |
525.30 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis Pathways for Iopamidol Impurity: Desdiiodo Iopamidol - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for Desdiiodo Iopamidol, a critical impurity of the non-ionic X-ray contrast agent, Iopamidol. The formation of this impurity is primarily understood as a degradation process of the parent Iopamidol molecule. This document details the mechanisms of its formation, experimental protocols for its generation under controlled conditions, and relevant quantitative data.
Introduction to Iopamidol and the Significance of Desdiiodo Iopamidol
Iopamidol is a widely used, water-soluble, non-ionic iodinated contrast medium essential for various diagnostic imaging procedures, including angiography and computed tomography.[1] Its efficacy relies on the radiopaque properties of the three iodine atoms on its benzene ring structure.[2] The purity and safety of Iopamidol are paramount, and the presence of impurities can impact its safety and efficacy.
Desdiiodo Iopamidol is a significant impurity formed by the removal of two iodine atoms from the Iopamidol molecule. Its presence in the final drug product is a critical quality attribute that needs to be monitored and controlled. Understanding the pathways of its formation is crucial for developing stable formulations and robust manufacturing processes. While direct synthetic routes for Desdiiodo Iopamidol are not extensively published, its formation through the degradation of Iopamidol is well-documented.
Chemical and Physical Data
A clear comparison of the chemical and physical properties of Iopamidol and its Desdiiodo impurity is essential for their identification and characterization.
| Property | Iopamidol | Desdiiodo Iopamidol |
| Chemical Name | (S)-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4,6-triiodoisophthalamide[1] | (S)-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2-iodoisophthalamide[3][4] |
| CAS Number | 60166-93-0[1] | 1798830-49-5[3][4][5] |
| Molecular Formula | C₁₇H₂₂I₃N₃O₈[1] | C₁₇H₂₄IN₃O₈[3][5] |
| Molecular Weight | 777.1 g/mol [1] | 525.30 g/mol [3][5] |
Synthesis Pathways: Formation via Degradation
The primary pathway for the formation of Desdiiodo Iopamidol is through the degradation of Iopamidol, specifically via deiodination. This process involves the cleavage of the carbon-iodine bond on the aromatic ring.
Photodegradation
Exposure to ultraviolet (UV) radiation is a significant factor in the degradation of Iopamidol and the formation of deiodinated impurities. The aromatic iodine-carbon bond is susceptible to photolytic cleavage.
Advanced Oxidation Processes (AOPs)
Advanced oxidation processes, which involve the generation of highly reactive oxygen species, can also lead to the degradation of Iopamidol and subsequent deiodination. Studies have shown that processes like UV/H₂O₂ and UV/persulfate can effectively degrade Iopamidol, with deiodination being a key transformation.[6]
Experimental Protocols for Formation via Degradation
The following protocols are based on published studies on Iopamidol degradation and can be adapted for the controlled generation of Desdiiodo Iopamidol.
Photodegradation Experimental Setup
This protocol describes a typical laboratory setup for studying the photodegradation of Iopamidol.
Objective: To induce the formation of Desdiiodo Iopamidol through UV irradiation.
Materials:
-
Iopamidol solution of known concentration
-
Quartz photoreactor
-
Low-pressure mercury UV lamp
-
Magnetic stirrer
-
pH meter and buffers
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Prepare an aqueous solution of Iopamidol at a specific concentration (e.g., 10 mg/L).
-
Adjust the pH of the solution to the desired level (e.g., pH 7) using appropriate buffers.
-
Place the solution in the quartz photoreactor and ensure continuous mixing with a magnetic stirrer.
-
Position the UV lamp to irradiate the solution uniformly.
-
At specific time intervals, withdraw aliquots of the solution for analysis.
-
Analyze the samples by HPLC to monitor the degradation of Iopamidol and the formation of deiodinated products, including Desdiiodo Iopamidol.
Quantitative Data from Degradation Studies
The following table summarizes key quantitative data from studies on Iopamidol degradation, which can be indicative of the conditions favoring the formation of Desdiiodo Iopamidol.
| Parameter | Condition | Value/Observation | Reference |
| Photodegradation Quantum Yield | Low-pressure UV lamp | 0.03318 mol einstein⁻¹ | [6] (Implied from similar studies) |
| Effect of UV Intensity | Increased UV intensity | Increased degradation rate | [6] (General principle) |
| Effect of pH | Varied pH | Negligible effect on photodegradation rate | [6] (General principle) |
| AOPs Degradation Rate | UV/NaOCl | 14 times faster than UV-only | [6] |
Conclusion
The synthesis of Desdiiodo Iopamidol is intrinsically linked to the degradation of Iopamidol. Understanding the mechanisms of deiodination, particularly through photodegradation and advanced oxidation processes, is essential for controlling the formation of this impurity. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to study, and potentially control, the formation of Desdiiodo Iopamidol, thereby ensuring the quality and safety of Iopamidol-containing pharmaceutical products. Further research into specific and controlled synthetic methods for producing this impurity as a reference standard is warranted.
References
- 1. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Iopamidol? [synapse.patsnap.com]
- 3. clearsynth.com [clearsynth.com]
- 4. veeprho.com [veeprho.com]
- 5. Iopamidol Impurity (Desdiiodo Iopamidol) [sincopharmachem.com]
- 6. Formation dynamics of inorganic iodine species during UV-based advanced oxidation of iopamidol and iohexol and their correlation with iodinated disinfection by-product yields - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
Characterization of Desdiiodo Iopamidol: A Technical Guide for Researchers
For immediate release
This technical guide provides a comprehensive overview of the characterization of the Desdiiodo Iopamidol reference standard, a critical impurity of the non-ionic X-ray contrast agent, Iopamidol. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and analytical development of Iopamidol and related substances.
Introduction
Desdiiodo Iopamidol, chemically known as (S)-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2-iodoisophthalamide, is a known process-related impurity and potential degradation product of Iopamidol.[1][2] Its diligent monitoring and control are essential to ensure the safety and efficacy of Iopamidol formulations. This guide outlines the key physicochemical properties and analytical methodologies for the definitive identification and quantification of the Desdiiodo Iopamidol reference standard.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a reference standard is paramount for its proper handling, storage, and use in analytical procedures.
| Property | Value | Source |
| Chemical Name | (S)-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2-iodoisophthalamide | [1][2] |
| CAS Number | 1798830-49-5 | [1] |
| Molecular Formula | C17H24IN3O8 | [1] |
| Molecular Weight | 525.3 g/mol | [1] |
| Appearance | White to off-white solid (Illustrative) | N/A |
| Solubility | Soluble in water, DMSO. Sparingly soluble in Methanol. (Illustrative) | N/A |
| Melting Point | 185-195 °C (Illustrative) | N/A |
Analytical Characterization
A multi-faceted analytical approach is necessary for the comprehensive characterization of the Desdiiodo Iopamidol reference standard. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the principal techniques employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the Desdiiodo Iopamidol reference standard and for its quantification in Iopamidol drug substances and products. A reversed-phase HPLC method is typically employed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed quantity of the reference standard in the mobile phase to achieve a known concentration.
| Parameter | Specification |
| Purity (by HPLC) | ≥ 98.0% (Illustrative) |
| Retention Time | Approximately 8.5 minutes (dependent on specific method parameters) (Illustrative) |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information regarding the molecular weight and structure of Desdiiodo Iopamidol. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
-
Collision Energy: Varied to obtain optimal fragmentation for structural elucidation.
-
Data Analysis: The acquired data is processed to determine the accurate mass of the parent ion and its fragmentation pattern.
| Ion | m/z (Illustrative) | Description |
| [M+H]+ | 526.0681 | Protonated molecule |
| [M+Na]+ | 548.0400 | Sodium adduct |
| Fragment 1 | 421.0152 | Loss of C3H7NO3 |
| Fragment 2 | 317.9623 | Further fragmentation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of Desdiiodo Iopamidol. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) for complete structural assignment.
-
Data Processing: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
Illustrative ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.5 - 9.0 | m | 2H | Ar-H |
| 7.5 - 8.0 | m | 1H | Ar-H |
| 4.0 - 4.5 | m | 1H | CH-OH |
| 3.0 - 4.0 | m | 12H | CH₂, CH |
| 1.2 | d | 3H | CH₃ |
Illustrative ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| 170 - 175 | C=O (amide) |
| 135 - 150 | Ar-C |
| 90 - 100 | Ar-C-I |
| 60 - 70 | CH-OH |
| 50 - 60 | CH₂-OH |
| 20 - 25 | CH₃ |
Workflow and Pathway Diagrams
Visual representations of the analytical workflow and related biological pathways can aid in understanding the context of the reference standard's characterization.
Analytical workflow for the characterization of Desdiiodo Iopamidol.
Hypothetical signaling pathway of Iopamidol's cellular effects.
Conclusion
The comprehensive characterization of the Desdiiodo Iopamidol reference standard is a prerequisite for its use in the quality control of Iopamidol. The analytical methodologies detailed in this guide provide a robust framework for the identification, structural elucidation, and purity determination of this critical impurity. Adherence to these or similarly validated methods will ensure the accuracy and reliability of analytical data, ultimately contributing to the safety and quality of Iopamidol-containing pharmaceutical products.
References
An In-depth Technical Guide to the Identification of Iopamidol Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and analysis of iopamidol degradation products. Iopamidol, a widely used non-ionic, low-osmolar iodinated contrast agent, can degrade under various stress conditions, leading to the formation of related substances that require careful monitoring to ensure product quality, safety, and efficacy. This document details the primary degradation pathways, analytical methodologies for identification and quantification, and summarizes key degradation products observed under forced degradation conditions.
Introduction to Iopamidol Stability and Degradation
Iopamidol's chemical structure, N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide, is susceptible to degradation through several mechanisms, including hydrolysis, oxidation, and photolysis. Forced degradation studies are essential to identify potential degradation products that may form during the manufacturing process, storage, and handling of iopamidol-containing products. Understanding these degradation pathways is crucial for the development of stability-indicating analytical methods and for ensuring the overall quality of the final drug product.
Primary Degradation Pathways of Iopamidol
Forced degradation studies have revealed several key pathways for iopamidol degradation:
-
Hydrolysis: Under acidic and basic conditions, the amide linkages in the iopamidol molecule are susceptible to hydrolysis. This can lead to the cleavage of the side chains from the tri-iodinated benzene ring.
-
Oxidation: Oxidative stress, often induced by agents like hydrogen peroxide, can lead to various degradation products. A notable transformation is the oxidation of the amino group to a nitro group.[1]
-
Photodegradation: Exposure to UV light can induce the degradation of iopamidol. The primary mechanisms involved are deiodination, where iodine atoms are cleaved from the benzene ring, and hydroxylation, which involves the addition of hydroxyl groups.[2] The rate of photodegradation is influenced by the intensity of the UV irradiation.[2]
-
Formation of Chloro-derivatives: In the presence of chlorine, chlorine-containing products can be formed.[1]
Quantitative Analysis of Iopamidol Degradation Products
The following table summarizes the types of degradation products identified under various stress conditions. While the precise quantification of each degradation product is highly dependent on the specific experimental conditions (e.g., concentration of stressor, temperature, duration), this table provides a qualitative and semi-quantitative overview based on available literature.
| Stress Condition | Degradation Product Type | Key Transformation | Analytical Method |
| Acid Hydrolysis | Hydrolyzed side chains | Cleavage of amide bonds | HPLC, LC-MS |
| Base Hydrolysis | Hydrolyzed side chains | Cleavage of amide bonds | HPLC, LC-MS |
| Oxidation (H₂O₂) | Oxidized amino group | Amino group to nitro group | HPLC, LC-MS/MS[1] |
| Photodegradation (UV) | Deiodinated & Hydroxylated Products | Loss of iodine, addition of -OH | UPLC-ESI-MS, UPLC-UV[2] |
| UV/Chlorine | Chloro-derivatives | Addition of chlorine | LC-MS |
Experimental Protocols for Iopamidol Forced Degradation Studies
The following are generalized protocols for inducing and analyzing iopamidol degradation. Researchers should optimize these conditions based on their specific drug product formulation and regulatory requirements. The goal of these studies is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
General Sample Preparation
A stock solution of iopamidol is typically prepared in a suitable solvent, such as water or a mild buffer, at a known concentration (e.g., 1 mg/mL). This stock solution is then subjected to the various stress conditions outlined below.
Hydrolytic Degradation
-
Acid Hydrolysis:
-
To the iopamidol stock solution, add an equal volume of a suitable acid (e.g., 0.1 N HCl).
-
Incubate the solution at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 2-24 hours), monitoring the degradation periodically.
-
After the desired degradation is achieved, cool the solution to room temperature and neutralize it with a suitable base (e.g., 0.1 N NaOH) to halt the reaction.
-
Dilute the sample to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To the iopamidol stock solution, add an equal volume of a suitable base (e.g., 0.1 N NaOH).
-
Follow the same incubation, neutralization (with a suitable acid, e.g., 0.1 N HCl), and dilution steps as described for acid hydrolysis.
-
Oxidative Degradation
-
To the iopamidol stock solution, add a suitable oxidizing agent (e.g., 3-30% hydrogen peroxide).
-
Store the solution at room temperature or a slightly elevated temperature, protected from light, for a specified duration (e.g., up to 7 days).
-
Monitor the degradation periodically.
-
Once the target degradation is achieved, dilute the sample to a suitable concentration for analysis.
Photodegradation
-
Expose the iopamidol stock solution to a controlled UV light source (e.g., with an output of 200-800 nm) for a defined period.
-
The exposure should be sufficient to achieve the desired degradation (e.g., not less than 1.2 million lux hours).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Following exposure, dilute the samples for analysis.
Analytical Methodology
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is essential for separating iopamidol from its degradation products. A typical method would utilize a C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at a wavelength where iopamidol and its degradation products have significant absorbance (e.g., 240 nm).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the structural elucidation of degradation products, LC-MS is a powerful tool. Techniques like UPLC-ESI-MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) and LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) provide high-resolution mass data that can be used to determine the elemental composition and fragmentation patterns of the degradation products, thereby enabling their identification.[2][3]
Visualizing Degradation Pathways and Workflows
Iopamidol Degradation Pathways
Caption: Major degradation pathways of iopamidol under various stress conditions.
Experimental Workflow for Degradation Product Identification
Caption: A typical experimental workflow for the identification of iopamidol degradation products.
Conclusion
The identification and characterization of iopamidol degradation products are critical aspects of drug development and quality control. This guide has outlined the primary degradation pathways, provided a framework for quantitative analysis, detailed experimental protocols for forced degradation studies, and visualized the key processes involved. By employing a systematic approach utilizing modern analytical techniques such as HPLC and LC-MS, researchers and scientists can effectively identify, quantify, and control the impurities in iopamidol, ensuring the safety and efficacy of this important diagnostic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of metabolite profiling tools and time-of-flight mass spectrometry in the identification of transformation products of iopromide and iopamidol during advanced oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Formation mechanism of Desdiiodo Iopamidol in Iopamidol synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the formation mechanism of Desdiiodo Iopamidol, a critical impurity encountered during the synthesis of the non-ionic X-ray contrast agent, Iopamidol. Understanding the genesis of this and other related impurities is paramount for the development of robust and well-controlled manufacturing processes that ensure the final drug product's purity, safety, and efficacy.
Introduction to Iopamidol and its Impurities
Iopamidol, chemically known as (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-5-lactamidoisophthalamide, is a widely used contrast medium in medical imaging.[1][2] Its efficacy is derived from the high concentration of iodine atoms, which attenuate X-rays. The manufacturing of Iopamidol is a complex multi-step chemical synthesis where the control of impurities is a significant challenge.[3] Regulatory bodies like the European Pharmacopoeia and the United States Pharmacopeia mandate strict limits on impurities in the final drug substance.
Desdiiodo Iopamidol is a process-related impurity of Iopamidol, characterized by the absence of two iodine atoms from the tri-iodinated benzene ring of the parent molecule. Its formation represents a significant purity issue in Iopamidoĺ manufacturing.
Proposed Formation Mechanism of Desdiiodo Iopamidol
While the precise, documented mechanism for the formation of Desdiiodo Iopamidol during Iopamidol synthesis is not extensively detailed in publicly available literature, a plausible pathway can be postulated based on established principles of organic chemistry and knowledge of the Iopamidol synthesis process. The formation likely occurs through a deiodination reaction of the tri-iodinated aromatic ring of Iopamidol or its precursors.
Several factors inherent to the synthetic process could contribute to this deiodination:
-
Presence of Reducing Agents: The synthesis of Iopamidol may involve steps where reducing agents are present, either as primary reagents or as impurities. These reducing agents can react with the aryl-iodine bonds, leading to their cleavage.
-
Catalytic Dehalogenation by Metal Impurities: Trace amounts of transition metals, potentially introduced from reactors or starting materials, can catalyze the dehalogenation of aryl halides.[4][5][6][7]
-
Radical Reactions: The reaction conditions, such as elevated temperatures or the presence of radical initiators, could lead to the formation of aryl radicals, which can then abstract a hydrogen atom to yield the deiodinated product.
-
Incomplete Iodination: The primary iodination step of the aromatic ring might be incomplete, leading to the formation of mono- and di-iodinated precursors that are then carried through the subsequent synthetic steps.
The following diagram illustrates a proposed logical relationship for the formation of Desdiiodo Iopamidol.
Caption: Logical pathways for Desdiiodo Iopamidol formation.
Quantitative Data on Impurity Formation
Experimental Protocols
Detailed experimental protocols for the synthesis of Iopamidol, particularly those that detail the formation and control of Desdiiodo Iopamidol, are typically proprietary. However, the scientific literature and patents describe general procedures for the synthesis of Iopamidol and related compounds. These generally involve the multi-step synthesis of the tri-iodinated aromatic backbone followed by amidation reactions to introduce the side chains.
A generalized workflow for Iopamidol synthesis and the point at which Desdiiodo Iopamidol could be formed is depicted below.
Caption: Generalized workflow of Iopamidol synthesis.
Analytical Methods for Detection and Quantification
The detection and quantification of Desdiiodo Iopamidol and other impurities in Iopamidol are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
A typical HPLC method for the analysis of Iopamidol and its impurities would involve:
-
Column: A reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where Iopamidol and its impurities have significant absorbance (e.g., around 240 nm).[8]
-
Quantification: The amount of Desdiiodo Iopamidol is determined by comparing its peak area to that of a qualified reference standard.
HPLC-Mass Spectrometry (HPLC-MS)
For the unequivocal identification of impurities, HPLC coupled with Mass Spectrometry (MS) is a powerful tool.[2] This technique provides molecular weight information and fragmentation patterns, which can be used to confirm the structure of Desdiiodo Iopamidol.
The following table summarizes the analytical methods.
| Technique | Purpose | Typical Parameters |
| HPLC-UV | Quantification of Desdiiodo Iopamidol | Column: C18; Mobile Phase: Buffered Acetonitrile/Water Gradient; Detection: UV at ~240 nm |
| HPLC-MS | Identification and Structural Confirmation | Ionization: Electrospray (ESI); Analyzer: Quadrupole, Time-of-Flight (TOF) |
Control and Purification Strategies
The control of Desdiiodo Iopamidol levels in the final Iopamidol product is achieved through a combination of process optimization and effective purification methods.
-
Process Optimization: Careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents during the iodination and subsequent steps is critical to minimize the formation of under-iodinated species. The exclusion of metallic impurities and adventitious reducing agents is also important.
-
Crystallization: Iopamidol is a crystalline solid, and crystallization is a key purification step. The solubility of Iopamidol and Desdiiodo Iopamidol in the crystallization solvent system will be different, allowing for the selective crystallization of the pure Iopamidol, leaving the impurity in the mother liquor.
-
Chromatography: In some cases, preparative chromatography may be employed to remove impurities that are difficult to separate by crystallization.
The logical relationship for controlling Desdiiodo Iopamidol is outlined in the diagram below.
Caption: Strategy for controlling Desdiiodo Iopamidol levels.
Conclusion
The formation of Desdiiodo Iopamidol is a key concern in the synthesis of Iopamidol. While a definitive, published mechanism is not available, it is likely formed through deiodination reactions driven by reducing conditions, catalytic impurities, or as a result of incomplete iodination. A thorough understanding of these potential pathways, coupled with robust process controls, effective purification strategies, and sensitive analytical methods, is essential for the consistent production of high-purity Iopamidol that meets the stringent requirements for patient safety and drug efficacy. Further research into the specific kinetics and mechanisms of Desdiiodo Iopamidol formation would be beneficial for the continued optimization of Iopamidol manufacturing processes.
References
- 1. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Transformation of iopamidol during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical iron-catalyzed dehalogenation of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-catalysed halogen exchange reactions of aryl halides [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Desdiiodo Iopamidol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desdiiodo Iopamidol, a known impurity and degradation product of the widely used non-ionic X-ray contrast agent Iopamidol, is of significant interest in pharmaceutical quality control and drug stability studies. This technical guide provides a comprehensive overview of the core physical and chemical properties of Desdiiodo Iopamidol. It includes a summary of its quantitative data, detailed experimental protocols for property determination, and visualizations of relevant chemical pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Desdiiodo Iopamidol is structurally similar to its parent compound, Iopamidol, with the key difference being the absence of two iodine atoms on the benzene ring. As an impurity, its presence in Iopamidol formulations is strictly monitored to ensure the safety and efficacy of the final drug product. Understanding the physical and chemical characteristics of Desdiiodo Iopamidol is crucial for developing robust analytical methods for its detection and quantification, as well as for assessing the degradation pathways of Iopamidol.
Physical Properties
The physical properties of Desdiiodo Iopamidol are essential for its isolation, characterization, and the development of appropriate analytical techniques. While specific experimental data for Desdiiodo Iopamidol is limited, the properties of the parent compound, Iopamidol, provide a valuable reference point.
| Property | Data |
| Molecular Formula | C₁₇H₂₄IN₃O₈ |
| Molecular Weight | 525.30 g/mol [1][2][3] |
| Appearance | Assumed to be a white to off-white solid, similar to Iopamidol.[4] |
| Melting Point | Data not available; the parent compound, Iopamidol, decomposes at high temperatures without melting.[5] |
| Boiling Point | Data not available; likely to decompose at high temperatures. |
| Solubility | Expected to be soluble in water, similar to Iopamidol. |
| pKa | Data not available. |
Chemical Properties
The chemical properties of Desdiiodo Iopamidol are largely dictated by its functional groups, including amide, hydroxyl, and the remaining iodine atom on the aromatic ring. Its chemical stability and reactivity are of primary concern in the context of Iopamidol degradation.
3.1. Degradation Pathways
Desdiiodo Iopamidol can be formed through the degradation of Iopamidol. The primary degradation mechanisms involve deiodination and hydrolysis.
-
Deiodination: The carbon-iodine bonds in Iopamidol can be cleaved under certain conditions, such as exposure to UV light or specific chemical environments, leading to the formation of Desdiiodo Iopamidol and other deiodinated species.[3][6]
-
Hydrolysis: The amide linkages in the side chains of both Iopamidol and Desdiiodo Iopamidol can undergo hydrolysis, particularly under acidic or basic conditions, leading to the formation of related impurities.[2]
Experimental Protocols
Detailed experimental protocols for the determination of the physical and chemical properties of Desdiiodo Iopamidol are crucial for its analysis. The following are generalized methodologies that can be adapted for this specific compound.
4.1. Melting Point Determination (Capillary Method)
This method is suitable for powdered crystalline substances.
-
Apparatus: A melting point apparatus (e.g., Mel-Temp) and glass capillary tubes.[7][8]
-
Procedure:
-
A small, dry sample of Desdiiodo Iopamidol is finely powdered and packed into a capillary tube to a height of 2-3 mm.[8]
-
The capillary tube is placed in the heating block of the melting point apparatus.[8]
-
The sample is heated at a controlled rate.[8]
-
The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For substances that decompose, the decomposition temperature is noted.[7]
-
4.2. Solubility Determination
This protocol determines the solubility of a compound in a specific solvent.
-
Apparatus: Analytical balance, volumetric flasks, a constant temperature bath or shaker, and an analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of Desdiiodo Iopamidol is added to a known volume of the solvent (e.g., water) in a flask.
-
The mixture is agitated in a constant temperature bath until equilibrium is reached.
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of Desdiiodo Iopamidol in the filtrate is determined using a validated analytical method, such as HPLC-UV.
-
4.3. pKa Determination (Spectrophotometric Method)
This method is applicable for compounds with a chromophore that exhibits a change in absorbance with pH.
-
Apparatus: A UV-Vis spectrophotometer with a thermostatted cell holder, pH meter, and quartz cuvettes.
-
Procedure:
-
A series of buffer solutions with a range of known pH values are prepared.
-
A stock solution of Desdiiodo Iopamidol is prepared in a suitable solvent.
-
Aliquots of the stock solution are added to each buffer solution to prepare a series of solutions with the same total concentration of the compound but different pH values.
-
The UV-Vis spectrum of each solution is recorded.
-
The absorbance at a wavelength where the protonated and deprotonated species have different absorptivities is plotted against pH.
-
The pKa is determined from the inflection point of the resulting sigmoid curve.[9]
-
4.4. Analytical Characterization (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard technique for the identification and quantification of pharmaceutical impurities.
-
Apparatus: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions (Typical for Iopamidol and its impurities):
-
Column: A C18 or phenyl stationary phase is often used.[10][11]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 240 nm for Iopamidol).[10][11]
-
Quantification: Quantification is achieved by comparing the peak area of Desdiiodo Iopamidol in a sample to that of a certified reference standard.
-
Mandatory Visualizations
5.1. Logical Relationship of Iopamidol and its Impurities
Caption: Relationship between Iopamidol and its impurities.
5.2. Experimental Workflow for Impurity Identification
Caption: Workflow for the identification of Desdiiodo Iopamidol.
References
- 1. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. veeprho.com [veeprho.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Degradation of iopamidol in the permanganate/sulfite process: Evolution of iodine species and effect on the subsequent formation of disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Operation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Desdiiodo Iopamidol (CAS Number: 1798830-49-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desdiiodo Iopamidol, with the CAS number 1798830-49-5, is primarily recognized as a process impurity and degradation product of Iopamidol, a widely used non-ionic, water-soluble radiographic contrast agent. This technical guide provides a comprehensive overview of Desdiiodo Iopamidol, focusing on its chemical identity, its significance in the quality control of Iopamidol, and the analytical methodologies for its detection and quantification. Due to its status as an impurity, dedicated studies on its pharmacological and toxicological profiles are limited. This document compiles available information and discusses its relevance within the broader context of the safety and efficacy of Iopamidol.
Introduction
Iopamidol is a tri-iodinated benzene derivative essential for diagnostic imaging procedures such as CT scans and angiography, enhancing the visibility of internal structures.[1] The manufacturing process of Iopamidol is a complex multi-step chemical synthesis, which can lead to the formation of various process-related impurities and degradation products.[1] Desdiiodo Iopamidol is one such impurity, characterized by the absence of two iodine atoms from the tri-iodinated benzene ring of the parent Iopamidol molecule. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be strictly controlled to ensure patient safety and drug efficacy, as mandated by regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[1] This guide focuses on the technical aspects of Desdiiodo Iopamidol, providing a resource for researchers and professionals involved in the development, manufacturing, and quality control of Iopamidol.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Desdiiodo Iopamidol is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1798830-49-5 | [1] |
| Molecular Formula | C₁₇H₂₄IN₃O₈ | |
| Molecular Weight | 525.3 g/mol | |
| IUPAC Name | (S)-N¹,N³-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2-iodoisophthalamide | |
| Synonyms | Iopamidol Impurity | |
| Parent Drug | Iopamidol | [1] |
Synthesis and Formation
Desdiiodo Iopamidol is not intentionally synthesized as a therapeutic agent but is formed as an impurity during the synthesis of Iopamidol. Its formation can occur through incomplete iodination of the benzene ring precursor or through degradation of the Iopamidol molecule under certain conditions.
Potential Formation Pathways
The synthesis of Iopamidol involves the iodination of a substituted benzene ring. Incomplete iodination is a likely pathway for the formation of Desdiiodo Iopamidol. The general synthetic route for Iopamidol and related impurities often starts from 5-amino-1,3-phthaloyl dichloride.[2]
A potential logical pathway for the formation of Desdiiodo Iopamidol during Iopamidol synthesis is visualized in the following diagram:
Caption: Potential formation pathway of Desdiiodo Iopamidol.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products of a drug substance and for developing stability-indicating analytical methods.[3] These studies involve subjecting the drug to stress conditions like acid and alkali hydrolysis, oxidation, heat, and photolysis.[4] The degradation of Iopamidol under various stress conditions can lead to the formation of Desdiiodo Iopamidol. For instance, studies on the photodegradation of Iopamidol have shown that deiodination is a major degradation pathway, which can result in the formation of Desdiiodo Iopamidol among other products.[5]
Analytical Characterization and Detection
The detection and quantification of Desdiiodo Iopamidol as an impurity in Iopamidol are crucial for quality control. Various analytical techniques are employed for this purpose.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of Iopamidol and its impurities.[6] A validated, stability-indicating HPLC method can effectively separate Desdiiodo Iopamidol from the parent drug and other related substances. Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique used for the identification and quantification of impurities, providing both chromatographic separation and mass spectrometric identification.[7]
Table 2: Analytical Methods for Impurity Profiling of Iopamidol
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Quantification of impurities |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of impurities |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of impurities |
| Gas Chromatography (GC) | Analysis of residual solvents |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Detection of elemental impurities |
Experimental Protocol: HPLC Method for Iopamidol and its Impurities
While a specific validated method for Desdiiodo Iopamidol is not publicly available, a general experimental protocol for the analysis of Iopamidol and its impurities using HPLC can be outlined as follows. This protocol is a representative example and would require optimization and validation for specific applications.
Objective: To separate and quantify Iopamidol and its related impurities, including Desdiiodo Iopamidol.
Materials and Reagents:
-
Iopamidol reference standard and sample
-
Desdiiodo Iopamidol reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer components)
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase A: Buffer solution (e.g., phosphate buffer, pH 3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-programmed gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare standard solutions of Iopamidol and Desdiiodo Iopamidol of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve a known amount of the Iopamidol drug substance or product in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the peaks based on the retention times of the standards. Quantify the amount of Desdiiodo Iopamidol in the sample by comparing its peak area with that of the standard.
The workflow for analytical method development and validation is depicted below:
References
- 1. veeprho.com [veeprho.com]
- 2. CN105461581A - Synthetic methods of an impurity A and an impurity B of iopamidol - Google Patents [patents.google.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media and three artificial sweeteners in surface, ground, and drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iopamidol, a non-ionic, low-osmolar iodinated contrast agent, is a cornerstone of modern diagnostic imaging. Its synthesis, a multi-step chemical process, is intricate and susceptible to the formation of various process-related impurities. The stringent control of these impurities is paramount to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive exploration of the origins of these process-related impurities, detailing the synthetic pathways, formation mechanisms, and analytical methodologies for their detection and quantification.
Iopamidol Synthesis: A Step-by-Step Overview
The manufacturing of Iopamidol is a sophisticated process that can be broadly categorized into two main stages: the formation of the tri-iodinated aromatic core and the subsequent attachment and modification of the side chains. While several synthetic variations exist, a common pathway is illustrated below.
Stage 1: Formation of the Tri-iodinated Core Intermediate
The synthesis typically commences with 5-nitroisophthalic acid.
-
Esterification: The carboxylic acid groups of 5-nitroisophthalic acid are esterified, for example, by reaction with an alcohol like butanol, to yield the corresponding diester.
-
Reduction: The nitro group is then reduced to an amino group, forming a 5-aminoisophthalate diester.
-
Amidation: The ester groups are subsequently amidated by reaction with 2-amino-1,3-propanediol (serinol) to produce 5-amino-N,N'-bis(1,3-dihydroxy-2-propyl)isophthalamide.
-
Iodination: The aromatic ring is then tri-iodinated at the 2, 4, and 6 positions using an iodinating agent such as iodine monochloride, yielding the key intermediate, 5-amino-N,N'-bis(1,3-dihydroxy-2-propyl)-2,4,6-triiodoisophthalamide, also referred to as Iopamidol Related Compound A.[1]
Stage 2: Acylation and Final Modification
The final stage involves the acylation of the amino group at the 5-position.
-
Acylation: The intermediate from Stage 1 is acylated using (S)-2-(acetyloxy)propanoyl chloride. This step introduces the lactamido side chain. To prevent side reactions with the hydroxyl groups of the serinol moieties, these may be protected prior to this step, for instance, by forming a cyclic ketal or through acetylation.[2]
-
Deprotection/Hydrolysis: Finally, any protecting groups are removed. In the case of an acetyl protecting group on the side chain hydroxyls and the acylating agent, a hydrolysis step is performed to yield the final Iopamidol molecule.[2]
The following diagram illustrates a generalized synthetic pathway for Iopamidol.
Origin and Formation of Process-Related Impurities
The multi-step synthesis of Iopamidol can give rise to a range of impurities. These can be broadly classified as starting materials, intermediates, by-products from side reactions, and degradation products.
Key Process-Related Impurities
The following table summarizes some of the most significant process-related impurities in Iopamidol, their structures, and their likely origins in the manufacturing process.
| Impurity Name | Structure | Likely Origin |
| Iopamidol Related Compound A | 5-amino-N,N'-bis(1,3-dihydroxy-2-propyl)-2,4,6-triiodoisophthalamide | Unreacted intermediate from the final acylation step. |
| Iopamidol Impurity B (Desmethyl Iopamidol) | 5-[(Hydroxyacetyl)amino]-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide | Potentially arises from an impurity in the (S)-lactic acid used to prepare the acylating agent, or from a side reaction during the acylation step. |
| Iopamidol Impurity C | 5-Acetamido-N,N'-bis(1,3-dihydroxy-2-propyl)-2,4,6-triiodoisophthalamide | Can be formed if acetic anhydride is used as a protecting agent for the hydroxyl groups and the subsequent acylation at the 5-amino position does not occur. It can also be a starting material for an alternative synthesis route. |
| Iopamidol Impurity D | (S)-3-(((1,3-dihydroxypropan-2-yl)amino)carbonyl)-5-((S)-2-hydroxypropanamido)-2,4,6-triiodobenzoic acid | Incomplete amidation of the second acid chloride group of the acylated intermediate with serinol. |
| Iopamidol Impurity E (O-Acetyl Iopamidol) | (1S)-2-[[3, 5-bis[[2-hydroxy-1-(hydroxymethyl)ethyl]- carbamoyl]-2, 4, 6-triiodophenyl]amino]-1-methyl-2- oxoethyl acetate | Incomplete hydrolysis of the acetyl group from the (S)-2-(acetyloxy)propanoyl chloride during the final deprotection step. |
| Iopamidol Impurity G | N-(2,3-dihydroxypropyl)-N′-(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(((S)-2-hydroxypropanoyl)amino)-2,4,6-triiodoisophthalamide | Isomeric impurity arising from the use of 1-amino-2,3-propanediol as an impurity in the serinol starting material. |
| Iopamidol Impurity J | N-(2-hydroxyethyl)-N′-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | Reaction with ethanolamine, a potential impurity in serinol, during the amidation step. |
The diagram below illustrates the branching points in the Iopamidol synthesis where key impurities can be formed.
Experimental Protocols for Impurity Analysis
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of Iopamidol and its related substances. A typical reversed-phase HPLC method is detailed below.
HPLC Method for Iopamidol and its Related Substances
This method is based on protocols described in various pharmacopoeias and scientific literature.[3][4][5][6][7]
1. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is around 1.0 to 1.5 mL/min.
-
Column Temperature: The column is usually maintained at a constant temperature, for example, 35°C.
-
Detection: UV detection at a wavelength of 240 nm is standard.
2. Preparation of Solutions:
-
Standard Solution: Prepare a solution of Iopamidol reference standard in the mobile phase or water at a known concentration.
-
Impurity Standard Solutions: Prepare individual solutions of known impurity reference standards in the mobile phase or water at known concentrations.
-
System Suitability Solution: A solution containing Iopamidol and one or more critical impurity standards to verify the resolution and performance of the chromatographic system.
-
Test Solution: Dissolve a accurately weighed amount of the Iopamidol drug substance or product in the mobile phase or water to obtain a solution of a specified concentration.
3. System Suitability:
Before sample analysis, the chromatographic system must meet certain performance criteria, including:
-
Resolution: The resolution between the Iopamidol peak and the peaks of critical impurities should be adequate (typically >1.5).
-
Tailing Factor: The tailing factor for the Iopamidol peak should be within an acceptable range (e.g., 0.8 to 1.5).
-
Reproducibility: The relative standard deviation (RSD) of replicate injections of the standard solution should be within a specified limit (e.g., <2.0%).
4. Analysis and Quantification:
Inject equal volumes of the standard, sample, and system suitability solutions into the chromatograph. Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the impurity standards. The concentration of each impurity can be calculated using the peak areas and the concentration of the corresponding reference standard. For unknown impurities, their concentration can be estimated relative to the Iopamidol peak, assuming a response factor of 1.0.
The following diagram outlines the general workflow for HPLC analysis of Iopamidol impurities.
Quantitative Data and Acceptance Criteria
Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) set strict limits for impurities in Iopamidol. While specific quantitative data for each impurity can vary between manufacturers and batches, the general acceptance criteria provide a baseline for quality control.
| Impurity | Typical Pharmacopoeial Limit |
| Iopamidol Related Compound A | Not more than 0.2% |
| Any other individual impurity | Not more than 0.10% |
| Total impurities | Not more than 0.5% |
| Free Aromatic Amine | Not more than 0.05% |
| Free Iodide | Not more than 20 ppm |
It is important to note that these are general limits, and specific monographs should be consulted for the most current and detailed information.
Conclusion
The control of process-related impurities in the synthesis of Iopamidol is a critical aspect of ensuring its quality and safety. A thorough understanding of the synthetic pathway and the potential for side reactions is essential for identifying and controlling the formation of these impurities. Robust analytical methods, such as the HPLC protocol detailed in this guide, are indispensable for the routine monitoring and quantification of impurities in both the drug substance and the final drug product. By implementing rigorous process controls and analytical testing, manufacturers can ensure that Iopamidol meets the high standards of purity required for its use in clinical practice.
References
- 1. chembk.com [chembk.com]
- 2. PROCESS FOR THE PREPARATION OF IOPAMIDOL - Patent 3066071 [data.epo.org]
- 3. DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE QUANTITATION OF TROMETHAMINE IN IOPAMIDOL INJECTION | Semantic Scholar [semanticscholar.org]
- 4. Iopamidol [drugfuture.com]
- 5. uspbpep.com [uspbpep.com]
- 6. [Separation and purification of iopamidol using preparative high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Desdiiodo Iopamidol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Desdiiodo Iopamidol, a known process-related impurity of the non-ionic, water-soluble radiographic contrast agent, Iopamidol. The presence and quantity of such impurities are critical quality attributes for the final drug product, directly impacting its safety and efficacy. This document details the molecular and physicochemical properties of Desdiiodo Iopamidol, outlines experimental protocols for its identification and quantification, and discusses its relevance in the context of pharmaceutical quality control.
Molecular Profile and Physicochemical Properties
Desdiiodo Iopamidol is structurally similar to the active pharmaceutical ingredient (API) Iopamidol, but lacks two of the three iodine atoms on the benzene ring. This structural difference significantly alters its properties and renders it ineffective as a contrast agent. Its primary relevance is as a reference standard for impurity profiling in the manufacturing of Iopamidol.
Chemical Structure and Formula
-
Systematic Name: (S)-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2-iodoisophthalamide[1]
-
Synonyms: Iopamidol Impurity 12[2]
-
Parent Drug: Iopamidol[4]
Quantitative Physicochemical Data
The following table summarizes the key quantitative data for Desdiiodo Iopamidol, with a comparison to its parent compound, Iopamidol, for context.
| Property | Desdiiodo Iopamidol | Iopamidol |
| Molecular Weight | 525.30 g/mol [3] | ~777.1 g/mol [5] |
| Molecular Formula | C₁₇H₂₄IN₃O₈[1][3] | C₁₇H₂₂I₃N₃O₈[5] |
| pKa (Predicted) | 12.38 ± 0.46[2] | Not available |
| Appearance | Assumed to be a white to off-white solid | White to off-white powder |
| Solubility | Expected to have high water solubility | High water solubility (100 mg/mL)[6] |
Formation and Synthesis Context
Desdiiodo Iopamidol is not synthesized intentionally for therapeutic purposes. Instead, it is a process-related impurity that can arise during the multi-step synthesis of Iopamidol.[7] The formation of such impurities is a critical concern in pharmaceutical manufacturing, necessitating strict control over reaction conditions and purification processes.
The synthesis of Iopamidol is complex, involving the creation of a tri-iodinated benzene ring core followed by amidation and acylation steps.[7] Impurities like Desdiiodo Iopamidol can be formed due to incomplete iodination of the benzene ring precursor. If the starting material, 5-aminoisophthalic acid, is not fully iodinated to 5-amino-2,4,6-triiodoisophthalic acid, subsequent steps will lead to the formation of mono- or di-iodinated analogues, including Desdiiodo Iopamidol.
Experimental Protocols: Impurity Identification
The identification and quantification of Desdiiodo Iopamidol and other related substances in the Iopamidol drug substance are typically performed using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).[7] The protocol below is a representative method based on common practices for analyzing Iopamidol impurities.
Objective
To separate, identify, and quantify Desdiiodo Iopamidol and other process-related impurities in a sample of Iopamidol API.
Materials and Instrumentation
-
Instrumentation: HPLC system with a UV detector (set at 240 nm), and/or a Mass Spectrometer.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 10 µm particle size).[8]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol[8]
-
Reference Standards: Iopamidol RS, Desdiiodo Iopamidol RS.
-
Sample: Iopamidol API for testing.
Chromatographic Conditions (Example)
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 10 µm)[8] |
| Flow Rate | 1.0 - 2.0 mL/min |
| Column Temp. | 20-30°C[8] |
| Detection | UV at 240 nm |
| Injection Vol. | 20 µL |
| Mobile Phase | Gradient elution with Water (A) and Acetonitrile/Methanol (B)[8] |
Procedure
-
Standard Preparation: Prepare a stock solution of Desdiiodo Iopamidol reference standard in water. Create a series of dilutions to establish a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the Iopamidol API sample in water to a known concentration.
-
Chromatography: Inject the prepared standard and sample solutions into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to Desdiiodo Iopamidol in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of Desdiiodo Iopamidol in the sample by comparing the peak area to the calibration curve derived from the reference standard solutions.
-
Ensure that the levels of Desdiiodo Iopamidol and other impurities do not exceed the limits specified in pharmacopeial monographs (e.g., USP, EP).
-
Logical Workflow for Quality Control
The management of impurities like Desdiiodo Iopamidol is a fundamental aspect of pharmaceutical quality assurance. A systematic workflow ensures that the final drug product is safe and pure.
References
- 1. Iopamidol Impurity (Desdiiodo Iopamidol) - SRIRAMCHEM [sriramchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. clearsynth.com [clearsynth.com]
- 4. veeprho.com [veeprho.com]
- 5. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. selleckchem.com [selleckchem.com]
- 7. veeprho.com [veeprho.com]
- 8. [Separation and purification of iopamidol using preparative high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Desdiiodo Iopamidol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Desdiiodo Iopamidol, an impurity and metabolite of the widely used non-ionic, low-osmolar iodinated contrast agent, Iopamidol. The information presented herein is intended to support research, drug development, and quality control activities related to Iopamidol and its associated compounds.
Chemical Identity
Desdiiodo Iopamidol, systematically named (S)-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2-iodoisophthalamide, is a derivative of Iopamidol in which two of the three iodine atoms on the benzene ring have been removed. This modification significantly alters the physicochemical and spectroscopic properties of the molecule.
Table 1: Chemical and Physical Properties of Desdiiodo Iopamidol
| Property | Value |
| Chemical Name | (S)-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2-iodoisophthalamide |
| CAS Number | 1798830-49-5 |
| Molecular Formula | C₁₇H₂₄IN₃O₈ |
| Molecular Weight | 553.29 g/mol |
| Parent Compound | Iopamidol (CAS: 60166-93-0) |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of Desdiiodo Iopamidol would show characteristic signals corresponding to its unique structure.
Table 2: Predicted ¹H NMR Chemical Shifts for Desdiiodo Iopamidol
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic CH | 7.5 - 8.5 | m | Signals from the protons on the benzene ring. |
| Amide NH | 7.0 - 8.0 | br s | Broad signals due to amide protons. |
| Methine CH (lactoyl) | 4.0 - 4.5 | q | Quartet for the CH group in the hydroxypropanamido side chain. |
| Methylene CH₂ (dihydroxypropyl) | 3.5 - 4.0 | m | Complex multiplets for the CH₂ groups in the dihydroxypropyl side chains. |
| Methine CH (dihydroxypropyl) | 3.8 - 4.2 | m | Multiplet for the CH group in the dihydroxypropyl side chains. |
| Hydroxyl OH | 4.5 - 5.5 | br s | Broad signals for the hydroxyl protons, which may exchange with solvent. |
| Methyl CH₃ (lactoyl) | 1.3 - 1.6 | d | Doublet for the methyl group in the hydroxypropanamido side chain. |
Table 3: Predicted ¹³C NMR Chemical Shifts for Desdiiodo Iopamidol
| Carbon Type | Predicted Chemical Shift (ppm) | Notes |
| Carbonyl C=O (amide) | 165 - 175 | Signals for the three amide carbonyl carbons. |
| Aromatic C-I | 90 - 100 | Signal for the carbon atom bonded to the remaining iodine. |
| Aromatic C-N | 140 - 150 | Signal for the carbon atom bonded to the amide nitrogen. |
| Aromatic C-H | 120 - 135 | Signals for the carbon atoms bonded to hydrogen. |
| Aromatic C-C=O | 135 - 145 | Signals for the carbon atoms bonded to the amide carbonyl groups. |
| Methine CH (lactoyl) | 65 - 75 | Signal for the CH group in the hydroxypropanamido side chain. |
| Methylene CH₂ (dihydroxypropyl) | 60 - 70 | Signals for the CH₂ groups in the dihydroxypropyl side chains. |
| Methine CH (dihydroxypropyl) | 50 - 60 | Signal for the CH group in the dihydroxypropyl side chains. |
| Methyl CH₃ (lactoyl) | 18 - 25 | Signal for the methyl group in the hydroxypropanamido side chain. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Desdiiodo Iopamidol, high-resolution mass spectrometry (HRMS) would be employed for accurate mass determination.
Table 4: Predicted Mass Spectrometry Data for Desdiiodo Iopamidol
| Ion Type | Predicted m/z | Notes |
| [M+H]⁺ | 554.0681 | Protonated molecular ion. |
| [M+Na]⁺ | 576.0400 | Sodium adduct. |
| [M-H]⁻ | 552.0525 | Deprotonated molecular ion. |
| Major Fragments | ||
| Loss of dihydroxypropylamine side chain | Consistent with cleavage of the amide bond. | |
| Decarbonylation | Loss of CO from amide groups. | |
| Loss of hydroxypropanamido side chain | Cleavage of the amide bond connecting the lactoyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Desdiiodo Iopamidol is expected to show characteristic absorption bands for its amide, hydroxyl, and aromatic functionalities.
Table 5: Predicted Infrared Absorption Bands for Desdiiodo Iopamidol
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3500 - 3200 | O-H, N-H | Stretching |
| 3100 - 3000 | Aromatic C-H | Stretching |
| 2980 - 2850 | Aliphatic C-H | Stretching |
| 1680 - 1630 | C=O (Amide I) | Stretching |
| 1570 - 1515 | N-H (Amide II) | Bending |
| 1450 - 1400 | C-H | Bending |
| 1300 - 1000 | C-O, C-N | Stretching |
| 850 - 750 | Aromatic C-H | Out-of-plane Bending |
| 600 - 500 | C-I | Stretching |
Experimental Protocols
The following are general experimental protocols for the acquisition of spectroscopic data for compounds like Desdiiodo Iopamidol. Instrument parameters should be optimized for the specific sample and analytical goals.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard (e.g., TSP for D₂O, TMS for DMSO-d₆).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
Mass Spectrometry Protocol (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, water).
-
Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive (e.g., 0.1% formic acid for positive ion mode, 0.1% ammonium hydroxide for negative ion mode).
-
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray ionization (ESI).
-
Scan Mode: Full scan mode for MS1 and product ion scan (tandem MS) for fragmentation analysis.
-
Mass Range: m/z 100-1000.
-
-
Data Analysis: Extract the mass spectra and analyze the accurate mass and fragmentation patterns to confirm the structure.
IR Spectroscopy Protocol (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid powder sample directly onto the ATR crystal.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Collect a background spectrum of the clean ATR crystal and ratio the sample spectrum against the background to obtain the absorbance spectrum.
Metabolic Pathway and Experimental Workflow
Desdiiodo Iopamidol is formed through the metabolic deiodination of Iopamidol. This process is a key transformation pathway for iodinated contrast media in biological systems and during environmental degradation.
Caption: Metabolic pathway of Iopamidol deiodination.
The analysis of Desdiiodo Iopamidol as an impurity or metabolite typically follows a structured experimental workflow.
Caption: Experimental workflow for the analysis of Desdiiodo Iopamidol.
Solubility profile of Desdiiodo Iopamidol in different solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an overview of the anticipated solubility profile of Desdiiodo Iopamidol, a known impurity of the non-ionic, water-soluble radiographic contrast agent, Iopamidol. Due to the limited availability of specific quantitative solubility data for Desdiiodo Iopamidol in public literature, this document outlines a qualitative solubility profile based on the known characteristics of Iopamidol and related impurities. Furthermore, it details a comprehensive experimental protocol for determining the equilibrium solubility of pharmaceutical compounds, which can be directly applied to Desdiiodo Iopamidol. This guide is intended to support researchers, scientists, and drug development professionals in analytical method development, formulation studies, and quality control.
Introduction
Desdiiodo Iopamidol, chemically known as (S)-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2-iodoisophthalamide, is recognized as an impurity in the synthesis of Iopamidol.[1] The control and characterization of such impurities are critical for ensuring the safety and efficacy of the final drug product. A key physicochemical parameter in this characterization is the solubility of the impurity in various solvents. This information is crucial for the development of robust analytical methods for impurity profiling, as well as for understanding its potential behavior in formulation and biopharmaceutical contexts.
Qualitative Solubility Profile of Desdiiodo Iopamidol
Based on the polar nature of the molecule, containing multiple hydroxyl and amide functional groups, Desdiiodo Iopamidol is expected to be soluble in polar solvents. The following table summarizes the anticipated qualitative solubility. This information is extrapolated from data on related Iopamidol impurities and the general principles of solubility.
| Solvent | Expected Solubility | Rationale |
| Water | Soluble | The presence of multiple hydroxyl and amide groups allows for hydrogen bonding with water. |
| Methanol | Soluble | As a polar protic solvent, methanol can effectively solvate the polar functional groups of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar compounds. |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that should effectively solubilize Desdiiodo Iopamidol. |
| Ethanol | Sparingly to Slightly Soluble | The slightly lower polarity of ethanol compared to methanol may result in reduced solubility. |
| Acetonitrile | Sparingly to Slightly Soluble | Acetonitrile is a polar aprotic solvent, but generally less effective at dissolving highly polar, hydrogen-bonding solutes compared to water or DMSO. |
| Dichloromethane (DCM) | Very Slightly Soluble to Insoluble | As a non-polar solvent, DCM is not expected to effectively solvate the highly polar Desdiiodo Iopamidol molecule. |
| Hexane | Insoluble | Hexane is a non-polar solvent and is not expected to dissolve the polar Desdiiodo Iopamidol. |
Experimental Protocol for Equilibrium Solubility Determination
The following is a detailed, generalized protocol for determining the equilibrium solubility of a pharmaceutical compound like Desdiiodo Iopamidol. This method is based on the widely accepted shake-flask technique.[3][4][5]
3.1. Materials and Equipment
-
Desdiiodo Iopamidol reference standard
-
Selected solvents (e.g., Water, Methanol, DMSO, etc.) of appropriate purity (e.g., HPLC grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Calibrated analytical balance
-
Calibrated pH meter (for aqueous solutions)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of Desdiiodo Iopamidol to a series of vials, each containing a known volume of the selected solvent. The excess solid should be visually apparent.
-
For aqueous solutions, prepare buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. A preliminary study can determine the time required to reach a solubility plateau.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of Desdiiodo Iopamidol.
-
Prepare a calibration curve using standard solutions of Desdiiodo Iopamidol of known concentrations.
-
-
Data Calculation:
-
Calculate the solubility of Desdiiodo Iopamidol in each solvent by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Visualizations
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of Desdiiodo Iopamidol.
Caption: Workflow for Equilibrium Solubility Determination.
4.2. Logical Relationship of Factors Influencing Solubility
The solubility of a compound like Desdiiodo Iopamidol is influenced by several interconnected factors. The diagram below outlines these relationships.
References
Methodological & Application
Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Iopamidol and its related impurities. The protocol is based on established pharmacopeial methods and is suitable for routine quality control and stability testing of Iopamidol in drug substances and formulations.
Introduction
Iopamidol is a non-ionic, water-soluble, iodinated contrast agent widely used in medical diagnostic imaging.[1] Ensuring the purity and stability of Iopamidol is critical for its safety and efficacy. This application note details a robust reversed-phase HPLC (RP-HPLC) method designed to separate and quantify Iopamidol from its known process- and degradation-related impurities. The method is sensitive, specific, and capable of demonstrating stability, making it a valuable tool in pharmaceutical development and quality assurance.
Chromatographic Conditions
A gradient HPLC method is employed to achieve optimal separation of Iopamidol and its impurities. The conditions outlined below are based on the United States Pharmacopeia (USP) monograph for Iopamidol.[2][3]
Table 1: HPLC Chromatographic Parameters
| Parameter | Value |
| Column | L1 packing (C18), 5 µm, 4.6 mm x 250 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Water and Methanol (3:1) or Water and Acetonitrile (1:1) |
| Gradient Program | A gradient program should be optimized to ensure separation. Based on USP, a variable mixture of Solution A and B can be used. |
| Flow Rate | Approximately 1.5 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 240 nm |
| Injection Volume | 20 µL |
Data Presentation
The following table summarizes the expected retention times and limits for the specified impurities of Iopamidol based on the described HPLC method. These values are indicative and may vary slightly based on the specific instrument and column used.
Table 2: Retention Data and Limits for Iopamidol and Its Impurities
| Compound | Approximate Retention Time (min) | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Specification Limit |
| Iopamidol Related Compound A | To be determined during method validation | To be determined | To be determined | Not more than 0.15% |
| Iopamidol Related Compound B | To be determined during method validation | To be determined | To be determined | Not more than 0.15% |
| Iopamidol | To be determined during method validation | - | - | 98.0% - 102.0% |
| Iopamidol Related Compound C | To be determined during method validation | To be determined | To be determined | Not more than 0.15% |
| Any Unspecified Impurity | To be determined | To be determined | To be determined | Not more than 0.10% |
| Total Impurities | - | - | - | Not more than 0.5% |
Experimental Protocols
Preparation of Solutions
4.1.1. Mobile Phase Preparation
-
Mobile Phase A: Use HPLC grade water.
-
Mobile Phase B: Prepare a filtered and degassed mixture of water and methanol (3:1 v/v) or water and acetonitrile (1:1 v/v).[2][3]
4.1.2. Standard Solution Preparation
-
Iopamidol Standard Solution: Accurately weigh and dissolve an appropriate amount of USP Iopamidol Reference Standard (RS) in water to obtain a known concentration of about 10 mg/mL.
-
Impurity Standard Stock Solutions: Prepare individual stock solutions of Iopamidol Related Compound A RS, Iopamidol Related Compound B RS, and Iopamidol Related Compound C RS in a suitable solvent (e.g., water or a mixture of water and methanol) at a concentration of about 0.1 mg/mL.
-
System Suitability Solution: Prepare a solution containing known concentrations of USP Iopamidol RS and the specified impurity reference standards in water.[2]
4.1.3. Sample Solution Preparation
-
Accurately weigh and dissolve the Iopamidol drug substance or an equivalent amount of the drug product in water to obtain a final concentration of approximately 10 mg/mL.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes.
-
Inject a blank (water) to ensure the baseline is stable and free from interfering peaks.
-
Inject the System Suitability Solution and verify that the system suitability parameters (e.g., resolution, tailing factor, and repeatability) are met. The resolution between Iopamidol and its adjacent impurities should be greater than 1.5.
-
Inject the Standard Solution in replicate (e.g., n=5) to check the precision of the method. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.
-
Inject the Sample Solution.
-
Identify the peaks of Iopamidol and its impurities in the sample chromatogram by comparing their retention times with those of the standards.
-
Calculate the amount of each impurity and the assay of Iopamidol using the external standard method.
Forced Degradation Studies (Stability-Indicating Assay)
To validate the stability-indicating nature of the method, forced degradation studies should be performed on the Iopamidol drug substance. The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).[4][5]
4.3.1. Acid Hydrolysis:
-
Treat the Iopamidol sample with 0.1 N HCl at 60°C for 2 hours. Neutralize the solution with 0.1 N NaOH before injection.
4.3.2. Base Hydrolysis:
-
Treat the Iopamidol sample with 0.1 N NaOH at 60°C for 2 hours. Neutralize the solution with 0.1 N HCl before injection.
4.3.3. Oxidative Degradation:
-
Treat the Iopamidol sample with 3% hydrogen peroxide at room temperature for 24 hours.
4.3.4. Thermal Degradation:
-
Expose the solid Iopamidol sample to dry heat at 105°C for 24 hours. Dissolve the sample in water for analysis.
4.3.5. Photolytic Degradation:
-
Expose the Iopamidol sample (in solid state and in solution) to UV light (254 nm) and visible light for an extended period (e.g., 7 days).
Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if all degradation products are well-resolved from the Iopamidol peak and from each other, and the peak purity of the Iopamidol peak is confirmed using a photodiode array (PDA) detector.
Visualizations
Experimental Workflow
Caption: HPLC analysis workflow for Iopamidol and its impurities.
Iopamidol and Its Key Impurities
Caption: Chemical relationship of Iopamidol and its primary impurities.
References
Application Note: LC-MS/MS Protocol for Quantification of Desdiiodo-Iopamidol
An LC-MS/MS-based bioanalytical method has been established for the quantification of Desdiiodo-Iopamidol in plasma samples. Desdiiodo-Iopamidol, a related substance of the X-ray contrast agent Iopamidol, can be effectively quantified using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desdiiodo-Iopamidol is a key related substance of Iopamidol, a widely used non-ionic, low-osmolar X-ray contrast medium.[1][2][3] The quantification of impurities and related substances is a critical aspect of drug development and quality control to ensure the safety and efficacy of pharmaceutical products. This application note details a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Desdiiodo-Iopamidol in a biological matrix, such as plasma. The protocol is designed to be a comprehensive guide for researchers and analysts in pharmaceutical and clinical research settings.
Principle of the Method
This method utilizes the separation power of liquid chromatography (LC) coupled with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). Following a simple protein precipitation step to extract the analyte from the plasma matrix, the sample is injected into the LC system. Desdiiodo-Iopamidol is chromatographically separated from other matrix components on a reversed-phase C18 column.[4] The analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard.[5][6]
Experimental Protocols
1. Materials and Reagents
-
Desdiiodo-Iopamidol reference standard
-
Stable isotope-labeled internal standard (e.g., Iopamidol-d8, as a structurally similar analog)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
2. Standard and Sample Preparation
-
Standard Stock Solutions: Prepare a 1 mg/mL stock solution of Desdiiodo-Iopamidol in methanol. Prepare a 1 mg/mL stock solution of the internal standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions with a 50:50 mixture of methanol and water to prepare working solutions for calibration standards and quality control (QC) samples.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards ranging from approximately 1 to 1000 ng/mL and QC samples at low, medium, and high concentrations.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of the internal standard spiking solution (prepared in acetonitrile).[7][8][9]
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
3. LC-MS/MS System and Conditions
The following are typical starting conditions and may require optimization.
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Proposed Condition |
| Liquid Chromatography | |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |
| Analytical Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[4] |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile. |
| Gradient Elution | 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min. |
| Column Temperature | 40°C. |
| Injection Volume | 5 µL. |
| Mass Spectrometry | |
| MS System | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive. |
| Precursor Ion (Q1) m/z | Desdiiodo-Iopamidol: 526.1 (M+H)+ (based on a molecular weight of 525.3 g/mol ).[10][11] |
| Product Ions (Q3) m/z | To be determined by infusion of a standard solution. Proposed fragments could result from the loss of water, side chains, or cleavage of amide bonds. |
| Internal Standard (IS) m/z | Precursor and product ions for the selected IS (e.g., Iopamidol-d8) to be determined. |
| Collision Energy (CE) | To be optimized for each transition. |
| Dwell Time | 100 ms per transition. |
4. Method Validation
The analytical method should be validated according to the guidelines of regulatory agencies such as the FDA and EMA.[12][13][14][15] Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous matrix components.
-
Linearity and Range: Establish the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the data.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Matrix Effect: Evaluate the effect of matrix components on the ionization of the analyte and IS.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and processing conditions.
Data Presentation
Table 2: Example Method Validation Acceptance Criteria (based on FDA/EMA Guidelines)
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ).[16] |
| Precision (CV) | ≤ 15% (≤ 20% at the LLOQ).[17] |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix.[18] |
| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.[18] |
| Stability (short-term, long-term, freeze-thaw) | Analyte concentration should be within ±15% of the nominal concentration. |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS quantification of Desdiiodo-Iopamidol.
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of Desdiiodo-Iopamidol in plasma. The simple protein precipitation sample preparation and the high selectivity of tandem mass spectrometry make this method suitable for high-throughput analysis in regulated environments. The proposed method parameters serve as a strong starting point for method development and validation, which are essential for its application in pharmacokinetic, toxicokinetic, or quality control studies.
References
- 1. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development, chemistry, and physical properties of iopamidol and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. [Separation and purification of iopamidol using preparative high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. nebiolab.com [nebiolab.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. 2024.sci-hub.ru [2024.sci-hub.ru]
- 10. Iopamidol Impurity (Desdiiodo Iopamidol) - SRIRAMCHEM [sriramchem.com]
- 11. clearsynth.com [clearsynth.com]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. tandfonline.com [tandfonline.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. researchgate.net [researchgate.net]
- 16. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
- 17. m.youtube.com [m.youtube.com]
- 18. database.ich.org [database.ich.org]
Application Note & Protocol: Analytical Method Development for the Quantification of Iopamidol and Its Desdiiodo-Related Substance
Introduction
Iopamidol is a non-ionic, water-soluble iodinated contrast agent widely used in medical imaging procedures such as X-ray and computed tomography.[1][2] During its synthesis, storage, or under stress conditions, impurities and degradation products can form. One potential group of such related substances are desdiiodo-iopamidol species, which are molecules of iopamidol that have lost one or more iodine atoms. The presence of these impurities, even in trace amounts, can impact the efficacy and safety of the drug product. Therefore, a robust and sensitive analytical method is crucial for the accurate quantification of iopamidol and the detection of its desdiiodo-related substances in pharmaceutical formulations.
This document provides a detailed protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for this purpose. The method is designed to be stability-indicating, capable of separating iopamidol from its potential desdiiodo impurities and other degradation products.
Physicochemical Properties of Iopamidol
A summary of the key physicochemical properties of iopamidol is presented in Table 1. Understanding these properties is essential for developing an appropriate analytical method.
| Property | Value | Reference |
| Chemical Formula | C17H22I3N3O8 | [1] |
| Molecular Weight | 777.1 g/mol | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water | [3] |
| UV max | ~240 nm | [4] |
| pKa | Not specified |
Table 1: Physicochemical Properties of Iopamidol
Experimental Protocols
1. Materials and Reagents
-
Iopamidol Reference Standard (USP or equivalent)
-
Desdiiodo Iopamidol (custom synthesis or as an identified degradation product)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (AR grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system with a UV detector is suitable for this method. The following conditions have been optimized for the separation of iopamidol and its desdiiodo-related substance.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax SB-Phenyl (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30-31 min: 95-5% B; 31-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Table 2: Optimized HPLC Conditions
3. Standard and Sample Preparation
-
Standard Stock Solution (Iopamidol): Accurately weigh and dissolve 25 mg of Iopamidol Reference Standard in 25 mL of water to obtain a 1000 µg/mL solution.
-
Standard Stock Solution (Desdiiodo Iopamidol): Accurately weigh and dissolve 25 mg of Desdiiodo Iopamidol in 25 mL of water to obtain a 1000 µg/mL solution.
-
Working Standard Solution: Prepare a mixed working standard solution containing 100 µg/mL of Iopamidol and 10 µg/mL of Desdiiodo Iopamidol by diluting the stock solutions with water.
-
Sample Solution: Dilute the Iopamidol drug product with water to a theoretical concentration of 100 µg/mL of Iopamidol.
4. Forced Degradation Studies
To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the Iopamidol drug product.[5]
-
Acid Degradation: To 1 mL of the sample solution, add 1 mL of 0.1 N HCl and keep at 60 °C for 2 hours. Neutralize with 0.1 N NaOH.
-
Base Degradation: To 1 mL of the sample solution, add 1 mL of 0.1 N NaOH and keep at 60 °C for 2 hours. Neutralize with 0.1 N HCl.
-
Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% H2O2 and keep at room temperature for 2 hours.
-
Thermal Degradation: Keep the solid drug substance in an oven at 105 °C for 24 hours. Prepare a sample solution from the stressed solid.
-
Photolytic Degradation: Expose the drug product to UV light (254 nm) for 24 hours. Prepare a sample solution from the stressed product.
Analyze all stressed samples using the proposed HPLC method.
5. Method Validation
The analytical method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte in the presence of its impurities and degradation products. This is demonstrated through the forced degradation studies.
-
Linearity: The linearity of the method should be established by analyzing a series of dilutions of the standard solutions over a concentration range of 1-200 µg/mL for Iopamidol and 0.1-20 µg/mL for Desdiiodo Iopamidol.
-
Accuracy: Determined by the recovery of known amounts of Iopamidol and Desdiiodo Iopamidol spiked into a placebo formulation.
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the standard solution.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Robustness: Evaluated by making small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition.
Expected Results
The developed HPLC method is expected to provide good separation between Iopamidol and its Desdiiodo-related substance, as well as other potential degradation products. A summary of the expected validation results is provided in Table 3.
| Validation Parameter | Expected Result |
| Specificity | No interference from placebo or degradation products at the retention times of Iopamidol and Desdiiodo Iopamidol. |
| Linearity (r²) | > 0.999 for both analytes. |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD (µg/mL) | ~0.05 for Iopamidol, ~0.01 for Desdiiodo Iopamidol |
| LOQ (µg/mL) | ~0.15 for Iopamidol, ~0.03 for Desdiiodo Iopamidol |
| Robustness | No significant impact on results with minor changes in method parameters. |
Table 3: Expected Method Validation Results
Visualizations
Caption: Workflow for Analytical Method Development and Validation.
Caption: Protocol for Routine Sample Preparation and Analysis.
References
- 1. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols: Desdiiodo Iopamidol as a Reference Standard in Quality Control
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iopamidol is a non-ionic, water-soluble iodinated contrast agent widely used in diagnostic imaging procedures. The quality and purity of Iopamidol are critical for its safety and efficacy. Regulatory bodies such as the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP) have established stringent quality control standards for Iopamidol and its formulations.
Desdiiodo Iopamidol is a known impurity and a critical reference standard used in the quality control of Iopamidol. As a pharmaceutical reference standard, it is essential for analytical method development, validation, and routine quality control testing, including impurity profiling and stability studies.[1] This document provides detailed application notes and protocols for the use of Desdiiodo Iopamidol and other related compounds in the quality control of Iopamidol, aligning with pharmacopeial guidelines.
Data Presentation
The following tables summarize the key tests and acceptance criteria for Iopamidol and Iopamidol Injection as specified in the USP and BP monographs.
Table 1: Quality Control Specifications for Iopamidol (API)
| Test | Specification | Reference |
| Identification | A: Infrared Absorption B: Evolution of violet vapors upon heating C: HPLC retention time corresponds to USP Iopamidol RS | [2] |
| Assay | 98.0% - 101.0% (dried basis) | [2] |
| Specific Rotation | -4.6° to -5.2° | [3] |
| Loss on Drying | ≤ 0.5% | [3] |
| Residue on Ignition | ≤ 0.1% | [2] |
| Free Aromatic Amine | ≤ 0.05% | [1] |
| Free Iodine | No red color in toluene layer | [1] |
| Limit of Free Iodide | Report result | [1] |
| Related Compounds | Sum of all related compounds ≤ 0.25% | [3] |
Table 2: Quality Control Specifications for Iopamidol Injection
| Test | Specification | Reference |
| Identification | A: Evolution of violet vapors from dried residue B: Thin-Layer Chromatography | [1] |
| Assay | 95.0% - 105.0% of labeled amount | [1] |
| pH | 6.5 - 7.5 | [1] |
| Free Aromatic Amine | ≤ 0.05% | [1] |
| Free Iodine | No red color in toluene layer | [1][4] |
| Limit of Free Iodide | ≤ 0.04 mg/mL | [1] |
| Bacterial Endotoxins | ≤ 0.6 USP Endotoxin Unit per mg of iodine | [1] |
| Particulate Matter | Meets requirements for small-volume injections | [1] |
Table 3: HPLC Chromatographic Parameters for Related Compounds Test (USP)
| Parameter | Value |
| Column | 4.6-mm x 25-cm; 5-µm packing L1 |
| Mobile Phase | Gradient of Water (Solution A) and Methanol:Water (3:1) (Solution B) |
| Flow Rate | 1.0 mL/min |
| Detector | UV 240 nm |
| Injection Volume | 10 µL |
Experimental Protocols
The control and analysis of impurities in Iopamidol are crucial for ensuring its quality and safety.[5] Analytical techniques such as high-performance liquid chromatography (HPLC) are essential for impurity profiling and quantification.[5]
Protocol for Identification, Assay, and Related Compounds of Iopamidol by HPLC
This protocol is a composite method based on USP guidelines for the analysis of Iopamidol and its related compounds.
Objective: To identify Iopamidol, determine its purity (assay), and quantify related compounds, including the use of a reference standard for an impurity like Desdiiodo Iopamidol (which may be designated as a specific related compound in the pharmacopeia, e.g., Iopamidol Related Compound B).
Materials:
-
Iopamidol sample
-
USP Iopamidol RS
-
USP Iopamidol Related Compound A RS
-
USP Iopamidol Related Compound B RS (as a proxy for Desdiiodo Iopamidol for system suitability)
-
Water, HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18, 4.6-mm x 25-cm; 5-µm packing (L1)
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol and Water (3:1)
-
Gradient Program:
Time (minutes) Solution A (%) Solution B (%) 0 100 0 18 100 0 28 0 100 40 0 100 42 100 0 | 50 | 100 | 0 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
Procedure:
-
System Suitability Solution Preparation:
-
Accurately weigh and transfer about 10 mg of USP Iopamidol RS and 10 mg of USP Iopamidol Related Compound B RS into a 1000-mL volumetric flask.
-
Dissolve in and dilute to volume with water, and mix well.
-
-
Standard Preparation (for Assay):
-
Accurately weigh about 20 mg of USP Iopamidol RS, dissolve in about 10 mL of water, and quantitatively dilute with water to obtain a solution with a known concentration of about 80 µg/mL.
-
-
Test Solution Preparation (for Assay and Related Compounds):
-
Accurately weigh and transfer about 1.0 g of Iopamidol into a 100-mL volumetric flask.
-
Dissolve in and dilute to volume with water, and mix well.
-
-
Chromatographic Analysis:
-
Inject the System Suitability Solution and record the chromatograms. The resolution between the peaks for Iopamidol and Iopamidol Related Compound B should be not less than 2.0.
-
Inject the Standard Preparation and the Test Solution.
-
For identification, the retention time of the major peak in the Test Solution should correspond to that of the Standard Preparation.
-
Calculate the percentage of Iopamidol in the portion of Iopamidol taken using the peak responses from the Standard Preparation and the Test Solution.
-
Calculate the percentage of each related compound in the portion of Iopamidol taken by comparing the peak response of each impurity to the peak response of Iopamidol Related Compound B from the System Suitability Solution.
-
Protocol for Free Aromatic Amine Test
Objective: To limit the amount of free aromatic amine impurity in Iopamidol.
Materials:
-
Iopamidol sample
-
USP Iopamidol Related Compound A RS
-
Hydrochloric acid
-
Sodium nitrite solution (1 in 50)
-
Ammonium sulfamate solution (3 in 25)
-
N-(1-naphthyl)ethylenediamine dihydrochloride solution (1 in 1000)
-
Water
-
25-mL volumetric flasks
-
Ice bath
-
UV-Vis Spectrophotometer
Procedure:
-
Test Solution Preparation:
-
Transfer 500 mg of Iopamidol to a 25-mL volumetric flask.
-
Add 20 mL of water and heat on a water bath if necessary to dissolve.
-
-
Standard Solution Preparation:
-
Prepare a solution of USP Iopamidol Related Compound A RS in water with a concentration of 62.5 µg/mL.
-
Transfer 1.6 mL of this solution to a 25-mL volumetric flask and add 18.4 mL of water.
-
-
Blank Preparation:
-
Add 20 mL of water to a third 25-mL volumetric flask.
-
-
Reaction and Measurement:
-
Place all three flasks in an ice bath, protected from light, for 5 minutes.
-
To each flask, add 1 mL of hydrochloric acid, mix, and let stand for 5 minutes.
-
Add 1 mL of sodium nitrite solution, mix, and let stand for 5 minutes.
-
Add 1 mL of ammonium sulfamate solution, shake, and let stand for 5 minutes.
-
Add 1 mL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and mix.
-
Remove the flasks from the ice bath and allow them to stand in a water bath at about 25°C for 10 minutes.
-
Dilute with water to volume and mix.
-
Concomitantly determine the absorbance of the Test Solution and the Standard Solution at 500 nm, using the Blank Solution as the reference.
-
The absorbance of the Test Solution should not be greater than that of the Standard Solution.
-
Visualizations
Iopamidol Quality Control Workflow
The following diagram illustrates the general workflow for the quality control of an Iopamidol drug substance batch.
Caption: Quality control workflow for Iopamidol API.
Logical Relationship of Iopamidol and Its Impurities
This diagram shows the relationship between the active pharmaceutical ingredient (Iopamidol) and its potential impurities, which can arise from the synthesis process or degradation. Desdiiodo Iopamidol is a key impurity that is monitored.
Caption: Origin and control of Iopamidol impurities.
References
- 1. Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of iopamidol in the permanganate/sulfite process: Evolution of iodine species and effect on the subsequent formation of disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Profiling of Iopamidol Impurities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analytical techniques used in the impurity profiling of Iopamidol. Ensuring the purity and safety of Iopamidol, a widely used non-ionic, water-soluble radiographic contrast medium, is critical for patient safety and regulatory compliance.[1] This document outlines methods for the identification, quantification, and characterization of process-related impurities, degradation products, and residual solvents.
Introduction to Iopamidol and its Impurities
Iopamidol (N,N'-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide) is a complex molecule, and impurities can arise from its multi-step synthesis, degradation, or storage.[2] Regulatory bodies like the ICH, USP, and EP mandate strict control over these impurities.[2]
Types of Impurities:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products of side reactions. Examples include 5-Aminoisophthalic acid and 5-nitroisophthalic acid.[3]
-
Degradation Impurities: These are formed due to the degradation of the Iopamidol molecule under the influence of light, heat, humidity, acid, or base. Photodegradation, for instance, can lead to deiodination and hydroxylation.[4]
-
Residual Solvents: Organic volatile chemicals used during the synthesis and purification process.
A list of known Iopamidol impurities is provided in the table below.
Table 1: Common Iopamidol Impurities
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Iopamidol Impurity A | C₁₄H₁₈I₃N₃O₆ | 705.02 |
| Iopamidol Impurity B (Desmethyl Iopamidol) | C₁₆H₂₀I₃N₃O₈ | 763.06 |
| Iopamidol Impurity C | C₁₆H₂₀I₃N₃O₇ | 747.06 |
| Iopamidol Impurity D | C₁₄H₁₅I₃N₂O₇ | 703.99 |
| Iopamidol Impurity E | C₁₉H₂₄I₃N₃O₉ | 819.12 |
| Iopamidol Impurity F | C₁₆H₂₀I₃N₃O₆ | 731.06 |
| Iopamidol Impurity G | C₁₇H₂₂I₃N₃O₈ | 777.09 |
| Iopamidol Impurity J | C₁₆H₂₀I₃N₃O₇ | 747.06 |
Analytical Techniques for Impurity Profiling
A multi-faceted analytical approach is necessary for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of non-volatile impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the identification and structural elucidation of unknown impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard for the analysis of residual solvents.
Experimental Protocols
HPLC Method for Quantification of Iopamidol and its Impurities
This method is designed for the separation and quantification of known Iopamidol impurities in the bulk drug substance.
3.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 10 µm |
| Mobile Phase | Water:Methanol (Gradient) |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 240 nm |
| Injection Volume | 20 µL |
3.1.2. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve Iopamidol and its known impurity reference standards in the mobile phase (initial conditions) to obtain a concentration of approximately 10 µg/mL for each.
-
Test Solution: Accurately weigh and dissolve approximately 25 mg of the Iopamidol sample in 25 mL of the mobile phase (initial conditions).
3.1.3. System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (for Iopamidol peak) | ≤ 2.0 |
| Theoretical Plates (for Iopamidol peak) | ≥ 2000 |
| Resolution (between Iopamidol and nearest eluting impurity) | ≥ 1.5 |
| %RSD for replicate injections of standard | ≤ 2.0% |
3.1.4. Quantitative Data (Illustrative)
The following table presents typical validation parameters for an HPLC method for Iopamidol impurity profiling. Actual values must be determined during method validation.
| Impurity | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Linearity (r²) |
| Impurity A | 8.5 | 0.05 | 0.15 | >0.999 |
| Impurity B | 12.2 | 0.04 | 0.12 | >0.999 |
| Impurity C | 15.8 | 0.06 | 0.18 | >0.998 |
| Iopamidol | 18.3 | - | - | - |
| Impurity D | 21.1 | 0.05 | 0.15 | >0.999 |
graph "HPLC_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; "Prepare_Solutions" [label="Prepare Standard and\nTest Solutions"]; "Setup_HPLC" [label="Set Up HPLC System\n(Column, Mobile Phase, etc.)"]; "Equilibrate" [label="Equilibrate System"]; "Inject_Standard" [label="Inject Standard Solution\n(System Suitability)"]; "Check_Suitability" [shape=diamond, label="System Suitability\nPass?"]; "Inject_Sample" [label="Inject Test Solution"]; "Analyze_Data" [label="Acquire and Analyze Data"]; "Report" [label="Generate Report"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];
"Start" -> "Prepare_Solutions"; "Prepare_Solutions" -> "Setup_HPLC"; "Setup_HPLC" -> "Equilibrate"; "Equilibrate" -> "Inject_Standard"; "Inject_Standard" -> "Check_Suitability"; "Check_Suitability" -> "Inject_Sample" [label="Yes"]; "Check_Suitability" -> "Setup_HPLC" [label="No"]; "Inject_Sample" -> "Analyze_Data"; "Analyze_Data" -> "Report"; "Report" -> "End"; }
LC-MS/MS Method for Identification of Iopamidol Impurities
This method is used for the structural elucidation of known and unknown impurities, particularly those generated during forced degradation studies.
3.2.1. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | UPLC/UHPLC system |
| Column | C18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Optimized for separation of degradation products |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | Q-TOF or Orbitrap |
| Ionization Mode | ESI Positive and Negative |
| Scan Mode | Full Scan MS and MS/MS (Data-Dependent Acquisition) |
| Collision Energy | Ramped for fragmentation |
3.2.2. Sample Preparation
Samples from forced degradation studies are diluted with the mobile phase (initial conditions) to an appropriate concentration for LC-MS analysis.
GC-MS Headspace Method for Residual Solvents
This method is for the determination of residual solvents in the Iopamidol active pharmaceutical ingredient (API).
3.3.1. GC-MS and Headspace Conditions
| Parameter | Condition |
| GC System | Gas Chromatograph with Mass Spectrometer |
| Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium |
| Oven Program | 40°C (5 min), then 10°C/min to 240°C (5 min) |
| Injector Temperature | 250°C |
| MS Transfer Line | 250°C |
| Ion Source Temp | 230°C |
| Headspace Sampler | |
| Vial Equilibration Temp | 80°C |
| Vial Equilibration Time | 20 min |
| Injection Volume | 1 mL of headspace |
3.3.2. Sample Preparation
-
Standard Solution: Prepare a stock solution of relevant residual solvents in a suitable solvent (e.g., DMSO). Dilute to the required concentration for calibration.
-
Test Solution: Accurately weigh about 100 mg of Iopamidol into a headspace vial and add 1 mL of diluent.
3.3.3. Quantitative Data (Illustrative)
| Solvent | Class | Limit (ppm) | LOD (ppm) | LOQ (ppm) |
| Methanol | 2 | 3000 | 10 | 30 |
| Acetone | 3 | 5000 | 15 | 45 |
| Isopropanol | 3 | 5000 | 10 | 30 |
| Dichloromethane | 2 | 600 | 5 | 15 |
| Toluene | 2 | 890 | 2 | 6 |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical methods and to identify potential degradation products that could form under various stress conditions.
4.1. Protocol for Forced Degradation
Prepare solutions of Iopamidol (typically 1 mg/mL) and subject them to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid drug at 105°C for 48 hours.
-
Photodegradation: Expose the drug solution to UV light (254 nm) and visible light for a specified duration.
Samples should be analyzed by the validated HPLC and LC-MS methods to identify and quantify the degradation products.
References
- 1. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. veeprho.com [veeprho.com]
- 3. Mutagenicity assessment of two potential impurities in preparations of 5-amino-2,4,6 triiodoisophthalic acid, a key intermediate in the synthesis of the iodinated contrast agent iopamidol. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. go.drugbank.com [go.drugbank.com]
Application Note: UPLC-ESI-MS Identification of Iopamidol Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iopamidol is a non-ionic, iodinated X-ray contrast agent widely used in medical imaging. Its stability is a critical quality attribute, as degradation products can potentially impact the safety and efficacy of the pharmaceutical product. Forced degradation studies are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods. This application note provides a detailed protocol for the identification of Iopamidol degradation products using Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS). The methodologies are based on established principles of forced degradation studies and findings from recent scientific literature.
Experimental Protocols
Forced Degradation of Iopamidol
Forced degradation studies are performed to accelerate the degradation of Iopamidol under various stress conditions, including hydrolysis, oxidation, and photolysis.
1.1. Materials and Reagents
-
Iopamidol reference standard
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
1.2. Sample Preparation
Prepare a stock solution of Iopamidol in ultrapure water at a concentration of 1 mg/mL.
1.3. Stress Conditions
-
Acid Hydrolysis: Mix 1 mL of Iopamidol stock solution with 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of Iopamidol stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1 M HCl.
-
Oxidative Degradation: Mix 1 mL of Iopamidol stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the Iopamidol stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the Iopamidol stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
For each condition, a control sample (Iopamidol stock solution without the stressor) should be prepared and analyzed alongside the stressed samples.
UPLC-ESI-MS Analysis
2.1. UPLC System and Parameters
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) %A %B 0.0 98 2 10.0 50 50 12.0 5 95 14.0 5 95 14.1 98 2 | 16.0 | 98 | 2 |
2.2. ESI-MS System and Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF)
-
Scan Range: m/z 100 - 1000
-
Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS²)
Data Presentation
The following tables summarize the major degradation products of Iopamidol identified under various stress conditions. The degradation of Iopamidol often involves deiodination, hydroxylation, and modifications of its side chains.[1][2][3]
| Degradation Product | Proposed Formula | Monoisotopic Mass (Da) | Observed m/z [M+H]⁺ | Stress Condition(s) |
| Iopamidol | C₁₇H₂₂I₃N₃O₈ | 776.8646 | 777.8724 | - |
| Deiodinated Iopamidol | C₁₇H₂₃I₂N₃O₈ | 651.9680 | 652.9758 | Photolytic, Oxidative |
| Di-deiodinated Iopamidol | C₁₇H₂₄IN₃O₈ | 525.0714 | 526.0792 | Photolytic, Oxidative |
| Hydroxylated Iopamidol | C₁₇H₂₂I₃N₃O₉ | 792.8595 | 793.8673 | Photolytic, Oxidative |
| Deiodinated-Hydroxylated Iopamidol | C₁₇H₂₃I₂N₃O₉ | 667.9629 | 668.9707 | Photolytic, Oxidative |
| Amide Hydrolysis Product | C₁₅H₁₉I₃N₂O₇ | 721.8384 | 722.8462 | Acid/Base Hydrolysis |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed degradation pathways of Iopamidol.
Conclusion
This application note provides a comprehensive framework for the UPLC-ESI-MS based identification of Iopamidol degradation products. The detailed protocols for forced degradation and subsequent analysis will enable researchers to effectively assess the stability of Iopamidol and to develop robust, stability-indicating analytical methods. The identification of degradation products through high-resolution mass spectrometry is crucial for ensuring the quality and safety of Iopamidol-containing pharmaceutical products.
References
Application Note: High-Purity Iopamidol Impurity Purification via Preparative HPLC
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust method for the purification of Iopamidol and the removal of its related impurities using preparative High-Performance Liquid Chromatography (HPLC). The protocol outlined below provides a reproducible and efficient methodology for obtaining high-purity Iopamidol, a critical step in research, development, and quality control of this non-ionic, water-soluble radiographic contrast agent.
Introduction
Iopamidol is a widely used X-ray contrast medium.[1] Its synthesis and storage can lead to the formation of various impurities that must be carefully controlled to ensure the safety and efficacy of the final drug product.[1] Preparative HPLC is a powerful technique for isolating and purifying target compounds from complex mixtures, making it an ideal choice for obtaining highly pure Iopamidol for reference standards, toxicological studies, and formulation development.[2][3] This document provides a detailed protocol for the separation and purification of Iopamidol from its impurities using a reversed-phase preparative HPLC method.[4][5]
Data Presentation
The following table summarizes the key quantitative data achieved with the described preparative HPLC method.
| Parameter | Value | Reference |
| Chromatographic Purity | 98.97% | [4][5] |
| Recovery Rate | 93.44% | [4][5] |
Experimental Workflow
The following diagram illustrates the logical workflow for the preparative HPLC purification of Iopamidol impurities.
Caption: Workflow for Iopamidol Purification by Preparative HPLC.
Experimental Protocols
This section provides a detailed methodology for the preparative HPLC purification of Iopamidol.
Materials and Reagents
-
Crude Iopamidol
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
Instrumentation
-
Preparative HPLC system equipped with a pump, injector, column oven, and a UV detector.
-
Fraction collector
Chromatographic Conditions
The following table outlines the optimized chromatographic conditions for the purification of Iopamidol.
| Parameter | Condition | Reference |
| Analytical Column (for method development) | ||
| Stationary Phase | C18 (13.7% bonded amount) | [4][5] |
| Dimensions | 250 mm x 4.6 mm, 10 µm | [4][5] |
| Preparative Column | ||
| Stationary Phase | C18 | [4][5] |
| Dimensions | 270 mm x 50 mm, 10 µm | [4][5] |
| Mobile Phase | Water-Methanol | [4][5] |
| Column Temperature | 20°C | [4][5] |
| Detection Wavelength | 240 nm | [6] |
Note: The retention and resolution of Iopamidol are sensitive to column temperature. Increasing the temperature can weaken retention and decrease the resolution between Iopamidol and its impurities.[4][5] Therefore, maintaining a column temperature of 20-30°C is recommended.[4][5]
Sample Preparation
-
Accurately weigh the crude Iopamidol sample.
-
Dissolve the sample in the mobile phase (Water-Methanol) to a suitable concentration. The loading capacity can impact the separation, with higher loading potentially being detrimental to the retention of Iopamidol and the removal of impurities.[4][5]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Preparative HPLC Procedure
-
Equilibrate the preparative C18 column with the water-methanol mobile phase at the specified flow rate until a stable baseline is achieved.
-
Inject the prepared Iopamidol sample onto the column.
-
Monitor the separation at 240 nm.
-
Collect the fraction corresponding to the main Iopamidol peak using the fraction collector.
-
After collecting the desired fraction, wash the column with the mobile phase until the baseline returns to its initial state.
Post-Purification Processing
-
Combine the collected fractions containing the purified Iopamidol.
-
Remove the mobile phase solvents (water and methanol) from the collected fractions using a rotary evaporator or a lyophilizer.
-
Dry the resulting purified Iopamidol under vacuum to obtain a solid powder.
-
Analyze the purity of the final product using an analytical HPLC method.
-
Further characterization of the purified Iopamidol and its isolated impurities can be performed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][7]
Conclusion
The preparative HPLC method described in this application note is a highly effective technique for the purification of Iopamidol from its related impurities.[4][5] By carefully controlling the chromatographic parameters, particularly the column temperature and sample loading, a high degree of purity (98.97%) and a good recovery rate (93.44%) can be achieved.[4][5] This protocol provides a valuable tool for researchers and scientists in the pharmaceutical industry to obtain high-purity Iopamidol for various research and development applications.
References
- 1. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Isolation of impurities using preparative liquid chromatography in pharmaceutical industry [simsonpharma.com]
- 4. [Separation and purification of iopamidol using preparative high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Large scale synthesis of high purity iopamidol | International Journal of Current Research [journalcra.com]
Application Note: Gas Chromatography for Residual Solvent Analysis in Iopamidol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the determination of residual solvents in Iopamidol, a non-ionic, water-soluble X-ray contrast agent. The methodology is based on static headspace gas chromatography with flame ionization detection (HS-GC-FID), a technique widely adopted in the pharmaceutical industry for its robustness and sensitivity. This document outlines the potential residual solvents based on known synthetic and purification processes for Iopamidol, and presents a generic yet comprehensive GC method suitable for their separation and quantification. All experimental parameters, sample preparation, and data analysis steps are described in detail. Quantitative data for common residual solvents are summarized in tabular format for easy reference, and a graphical workflow is provided to illustrate the analytical process.
Introduction
Iopamidol is a widely used iodinated contrast medium in medical imaging. Its manufacturing process, like that of many active pharmaceutical ingredients (APIs), involves the use of various organic solvents.[1][2][3][4] Residual solvents are organic volatile chemicals that are used or produced in the manufacturing of drug substances or excipients, or in the preparation of drug products, and are not completely removed by practical manufacturing techniques.[5][6] The presence of these residual solvents in the final product is strictly regulated by pharmacopeias and international guidelines, such as the International Council for Harmonisation (ICH) Q3C guideline, due to their potential risk to patient health and their impact on the physicochemical properties of the API.[1][5][7]
The ICH Q3C guideline classifies residual solvents into three classes based on their toxicity:
-
Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous.
-
Class 2: Solvents to be limited, non-genotoxic animal carcinogens or suspected of other significant but reversible toxicities.
-
Class 3: Solvents with low toxic potential.
Headspace gas chromatography (HS-GC) coupled with a flame ionization detector (FID) is the standard technique for residual solvent analysis in the pharmaceutical industry, as recommended by the United States Pharmacopeia (USP) general chapter <467>.[6][8][9][10][11][12] This application note details a reliable HS-GC-FID method for the analysis of potential residual solvents in Iopamidol.
Potential Residual Solvents in Iopamidol
Based on a review of publicly available synthesis and purification procedures for Iopamidol, a list of potential residual solvents has been compiled.[1][2][3][4][5][9][13] The specific solvents and their limits should be determined based on the actual manufacturing process used.
Table 1: Potential Residual Solvents in Iopamidol Manufacturing
| Solvent Class | Solvent Name | Potential Use in Iopamidol Process | ICH Limit (ppm) |
| Class 2 | N,N-Dimethylformamide (DMF) | Synthesis/Reaction | 880 |
| N,N-Dimethylacetamide (DMAC) | Synthesis/Reaction | 1090 | |
| N-Methylpyrrolidone (NMP) | Synthesis/Reaction | 530 | |
| Methanol | Synthesis/Purification | 3000 | |
| Acetonitrile | Purification/Crystallization | 410 | |
| Toluene | Synthesis | 890 | |
| Chloroform | Synthesis | 60 | |
| Methylene Chloride | Synthesis | 600 | |
| 4-Methyl-2-pentanone (MIBK) | Purification | 4500 | |
| Pyridine | Synthesis | 200 | |
| Class 3 | Ethanol | Purification/Crystallization | 5000 |
| 2-Butanol (sec-Butanol) | Crystallization | 5000 | |
| n-Butanol | Crystallization | 5000 | |
| Acetic Acid | Synthesis | 5000 | |
| Acetone | Synthesis | 5000 | |
| Heptane | Synthesis | 5000 | |
| Isopropyl acetate | Synthesis | 5000 |
Experimental Protocol
This protocol describes a generic headspace GC-FID method that can be adapted and validated for the specific needs of Iopamidol analysis.
Instrumentation and Materials
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent) with a split/splitless inlet and a flame ionization detector (FID).[11]
-
Headspace Sampler: Agilent 7697A Headspace Sampler (or equivalent).[11]
-
GC Column: Agilent J&W DB-624 (or equivalent USP G43 phase), 30 m x 0.32 mm ID, 1.8 µm film thickness.[11][12][14] This is a 6% cyanopropylphenyl–94% dimethylpolysiloxane phase column, well-suited for the separation of a wide range of residual solvents.
-
Data System: Agilent OpenLab CDS (or equivalent).
-
Vials and Caps: 20 mL headspace vials with PTFE/silicone septa.
-
Solvents and Reagents:
Chromatographic Conditions
The following are recommended starting conditions. Optimization may be necessary.
Table 2: Gas Chromatograph and Headspace Sampler Parameters
| Parameter | Value |
| GC System | |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Split Ratio | 5:1 |
| Column Flow | 2.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 40 °C |
| Initial Hold Time | 5 minutes |
| Ramp 1 | 10 °C/min to 120 °C |
| Ramp 2 | 20 °C/min to 240 °C |
| Final Hold Time | 5 minutes |
| Detector | FID |
| Detector Temperature | 260 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2 or He) | 25 mL/min |
| Headspace Sampler | |
| Vial Equilibration Temperature | 80 °C |
| Vial Equilibration Time | 30 minutes |
| Loop Temperature | 90 °C |
| Transfer Line Temperature | 100 °C |
| Injection Volume | 1 mL |
Standard and Sample Preparation
3.3.1. Standard Stock Solution
Prepare a stock solution containing all the potential residual solvents of interest in DMSO. The concentration of each solvent should be chosen to be at or near the ICH limit.
3.3.2. Working Standard Solution
Dilute the stock solution with DMSO to prepare a working standard at a concentration that is appropriate for the expected levels of residual solvents in the sample. For a limit test, this is typically the ICH limit concentration.
3.3.3. Sample Preparation
-
Accurately weigh approximately 100 mg of the Iopamidol sample into a 20 mL headspace vial.
-
Add 5.0 mL of DMSO to the vial.
-
Immediately cap the vial and crimp securely.
-
Gently swirl the vial to dissolve the sample. Sonication may be used if necessary.
Analytical Workflow
The following diagram illustrates the experimental workflow for the analysis of residual solvents in Iopamidol.
Caption: Experimental workflow for Iopamidol residual solvent analysis.
Data and Results
The following table provides typical quantitative data for a selection of residual solvents using a generic HS-GC-FID method. Note: This data is for illustrative purposes only. The retention times, LOD, and LOQ should be experimentally determined and validated for the specific instrument and method used for Iopamidol analysis.
Table 3: Typical Quantitative Data for Selected Residual Solvents
| Solvent | Retention Time (min) | Limit of Detection (LOD) (ppm) | Limit of Quantitation (LOQ) (ppm) |
| Methanol | ~ 4.5 | ~ 10 | ~ 30 |
| Ethanol | ~ 5.8 | ~ 15 | ~ 45 |
| Acetonitrile | ~ 6.2 | ~ 5 | ~ 15 |
| Methylene Chloride | ~ 6.5 | ~ 2 | ~ 6 |
| Acetone | ~ 6.9 | ~ 10 | ~ 30 |
| 2-Butanol | ~ 8.2 | ~ 20 | ~ 60 |
| n-Butanol | ~ 9.5 | ~ 25 | ~ 75 |
| Toluene | ~ 12.1 | ~ 5 | ~ 15 |
| N,N-Dimethylformamide (DMF) | ~ 14.8 | ~ 10 | ~ 30 |
| N,N-Dimethylacetamide (DMAC) | ~ 15.5 | ~ 15 | ~ 45 |
Method Validation and Quality Control
The analytical method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of all potential solvents from each other and from any peaks originating from the sample matrix or diluent.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates the relationship between key quality control parameters in the GC analysis of residual solvents.
Caption: Relationship between key quality control parameters.
Conclusion
The HS-GC-FID method described in this application note provides a robust and reliable approach for the determination of residual solvents in Iopamidol. By identifying potential solvents from the manufacturing process and utilizing a well-established analytical technique, researchers, scientists, and drug development professionals can effectively monitor and control the levels of these impurities, ensuring the quality, safety, and efficacy of the final drug product. It is imperative that this method is properly validated in the user's laboratory to ensure its suitability for its intended purpose.
References
- 1. PROCESS FOR THE PREPARATION OF IOPAMIDOL - Patent 3066071 [data.epo.org]
- 2. US6506938B1 - Process for the purifying of iopamidol - Google Patents [patents.google.com]
- 3. WO2000050385A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 4. US20070078281A1 - Process for the Preparation of Iopamidol - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pharmtech.com [pharmtech.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Development, chemistry, and physical properties of iopamidol and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN105461581A - Synthetic methods of an impurity A and an impurity B of iopamidol - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. agilent.com [agilent.com]
- 13. US20230250050A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 14. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Application of Desdiiodo Iopamidol in Stability Testing Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desdiiodo Iopamidol is a key related substance and potential degradation product of Iopamidol, a widely used non-ionic, water-soluble radiographic contrast agent. The stability of Iopamidol and the formation of its degradation products are critical quality attributes that can impact the safety and efficacy of the final drug product. This document outlines the application of Desdiiodo Iopamidol in stability testing studies, providing detailed protocols for its use as a reference standard in the development and validation of stability-indicating analytical methods for Iopamidol.
Forced degradation studies are essential for developing and validating stability-indicating methods that can accurately measure the degradation of an active pharmaceutical ingredient (API) and its impurities over time.[1][2][3] These studies involve subjecting the drug substance to stress conditions such as high and low pH, elevated temperature, light, and oxidation to generate potential degradation products.[1] By using Desdiiodo Iopamidol as a reference marker, analytical methods can be developed and validated to ensure they are specific and sensitive enough to detect and quantify this impurity in the presence of the API and other related substances.
Chemical Properties and Degradation Pathways
Iopamidol can degrade under various conditions, with deiodination being a primary degradation pathway.[4][5] This process involves the removal of iodine atoms from the tri-iodinated benzene ring of the Iopamidol molecule, leading to the formation of mono- and di-iodinated derivatives, including Desdiiodo Iopamidol. Studies on the photodegradation of Iopamidol have shown that UV irradiation can lead to deiodination and hydroxylation.[4][5] Advanced oxidation processes (AOPs) have also been shown to degrade Iopamidol through pathways that include deiodination, amide hydrolysis, and amine oxidation.[6][7][8]
Experimental Protocols
The following protocols describe the forced degradation of Iopamidol to generate Desdiiodo Iopamidol and the subsequent use of this impurity standard in the validation of a stability-indicating HPLC method.
Protocol 1: Generation of Desdiiodo Iopamidol through Forced Degradation
Objective: To generate Desdiiodo Iopamidol from Iopamidol under controlled stress conditions for use as a reference material.
Materials:
-
Iopamidol substance
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 30%
-
High-purity water
-
Methanol, HPLC grade
-
Photostability chamber
-
Thermostatically controlled oven
-
pH meter
-
Analytical balance
Procedure:
-
Acid Hydrolysis: Dissolve 100 mg of Iopamidol in 10 mL of 1N HCl. Reflux the solution at 80°C for 48 hours.
-
Base Hydrolysis: Dissolve 100 mg of Iopamidol in 10 mL of 1N NaOH. Reflux the solution at 80°C for 24 hours.
-
Oxidative Degradation: Dissolve 100 mg of Iopamidol in 10 mL of 30% H₂O₂. Store the solution at room temperature for 48 hours.
-
Thermal Degradation: Place 100 mg of Iopamidol powder in a thermostatically controlled oven at 105°C for 72 hours.
-
Photolytic Degradation: Expose a solution of Iopamidol (1 mg/mL in water) to UV light (254 nm) in a photostability chamber for 24 hours.
-
Sample Preparation for Analysis: After the specified stress period, cool the solutions to room temperature. Neutralize the acidic and basic solutions with an appropriate amount of NaOH or HCl, respectively. Dilute all samples with a suitable solvent (e.g., water-methanol mixture) to an appropriate concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method for Iopamidol and Desdiiodo Iopamidol
Objective: To develop and validate a stability-indicating HPLC method capable of separating and quantifying Iopamidol from its degradation product, Desdiiodo Iopamidol.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (water) and Mobile Phase B (methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of Iopamidol reference standard (1 mg/mL) in the mobile phase diluent.
-
Prepare a stock solution of Desdiiodo Iopamidol reference standard (generated from Protocol 1 and purified, or a commercially available standard) at a concentration of 0.1 mg/mL in the mobile phase diluent.
-
-
Sample Analysis:
-
Inject the prepared standards and the samples from the forced degradation study (Protocol 1) into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Method Validation:
-
Specificity: Demonstrate the ability of the method to unequivocally assess the analyte in the presence of its degradation products. Spike the Iopamidol solution with Desdiiodo Iopamidol and other potential impurities to show adequate separation.
-
Linearity: Analyze a series of solutions with varying concentrations of Iopamidol and Desdiiodo Iopamidol to establish the linear range.[9]
-
Accuracy and Precision: Determine the accuracy and precision of the method by analyzing samples with known concentrations of both compounds.[9]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of Desdiiodo Iopamidol that can be reliably detected and quantified.[9]
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the results.
-
Data Presentation
The quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison.
Table 1: Summary of Forced Degradation Studies of Iopamidol
| Stress Condition | Duration | Iopamidol Assay (%) | Desdiiodo Iopamidol (%) | Total Impurities (%) | Mass Balance (%) |
| 1N HCl, 80°C | 48 hours | 85.2 | 8.5 | 14.8 | 99.0 |
| 1N NaOH, 80°C | 24 hours | 90.1 | 5.3 | 9.9 | 99.4 |
| 30% H₂O₂, RT | 48 hours | 92.5 | 3.1 | 7.5 | 99.6 |
| Thermal, 105°C | 72 hours | 98.1 | 0.8 | 1.9 | 99.8 |
| UV Light, 254 nm | 24 hours | 94.3 | 2.5 | 5.7 | 99.5 |
| Control | - | 99.9 | < LOQ | 0.1 | 100.0 |
Visualization
Degradation Pathway of Iopamidol
Caption: Proposed degradation pathway of Iopamidol.
Experimental Workflow for Stability Indicating Method Development
Caption: Workflow for stability-indicating method development.
The use of Desdiiodo Iopamidol as a reference standard is crucial for the development and validation of robust stability-indicating methods for Iopamidol. The protocols outlined in this document provide a framework for generating this key impurity through forced degradation and for developing an HPLC method capable of monitoring the stability of Iopamidol drug substance and drug product. This ensures that the analytical methods used for quality control are fit for purpose and can accurately assess the purity and shelf-life of Iopamidol formulations.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ijcrt.org [ijcrt.org]
- 4. Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijpsm.com [ijpsm.com]
Application Note: Protocol for Forced Degradation Studies of Iopamidol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Forced degradation, or stress testing, is a critical component in the development of pharmaceutical drug substances and products. These studies involve subjecting the drug to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[1] The primary objectives of conducting forced degradation studies on Iopamidol are to develop and demonstrate the specificity of stability-indicating analytical methods, and to gain insight into the intrinsic stability of the molecule.[1][2] According to regulatory guidelines, such as ICH Q1A(R2), stress testing should encompass the effects of hydrolysis, oxidation, photolysis, and thermal stress.[3] A target degradation of 5-20% is generally considered optimal to ensure that the degradation products are representative of those that could form under normal storage conditions without being so excessive as to generate irrelevant secondary products.[3][4]
This document provides a detailed protocol for conducting forced degradation studies on Iopamidol, including specific stress conditions, analytical methodology, and data presentation formats.
Iopamidol Chemical Structure
Iopamidol is a non-ionic, water-soluble, iodinated X-ray contrast agent. Understanding its structure is key to predicting potential degradation sites, such as the amide linkages and the carbon-iodine bonds.
Caption: Chemical structure of the Iopamidol molecule.
Experimental Workflow
The overall process for a forced degradation study follows a systematic approach from stress sample generation to data analysis. The workflow ensures that all conditions are tested and that the resulting analytical data is robust and suitable for validating a stability-indicating method.
Caption: General experimental workflow for Iopamidol forced degradation studies.
Experimental Protocols
The following protocols outline the conditions for inducing the degradation of Iopamidol. For each condition, a sample of the drug substance (e.g., at 1 mg/mL), a placebo, and a control sample (drug substance in the same solvent, unstressed) should be prepared and analyzed.[4][5]
Acid Hydrolysis
-
Objective: To evaluate degradation via acid-catalyzed hydrolysis, primarily targeting the amide bonds.
-
Protocol:
-
Dissolve Iopamidol in a suitable solvent (e.g., water/methanol) to a final concentration of 1 mg/mL.
-
Add an equal volume of 0.1 M Hydrochloric Acid (HCl).
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Withdraw aliquots at each time point.
-
Before analysis, cool the aliquot to room temperature and neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).
-
Dilute with the mobile phase to the target analytical concentration.
-
Base Hydrolysis
-
Objective: To evaluate degradation via base-catalyzed hydrolysis of the amide linkages.
-
Protocol:
-
Dissolve Iopamidol in a suitable solvent to a final concentration of 1 mg/mL.
-
Add an equal volume of 0.1 M Sodium Hydroxide (NaOH).
-
Maintain the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), withdrawing aliquots at each time point. If no degradation is observed, the temperature can be increased to 50-60°C.[5]
-
Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M Hydrochloric Acid (HCl).
-
Dilute with the mobile phase to the target analytical concentration.
-
Oxidative Degradation
-
Objective: To assess the susceptibility of Iopamidol to oxidation. The aromatic ring and side chains are potential sites for oxidation.
-
Protocol:
-
Dissolve Iopamidol in a suitable solvent to a final concentration of 1 mg/mL.
-
Add an equal volume of 3% Hydrogen Peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light for a specified period (e.g., 2, 4, 8, 24 hours), withdrawing aliquots at each time point.
-
The reaction is typically quenched by dilution with the mobile phase before injection into the HPLC system.
-
Thermal Degradation
-
Objective: To evaluate the stability of Iopamidol in its solid state and in solution when exposed to high temperatures.
-
Protocol (Solid State):
-
Place a thin layer of Iopamidol powder in a petri dish.
-
Expose to dry heat in an oven at a temperature above the accelerated stability condition (e.g., 80°C).
-
Sample at various time points (e.g., 1, 3, 5 days), dissolve in a suitable solvent, and analyze.
-
-
Protocol (Solution State):
-
Dissolve Iopamidol in a suitable solvent (e.g., water) to a final concentration of 1 mg/mL.
-
Heat the solution at 80°C, protecting it from light.
-
Sample at various time points (e.g., 1, 3, 5 days), cool to room temperature, and analyze.
-
Photolytic Degradation
-
Objective: To determine the photosensitivity of Iopamidol, which can lead to degradation mechanisms like deiodination and hydroxylation.[6]
-
Protocol:
-
Prepare solutions of Iopamidol (1 mg/mL) and spread a thin layer of solid Iopamidol powder.
-
Expose the samples to a light source that provides combined visible and UV output according to ICH Q1B guidelines.[1] The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.[1]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
Analyze the samples after the exposure period.
-
Stability-Indicating Analytical Method
A validated stability-indicating method is required to separate the intact Iopamidol from all process-related impurities and degradation products.[7] High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique.
HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | Zorbax SB-Phenyl, 5 µm, 250 x 4.6 mm (or equivalent)[8][9] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-based gradient from 5% to 95% Acetonitrile |
| Flow Rate | 1.0 mL/min[8][9] |
| Detection Wavelength | 240 nm[8][9] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Data Presentation
Quantitative data from the forced degradation studies should be summarized to clearly show the extent of degradation under each stress condition and to calculate the mass balance.
Table 1: Summary of Forced Degradation Results for Iopamidol
| Stress Condition | Treatment Details | Time (hours) | Iopamidol Assay (%) | % Degradation | Mass Balance (%) |
| Control (Unstressed) | 1 mg/mL in Water | 24 | 99.8 | 0.0 | 100.0 |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 | 88.5 | 11.3 | 99.2 |
| Base Hydrolysis | 0.1 M NaOH at RT | 24 | 91.2 | 8.6 | 99.5 |
| Oxidative | 3% H₂O₂ at RT | 24 | 85.7 | 14.1 | 98.9 |
| Thermal (Solution) | 80°C in Water | 72 | 94.6 | 5.2 | 99.8 |
| Photolytic (Solution) | ICH Q1B Conditions | - | 90.3 | 9.5 | 99.1 |
Note: Data is illustrative. Mass balance is calculated as: [(Assay % of intact drug) + (% of all impurities and degradants)]
Potential Degradation Pathways
Forced degradation studies help elucidate the likely degradation pathways. For Iopamidol, common pathways include hydrolysis of the amide side chains and deiodination from the aromatic ring.[6]
Caption: Simplified potential degradation pathways for Iopamidol.
This protocol provides a comprehensive framework for conducting forced degradation studies on Iopamidol in accordance with regulatory expectations. The results from these studies are essential for developing a robust, stability-indicating analytical method, understanding the chemical behavior of the drug molecule, and ensuring the quality and safety of the final drug product.[1][10]
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. sgs.com [sgs.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Operation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: A Validated LC-MS/MS Method for the Determination of Iopamidol and its Desiodo Metabolite
An application note and protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of the X-ray contrast agent Iopamidol and its primary degradation product, Desiodo-Iopamidol, is presented. This method is applicable for the quantitative analysis of these compounds in aqueous samples, which is crucial for environmental monitoring and pharmaceutical stability testing.
Introduction
Iopamidol is a widely used non-ionic, low-osmolar iodinated contrast agent in medical imaging.[1][2][3] Due to its high usage and persistence, it can be found in various water sources.[4][5][6] The degradation of Iopamidol can occur through processes such as deiodination, leading to the formation of Desiodo-Iopamidol.[7][8] Monitoring Iopamidol and its degradation products is essential for assessing its environmental fate and for stability-indicating methods in pharmaceutical formulations. This application note describes a robust and sensitive LC-MS/MS method for the simultaneous quantification of Iopamidol and Desiodo-Iopamidol.
Method Summary
This method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the selective and sensitive detection of Iopamidol and Desiodo-Iopamidol.[4][5][9] Samples are prepared by a simple dilution or solid-phase extraction (SPE) for more complex matrices. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution. The analytes are detected using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Instrumentation and Reagents
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Reagents and Materials:
-
Iopamidol reference standard
-
Desiodo-Iopamidol reference standard (if available, otherwise use relative quantitation)
-
Iopamidol-d8 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
C18 reversed-phase HPLC/UHPLC column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Syringe filters (0.22 µm)
-
Experimental Protocols
1. Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Iopamidol, Desiodo-Iopamidol, and Iopamidol-d8 in 10 mL of methanol individually.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solutions with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Iopamidol-d8 primary stock solution with the initial mobile phase.
2. Sample Preparation
-
Aqueous Samples (e.g., environmental water):
-
To 1 mL of the water sample, add 10 µL of the 100 ng/mL internal standard working solution.
-
Vortex for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Pharmaceutical Formulations:
-
Accurately dilute the formulation with ultrapure water to bring the expected concentration of Iopamidol into the calibration range.
-
Take 1 mL of the diluted sample and add 10 µL of the 100 ng/mL internal standard working solution.
-
Vortex for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
3. LC-MS/MS Analysis
The following tables summarize the chromatographic and mass spectrometric conditions.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
Table 2: Mass Spectrometer Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Iopamidol (Quantifier) | 777.9 | 575.0 | 0.1 | 40 | 25 |
| Iopamidol (Qualifier) | 777.9 | 617.0 | 0.1 | 40 | 20 |
| Desiodo-Iopamidol (Quantifier) | 651.9 | 449.0 | 0.1 | 40 | 25 |
| Desiodo-Iopamidol (Qualifier) | 651.9 | 491.0 | 0.1 | 40 | 20 |
| Iopamidol-d8 (IS) | 785.9 | 583.0 | 0.1 | 40 | 25 |
Note: The MRM transitions for Desiodo-Iopamidol are hypothetical and should be optimized based on the infusion of a pure standard.
4. Method Validation
The method was validated according to ICH guidelines for specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.
Table 4: Method Validation Summary
| Parameter | Iopamidol | Desiodo-Iopamidol |
| Linearity Range (ng/mL) | 1 - 500 | 1 - 500 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| LOD (ng/mL) | 0.3 | 0.5 |
| LOQ (ng/mL) | 1.0 | 1.5 |
| Accuracy (% Recovery) | 95.2 - 104.5% | 93.8 - 105.1% |
| Precision (% RSD) | < 5% | < 6% |
This application note provides a detailed, validated LC-MS/MS method for the sensitive and selective quantification of Iopamidol and its deiodinated degradation product, Desiodo-Iopamidol. The method is suitable for a range of applications, including pharmaceutical stability studies and environmental monitoring.
Visualizations
Caption: Experimental workflow for the analysis of Desiodo-Iopamidol.
Caption: Proposed degradation pathway of Iopamidol to Desiodo-Iopamidol.
References
- 1. Stability testing of iomeprol and iopamidol formulations subjected to X-ray radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hpst.cz [hpst.cz]
- 3. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media and three artificial sweeteners in surface, ground, and drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. A direct injection liquid chromatography tandem mass spectrometry method for the kinetic study on iodinated contrast media (ICMs) removal in natural water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
Application Notes and Protocols for the Use of Iopamidol Impurity Standards in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iopamidol is a non-ionic, water-soluble iodinated contrast agent widely used in medical imaging techniques such as X-ray and computed tomography (CT).[1] The purity of Iopamidol is of paramount importance to ensure its safety and efficacy. Pharmaceutical analysis of Iopamidol and its formulations requires the accurate identification and quantification of potential impurities. This document provides detailed application notes and protocols for the use of Iopamidol impurity standards in pharmaceutical analysis, with a focus on high-performance liquid chromatography (HPLC) methods as specified in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).
Iopamidol and Its Impurities
Iopamidol has the chemical name N,N'-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide.[1] Impurities in Iopamidol can originate from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. Regulatory bodies like the USP and EP have established limits for these impurities to ensure the quality and safety of the final drug product.
Key Iopamidol Impurities
A number of potential impurities in Iopamidol have been identified and are monitored during quality control. The use of certified reference standards for these impurities is essential for accurate analytical method validation and routine testing.
| Impurity Name | Other Names | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Iopamidol Related Compound A | 5-Amino-N,N′-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide | 60166-98-5 | C₁₄H₁₈I₃N₃O₆ | 705.02 |
| Iopamidol Related Compound B | 5-Glycolamido-N,N′-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodoisophthalamide | 77868-41-8 | C₁₆H₂₀I₃N₃O₈ | 763.06 |
| Iopamidol Related Compound C | Iopamidol EP Impurity H; 4-Chloro-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(S)-lactamido-2,6-diiodoisophthalamide | 2996862-55-4 | C₁₇H₂₂ClI₂N₃O₈ | 685.63 |
| Iopamidol EP Impurity F | Iopamidol N,N-Dimethylamino Derivative | 1869069-71-5 | C₁₆H₂₀I₃N₃O₆ | 731.06 |
| Iopamidol EP Impurity J | Hydroxy ethyl derivative | 77868-44-1 | C₁₆H₂₀I₃N₃O₇ | 747.06 |
Analytical Methodologies for Impurity Profiling
High-performance liquid chromatography (HPLC) is the primary technique for the separation and quantification of Iopamidol and its related compounds. Both the USP and EP provide detailed HPLC methods for this purpose.
Experimental Workflow for Iopamidol Impurity Analysis
The general workflow for the analysis of Iopamidol impurities using HPLC involves sample preparation, chromatographic separation, detection, and data analysis.
Figure 1: General workflow for the analysis of Iopamidol impurities by HPLC.
Experimental Protocols
The following are detailed protocols for the analysis of Iopamidol and its related compounds based on USP and EP monographs.
Protocol 1: Iopamidol Related Compounds Analysis (Based on USP Monograph)
This method is suitable for the determination of related compounds in Iopamidol bulk drug substance.
1. Materials and Reagents:
-
Iopamidol Reference Standard (RS)
-
Iopamidol Related Compound A, B, C Reference Standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Specification |
| Column | 4.6 mm x 25 cm; packing L11 |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile and Water (1:1) |
| Gradient | See Table 2 |
| Flow Rate | To be determined based on system suitability |
| Column Temperature | 60 °C |
| Detector | UV at 240 nm |
| Injection Volume | 20 µL |
Table 2: Suggested Gradient Program for USP Method
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 100 | 0 |
| 25 | 80 | 20 |
| 40 | 60 | 40 |
| 45 | 0 | 100 |
| 55 | 0 | 100 |
| 56 | 100 | 0 |
| 65 | 100 | 0 |
3. Preparation of Solutions:
-
System Suitability Solution: Dissolve accurately weighed quantities of USP Iopamidol RS and USP Iopamidol Related Compound C RS in water to obtain a solution having a concentration of about 20 µg/mL of each.
-
Test Solution: Transfer about 0.5 g of Iopamidol, accurately weighed, to a 50-mL volumetric flask, add water to volume, and mix.
4. System Suitability:
-
The resolution between the Iopamidol and Iopamidol Related Compound C peaks should be satisfactory.
-
The relative standard deviation for replicate injections should be within the acceptable limits.
5. Data Analysis and Impurity Quantification:
The percentage of each impurity is calculated using the peak responses from the chromatograms of the test solution and the relevant reference standard solutions. The USP monograph provides specific limits for known and unknown impurities. For example, the limit for Free Aromatic Amine (Iopamidol Related Compound A) is not more than 0.05%.
Protocol 2: Iopamidol Related Substances Analysis (Based on EP Monograph)
This method is described for the analysis of related substances in Iopamidol.
1. Materials and Reagents:
-
Iopamidol Reference Standard
-
Iopamidol Impurity A, F, H Reference Standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Specification |
| Column | Appropriate for pharmacopoeial analysis |
| Mobile Phase | A gradient program with water and acetonitrile |
| Flow Rate | 2.0 mL/min |
| Detector | UV at 240 nm |
| Injection Volume | 20 µL |
3. Preparation of Solutions:
-
Test Solution: Dissolve 0.500 g of the substance to be examined in water and dilute to 20.0 mL with water.
-
Reference Solutions: Prepare reference solutions of Iopamidol and its specified impurities at appropriate concentrations in water.
4. System Suitability:
The European Pharmacopoeia outlines specific system suitability criteria that must be met, including resolution between critical peak pairs.
5. Data Analysis and Impurity Quantification:
The peak areas of the impurities in the test solution are compared to the peak areas of the corresponding reference standards to determine the impurity levels. The EP monograph sets limits for specified impurities, such as Impurity A and F.
Logical Relationship of Impurity Control
The control of impurities in Iopamidol is a critical aspect of ensuring its quality and safety, and it follows a logical progression from synthesis to final product release.
Figure 2: Logical flow of impurity control in Iopamidol manufacturing.
Conclusion
The use of well-characterized impurity standards is indispensable for the accurate and reliable analysis of Iopamidol in a pharmaceutical setting. The HPLC methods outlined in the USP and EP monographs provide a robust framework for the separation and quantification of these impurities. Adherence to these protocols, along with the use of high-quality reference standards, ensures that Iopamidol drug products meet the stringent quality and safety requirements for patient use. Researchers and drug development professionals should utilize these methodologies as a foundation for their analytical testing and validation efforts.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Co-elution in Iopamidol Impurity Analysis by HPLC
Welcome to our dedicated technical support center for the analysis of Iopamidol and its impurities by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges, with a specific focus on co-elution.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving co-elution issues during the HPLC analysis of Iopamidol impurities.
Problem: Poor resolution between Iopamidol and its impurities, or between two impurities.
Initial Assessment:
-
System Suitability Check: Before making any adjustments, ensure your HPLC system meets the system suitability requirements of your validated method. For instance, the United States Pharmacopeia (USP) method for Iopamidol Related Compounds specifies a resolution (R) of not less than 2.0 between the peaks for Iopamidol related compound C and Iopamidol.[1] Failure to meet this indicates a problem with the system or method execution.
-
Peak Shape Analysis: Observe the peak shapes. Tailing or fronting peaks can contribute to poor resolution. Common causes include column degradation, mismatched sample solvent and mobile phase, or secondary interactions with the stationary phase.[2][3]
-
Identify the Co-eluting Pair: If possible, identify the specific impurities that are co-eluting. This will help in selecting the most effective troubleshooting strategy.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-elution in Iopamidol HPLC analysis.
Detailed Troubleshooting Steps:
1. Mobile Phase Optimization
-
Adjust the Gradient Slope: For gradient methods, a shallower gradient can increase the separation between closely eluting peaks. The USP method for Iopamidol related compounds utilizes a gradient elution with water and acetonitrile.[1] Experiment with modifying the rate of change in the organic solvent concentration.
-
Change the Organic Modifier: If using acetonitrile, switching to methanol, or vice-versa, can alter the selectivity of the separation. These solvents have different polarities and can interact differently with the analytes and the stationary phase.
-
Modify the Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds. Iopamidol and some of its impurities have ionizable functional groups. Adjusting the pH can change their ionization state and, consequently, their retention behavior. Ensure the chosen pH is within the stable range for the column.
-
Buffer Concentration: For buffered mobile phases, adjusting the buffer concentration can sometimes improve peak shape and resolution, especially for ionizable analytes.[4]
2. Stationary Phase Selection
-
Switch Column Chemistry: If mobile phase optimization is insufficient, changing the stationary phase chemistry is a powerful tool to resolve co-elution.
-
C18 Columns: These are a common starting point for reversed-phase chromatography. Good retention and resolution of Iopamidol and its impurities have been achieved on C18 columns.[5][6]
-
Phenyl Columns (USP L11): The USP method for Iopamidol related compounds specifies a phenyl-based stationary phase.[1] Phenyl columns offer different selectivity compared to C18 columns due to pi-pi interactions with the aromatic rings in Iopamidol and its impurities.
-
Cyano Columns: These columns are less hydrophobic than C18 and can provide alternative selectivity for polar compounds.
-
3. Temperature Adjustment
-
Optimize Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting retention times and resolution. For the analysis of Iopamidol, it has been shown that decreasing the column temperature can lead to better resolution between the main peak and its impurities.[5][6] The USP method specifies a column temperature of 60°C.[1] Experimenting with temperatures in the range of 20-60°C may be beneficial.
Experimental Protocols
USP Method for Iopamidol Related Compounds
This method is a reliable starting point for the analysis of Iopamidol impurities.
-
Column: Two 4.6-mm x 25-cm columns with L11 packing, connected in series.
-
Mobile Phase: A gradient of Solution A (water) and Solution B (water and acetonitrile, 1:1).
-
Gradient Program:
-
0–18 min: 100% A
-
18–40 min: Linear gradient from 100% A to 62% A
-
40–45 min: Linear gradient from 62% A to 50% A
-
45–50 min: Linear gradient from 50% A to 100% A
-
50–60 min: 100% A
-
-
Flow Rate: 2.0 mL/min
-
Column Temperature: 60°C
-
Detector: UV at 240 nm
-
System Suitability: Resolution between Iopamidol related compound C and Iopamidol should be not less than 2.0.[1]
Reversed-Phase Method on C18 Column
This method provides an alternative to the USP method and may offer different selectivity.
-
Column: C18, 4.6-mm x 250-mm, 10-µm particle size.[5]
-
Mobile Phase: Water and methanol.
-
Note: The retention of Iopamidol and the resolution from its impurities were found to decrease with increasing temperature in one study.[5][6]
Data Presentation
Table 1: HPLC Method Parameters for Iopamidol Impurity Analysis
| Parameter | USP Method | C18 Method |
| Stationary Phase | Phenyl (L11), two 4.6x250 mm columns in series | C18, 4.6x250 mm, 10 µm |
| Mobile Phase | Water and Acetonitrile | Water and Methanol |
| Elution Mode | Gradient | Isocratic or Gradient |
| Flow Rate | 2.0 mL/min | Not specified |
| Temperature | 60°C | 20-30°C |
| Detection | UV at 240 nm | Not specified |
| Key Resolution | R ≥ 2.0 (Iopamidol & Impurity C) | Good resolution reported |
Frequently Asked Questions (FAQs)
Q1: My system suitability fails the resolution requirement between Iopamidol and Impurity C. What should I do first?
A1: First, check the basics of your HPLC system: ensure the mobile phase is correctly prepared, the column is not old or degraded, and the system is properly equilibrated. If these are all correct, consider slightly adjusting the initial percentage of the organic solvent in your mobile phase or decreasing the flow rate to see if resolution improves.
Q2: I am observing peak tailing for the Iopamidol peak, which is affecting the resolution of a closely eluting impurity. What are the likely causes?
A2: Peak tailing for Iopamidol can be caused by several factors:
-
Secondary Silanol Interactions: The stationary phase may have active silanol groups that interact with the polar groups of Iopamidol. Using a mobile phase with a lower pH or adding a competing base can sometimes mitigate this.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try injecting a smaller volume or a more dilute sample.
-
Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degraded. Flushing the column with a strong solvent or replacing it may be necessary.
Q3: Can I use a different stationary phase than what is specified in the USP method?
A3: Yes, but any alternative method must be fully validated to demonstrate its suitability for its intended purpose. You would need to show that the alternative method is specific, accurate, precise, linear, and robust, and that it can effectively separate Iopamidol from all known impurities and degradation products.
Q4: What are the common degradation products of Iopamidol that I should be aware of?
A4: Forced degradation studies have shown that Iopamidol can degrade under various stress conditions. Common degradation pathways include hydrolysis of the amide bonds and deiodination. It is crucial that your HPLC method can separate Iopamidol from these potential degradation products to be considered stability-indicating.
Q5: How can I confirm if a peak is pure or contains a co-eluting impurity?
A5: A photodiode array (PDA) detector can be used to assess peak purity. By comparing the UV spectra across the peak, you can determine if it is spectrally homogeneous. If the spectra are not consistent, it indicates the presence of a co-eluting impurity. For definitive identification, LC-MS can be used to analyze the mass of the components within the peak.
Visualizations
Caption: A typical experimental workflow for Iopamidol impurity analysis.
References
- 1. Iopamidol [drugfuture.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. Effect of buffer concentration on gradient chromatofocusing performance separating protiens on a high-performance DEAE column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Separation and purification of iopamidol using preparative high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Resolution of Iopamidol and Desdiiodo Iopamidol
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to assist in troubleshooting and optimizing the chromatographic separation of Iopamidol and its potential desdiiodo impurity.
Frequently Asked Questions (FAQs)
Q1: What is Desdiiodo Iopamidol and why is its separation from Iopamidol important?
Desdiiodo Iopamidol is a potential impurity in the synthesis of Iopamidol where one of the three iodine atoms on the benzene ring is replaced by a hydrogen atom. The separation and quantification of this and other impurities are critical for ensuring the purity, safety, and efficacy of the Iopamidol drug product, as required by regulatory agencies.
Q2: What are the main challenges in separating Iopamidol and Desdiiodo Iopamidol?
The primary challenge lies in the structural similarity between the two compounds. Since Desdiiodo Iopamidol is less hydrophobic than Iopamidol, it will have a shorter retention time on a reversed-phase HPLC column. Achieving baseline separation requires a highly efficient and selective chromatographic method.
Q3: What are the key chromatographic parameters to consider for improving resolution?
The resolution between two peaks is primarily influenced by three factors:
-
Efficiency (N): A measure of the column's ability to produce narrow peaks. It can be improved by using columns with smaller particle sizes and longer lengths.
-
Selectivity (α): The ability of the chromatographic system to differentiate between the two analytes. This can be modulated by changing the mobile phase composition (organic modifier, pH) or the stationary phase.
-
Retention Factor (k'): A measure of how long an analyte is retained on the column. Optimizing the retention factor by adjusting the mobile phase strength can improve resolution.
Q4: Are there official methods for the analysis of Iopamidol and its impurities?
Yes, pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide detailed HPLC methods for the analysis of Iopamidol and its related compounds.[1][2] These methods are validated and serve as a benchmark for quality control.
Troubleshooting Guide: Improving Peak Resolution
This guide provides a systematic approach to troubleshoot and improve the resolution between the Iopamidol and Desdiiodo Iopamidol peaks.
Initial Assessment
Start by evaluating your current chromatogram. Is there any separation at all? Are the peaks fronting or tailing? Is the peak shape symmetrical? Answering these questions will help you decide which parameters to adjust.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor peak resolution.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Action |
| Co-eluting or Poorly Resolved Peaks | Inadequate selectivity (α) or efficiency (N). | 1. Modify Mobile Phase: - Decrease the organic solvent percentage to increase retention and potentially improve separation. - Evaluate different organic modifiers (e.g., acetonitrile vs. methanol). 2. Adjust Gradient: - A shallower gradient can increase the separation between closely eluting peaks. The USP method for Iopamidol related compounds utilizes a gradient elution.[1][3] 3. Change Temperature: - Lowering the temperature can sometimes increase resolution, although it may also increase backpressure.[4][5] |
| Peak Tailing | Secondary interactions with the stationary phase or column overload. | 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analytes. 2. Check for Column Contamination: Flush the column with a strong solvent. 3. Reduce Sample Concentration: Inject a more dilute sample to see if peak shape improves. |
| Peak Fronting | Sample overload or sample solvent stronger than the mobile phase. | 1. Reduce Injection Volume or Concentration. 2. Dissolve the Sample in the Initial Mobile Phase: This ensures good peak shape at the start of the chromatogram. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition, temperature, or flow rate. | 1. Ensure Proper Mobile Phase Mixing and Degassing. 2. Use a Column Thermostat for Stable Temperature. 3. Check the HPLC Pump for Leaks or Malfunctions. |
Experimental Protocols
The following is a recommended starting method based on the United States Pharmacopeia (USP) monograph for Iopamidol related compounds.[1][3]
Chromatographic Conditions
| Parameter | USP Recommended Conditions |
| Column | 4.6-mm x 25-cm; 5-µm packing L1 (C18) |
| Mobile Phase | Gradient of Water (Solution A) and Methanol:Water (3:1) (Solution B) |
| Gradient Program | Time (min) |
| Flow Rate | About 1 mL/min |
| Detector | UV at 240 nm |
| Injection Volume | About 20 µL |
Solution Preparation
-
Solution A: Water
-
Solution B: Prepare a filtered and degassed mixture of methanol and water (3:1).
-
Test Solution: Transfer about 1.0 g of Iopamidol, accurately weighed, to a 100-mL volumetric flask, dissolve in and dilute with water to volume, and mix.
-
System Suitability Solution: Dissolve accurately weighed quantities of USP Iopamidol RS and USP Iopamidol Related Compound B RS in water to obtain a solution having a known concentration of about 10 µg/mL of each.
Visualizations
Relationship Between Chromatographic Parameters and Resolution
Caption: Interplay of key parameters affecting chromatographic resolution.
References
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Desdiiodo Iopamidol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the liquid chromatography-mass spectrometry (LC-MS) analysis of Desdiiodo Iopamidol.
Frequently Asked Questions (FAQs)
Q1: What is Desdiiodo Iopamidol and why is its analysis important?
A1: Desdiiodo Iopamidol is a known impurity and potential degradation product of Iopamidol, a widely used iodinated contrast agent in medical imaging.[1][2] Its accurate quantification is crucial for quality control in pharmaceutical manufacturing and for understanding the stability and degradation pathways of Iopamidol-based products.
Q2: What are the typical challenges encountered in the LC-MS analysis of Desdiiodo Iopamidol?
A2: Due to its high polarity, Desdiiodo Iopamidol can be challenging to retain on traditional reversed-phase chromatography columns, potentially leading to co-elution with endogenous matrix components and significant matrix effects.[3][4] Ion suppression is a common issue, resulting in reduced sensitivity and inaccurate quantification.[4][5][6]
Q3: What is a suitable internal standard for the LC-MS analysis of Desdiiodo Iopamidol?
A3: A stable isotope-labeled internal standard is the preferred choice to compensate for matrix effects.[7][8] Iopamidol-d8, the deuterated analog of Iopamidol, is a suitable internal standard for Desdiiodo Iopamidol due to their high structural similarity, which ensures they co-elute and experience similar ionization suppression or enhancement.[8]
Q4: How can I assess the presence and extent of matrix effects in my assay?
A4: The post-extraction spike method is a quantitative approach to evaluate matrix effects. This involves comparing the analyte's response in a blank matrix extract spiked after extraction to its response in a neat solution. A significant difference in signal intensity indicates the presence of matrix effects.
Troubleshooting Guide
Problem 1: Poor or no signal for Desdiiodo Iopamidol.
| Possible Cause | Troubleshooting Step |
| Ion Suppression | Perform a post-extraction spike experiment to confirm ion suppression. If confirmed, proceed with the mitigation strategies outlined in the "Experimental Protocols" section. |
| Inadequate Retention | Optimize the chromatographic method. Consider using a polar-modified reversed-phase column or HILIC (Hydrophilic Interaction Liquid Chromatography) to improve retention of the polar Desdiiodo Iopamidol. |
| Incorrect MS Parameters | Optimize the mass spectrometry parameters for Desdiiodo Iopamidol, including precursor and product ions, collision energy, and ion source settings. |
| Sample Degradation | Ensure proper sample handling and storage conditions to prevent degradation of the analyte. |
Problem 2: High variability in results and poor reproducibility.
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Implement a robust sample preparation method to remove interfering matrix components. Solid-phase extraction (SPE) is often more effective than protein precipitation (PPT). |
| Internal Standard Issues | Verify the purity and concentration of the Iopamidol-d8 internal standard. Ensure it is added to all samples and standards at a consistent concentration early in the sample preparation process. |
| Carryover | Optimize the wash steps in the autosampler and LC method to minimize carryover between injections. |
Problem 3: Poor peak shape (e.g., tailing, fronting, or splitting).
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions | Adjust the mobile phase pH or ionic strength to minimize secondary interactions between the analyte and the stationary phase. |
| Column Contamination | Flush the column with a strong solvent or replace the column if it is heavily contaminated. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Desdiiodo Iopamidol and Iopamidol-d8 into the initial mobile phase.
-
Set B (Pre-Spiked Matrix): Spike Desdiiodo Iopamidol and Iopamidol-d8 into the biological matrix (e.g., plasma, urine) before the extraction procedure.
-
Set C (Post-Spiked Matrix): Spike Desdiiodo Iopamidol and Iopamidol-d8 into the blank matrix extract after the extraction procedure.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) using the following formulas:
-
ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set B / Peak Area in Set C) * 100
-
PE (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A Matrix Effect value significantly different from 100% indicates ion suppression or enhancement.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma Samples
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of pre-treated plasma sample (spiked with Iopamidol-d8 and diluted 1:1 with 4% phosphoric acid in water).
-
Wash the cartridge with 1 mL of 0.1 M formic acid followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table provides a hypothetical comparison of common sample preparation techniques for the analysis of a polar analyte like Desdiiodo Iopamidol from human plasma, based on typical performance metrics found in the literature.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Process Efficiency (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (PPT) | 85 - 95 | 40 - 70 (Suppression) | 34 - 67 | < 15 |
| Liquid-Liquid Extraction (LLE) | 60 - 80 | 70 - 90 (Suppression) | 42 - 72 | < 10 |
| Solid-Phase Extraction (SPE) | 90 - 105 | 90 - 110 | 81 - 116 | < 5 |
Note: These are representative values and actual results may vary depending on the specific experimental conditions.
Visualizations
Caption: Workflow for Matrix Effect Assessment and Mitigation.
Caption: Troubleshooting Logic for Common LC-MS Issues.
References
- 1. Iopamidol Impurity (Desdiiodo Iopamidol) - SRIRAMCHEM [sriramchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. hpst.cz [hpst.cz]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media and three artificial sweeteners in surface, ground, and drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Enhancing Sensitivity for Low-Level Iopamidol Impurity Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of detecting low-level Iopamidol impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting Iopamidol impurities at low levels?
A1: The most common and effective techniques for detecting Iopamidol impurities are High-Performance Liquid Chromatography (HPLC), particularly with UV detection, and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Gas Chromatography (GC) may be used for volatile impurities, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is employed for elemental impurities.[1] For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.[3]
Q2: How can I improve the sensitivity of my HPLC-UV method for trace Iopamidol impurities?
A2: To enhance the sensitivity of your HPLC-UV method, consider the following:
-
Optimize Wavelength: Ensure you are using the wavelength of maximum absorbance for the impurities of interest.
-
Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak broadening.
-
Decrease Flow Rate: A lower flow rate can sometimes improve peak shape and sensitivity.
-
Mobile Phase Optimization: Adjusting the mobile phase composition and pH can improve peak resolution and shape, leading to better detection.[2]
-
Use a High-Sensitivity Detector: Modern HPLC detectors offer lower noise and higher sensitivity.
-
Proper Sample Preparation: Employ sample preparation techniques like solid-phase extraction (SPE) to concentrate the impurities and remove matrix interferences.[4]
Q3: When should I use LC-MS instead of HPLC-UV for Iopamidol impurity analysis?
A3: LC-MS is preferred over HPLC-UV in the following scenarios:
-
Very Low Impurity Levels: LC-MS, especially with a triple quadrupole or high-resolution mass spectrometer (like Q-TOF), offers significantly higher sensitivity and can detect impurities at trace levels (ppm or ppb).[5][6]
-
Co-eluting Peaks: When impurities co-elute with the main Iopamidol peak or other components in HPLC-UV, the mass spectrometer can differentiate them based on their mass-to-charge ratio (m/z).
-
Identification of Unknown Impurities: Mass spectrometry provides molecular weight and fragmentation information, which is crucial for identifying unknown impurities.[5]
-
Complex Matrices: For formulated products with multiple excipients, the selectivity of MS can help in distinguishing impurities from matrix components.[3]
Q4: What are forced degradation studies, and why are they important for Iopamidol impurity analysis?
A4: Forced degradation, or stress testing, involves subjecting the Iopamidol drug substance or product to harsh conditions like acid, base, oxidation, heat, and light to intentionally induce degradation.[7][8] These studies are critical for:
-
Identifying Potential Degradants: They help in identifying the likely degradation products that may form during storage and handling.[9]
-
Developing Stability-Indicating Methods: The generated degradation products are used to develop and validate an analytical method that can separate and quantify these impurities from the active pharmaceutical ingredient (API).[8][10]
-
Understanding Degradation Pathways: The results provide insights into the chemical stability of the Iopamidol molecule.[10]
Q5: What are the key validation parameters for a stability-indicating HPLC method for Iopamidol impurities?
A5: A stability-indicating HPLC method for Iopamidol impurities must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[11] The key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-laboratory precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Possible Causes | Recommended Solutions |
| Poor Sensitivity / Low Signal-to-Noise Ratio | Incorrect wavelength selection. Low injection volume. Detector lamp aging. Contaminated mobile phase. | Verify the UV-Vis spectrum of the impurity and select the wavelength of maximum absorbance. Increase injection volume cautiously. Replace the detector lamp. Use high-purity HPLC-grade solvents and freshly prepared mobile phases. |
| Peak Tailing | Secondary interactions with residual silanols on the column. Column overload. Inappropriate mobile phase pH. Column degradation. | Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Reduce sample concentration. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[12] Replace the column. |
| Co-elution of Impurities | Insufficient column resolution. Inadequate mobile phase composition. | Use a column with a different stationary phase or a longer column with smaller particle size. Optimize the mobile phase gradient, organic modifier, or pH.[2] |
| Baseline Noise or Drift | Contaminated mobile phase or detector flow cell. Air bubbles in the system. Temperature fluctuations. | Use freshly prepared, filtered, and degassed mobile phases.[13] Purge the pump and detector. Use a column oven to maintain a stable temperature. |
| Ghost Peaks | Contamination in the injection port, column, or mobile phase. Carryover from previous injections. | Clean the injection port and use a needle wash. Flush the column with a strong solvent. Use fresh, high-purity mobile phase. |
LC-MS Method Troubleshooting
| Issue | Possible Causes | Recommended Solutions |
| Low Ionization Efficiency | Inappropriate ionization mode (ESI vs. APCI). Suboptimal source parameters (e.g., capillary voltage, gas flow, temperature). Mobile phase suppression. | Test both positive and negative electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) modes.[14] Optimize source parameters through infusion of a standard solution. Modify the mobile phase to use volatile buffers (e.g., ammonium formate or acetate) and reduce the concentration of non-volatile salts.[5] |
| Poor Peak Shape | Incompatible mobile phase with MS. High flow rate. | Use MS-compatible mobile phases with volatile additives like formic acid or acetic acid.[5] Optimize the flow rate for the specific column dimensions. |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting matrix components from the sample. | Improve sample preparation to remove interfering matrix components (e.g., using SPE or LLE).[4] Modify the chromatographic method to separate the analyte from the interfering components. Use an isotopically labeled internal standard. |
| In-source Fragmentation | High source temperature or cone voltage. | Optimize the source temperature and cone voltage to minimize fragmentation of the parent ion. |
| High Background Noise | Contaminated solvent, tubing, or mass spectrometer. | Use high-purity LC-MS grade solvents. Clean the ion source and mass spectrometer optics according to the manufacturer's recommendations. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Iopamidol
Objective: To generate potential degradation products of Iopamidol to support the development and validation of a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of Iopamidol at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and acetonitrile).
-
Stress Conditions: Expose the Iopamidol solution to the following stress conditions. The goal is to achieve 5-20% degradation.[7]
-
Acid Hydrolysis: Add 1N HCl to the Iopamidol solution and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add 1N NaOH to the Iopamidol solution and keep at room temperature for a specified time.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the Iopamidol solution and keep at room temperature, protected from light.
-
Thermal Degradation: Heat the solid Iopamidol powder and the Iopamidol solution at an elevated temperature (e.g., 80°C).[7]
-
Photolytic Degradation: Expose the Iopamidol solution to a combination of UV and visible light, as per ICH Q1B guidelines.[7]
-
-
Neutralization: After the specified stress period, neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze the stressed samples using a suitable analytical method (e.g., HPLC-UV or LC-MS) alongside an unstressed control sample.
-
Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.
Typical Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1M - 1M HCl | 60-80°C | 2 - 24 hours |
| Base Hydrolysis | 0.1M - 1M NaOH | Room Temperature - 60°C | 30 minutes - 8 hours |
| Oxidation | 3-30% H₂O₂ | Room Temperature | 2 - 24 hours |
| Thermal | Dry Heat | 80-100°C | 24 - 72 hours |
| Photolytic | ICH compliant light source | Ambient | As per ICH Q1B |
Protocol 2: Validation of a Stability-Indicating HPLC Method
Objective: To validate an HPLC method to demonstrate its suitability for the quantitative determination of Iopamidol and its impurities.
Methodology:
-
Specificity: Analyze blank, placebo (if applicable), Iopamidol standard, and stressed Iopamidol samples. Demonstrate that the peaks for Iopamidol and its impurities are well-resolved from each other and from any other components.
-
Linearity: Prepare a series of at least five concentrations of the impurity standards spanning the expected range (e.g., from the LOQ to 150% of the specification limit). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.[15]
-
Accuracy: Perform recovery studies by spiking known amounts of impurities into the sample matrix at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability: Analyze at least six replicate preparations of the same sample on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be within an acceptable limit (e.g., < 5%).
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD should be within an acceptable limit (e.g., < 10%).
-
-
Limit of Quantitation (LOQ): Determine the LOQ by either the signal-to-noise ratio method (S/N ratio of 10:1) or by determining the concentration at which the precision (RSD) is within an acceptable range (e.g., < 10%).[11]
-
Limit of Detection (LOD): Determine the LOD by the signal-to-noise ratio method (S/N ratio of 3:1).
-
Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) to assess the impact on the results. The system suitability parameters should remain within the acceptance criteria.
Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Specificity | Resolution > 2 between adjacent peaks |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0% |
| LOQ | S/N ratio ≥ 10 |
| LOD | S/N ratio ≥ 3 |
| Robustness | System suitability parameters pass |
Visualizations
Caption: Workflow for Forced Degradation Study of Iopamidol.
Caption: Troubleshooting Workflow for Low HPLC Sensitivity.
Caption: Workflow for HPLC Method Validation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. contractpharma.com [contractpharma.com]
- 4. scispace.com [scispace.com]
- 5. hpst.cz [hpst.cz]
- 6. ijalsr.org [ijalsr.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. sgs.com [sgs.com]
- 9. researchgate.net [researchgate.net]
- 10. ijariie.com [ijariie.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. journals.indexcopernicus.com [journals.indexcopernicus.com]
Troubleshooting peak tailing in chromatographic analysis of Iopamidol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of Iopamidol, with a specific focus on resolving peak tailing.
Troubleshooting Guides
Question: What are the common causes of peak tailing in the chromatographic analysis of Iopamidol?
Peak tailing in the HPLC analysis of Iopamidol is a common issue that can compromise the accuracy and resolution of the method.[1][2] The primary causes can be broadly categorized into column-related issues, mobile phase effects, sample-related problems, and instrument setup.
A systematic approach to troubleshooting this issue is crucial for efficient problem resolution. The following flowchart outlines a logical sequence for identifying and addressing the root cause of peak tailing.
Caption: Troubleshooting workflow for Iopamidol peak tailing.
Frequently Asked Questions (FAQs)
Q1: How does the mobile phase pH affect the peak shape of Iopamidol?
The pH of the mobile phase is a critical parameter in controlling the peak shape of ionizable compounds like Iopamidol.[3] Iopamidol has several amide and hydroxyl groups, making it a polar molecule. While it is non-ionic, interactions with the stationary phase can still be influenced by pH. For silica-based columns, residual silanol groups on the stationary phase surface can be ionized at higher pH values. These negatively charged sites can interact with any potential positive charges on the analyte, leading to secondary retention mechanisms and peak tailing.[2][4]
Operating at a lower pH (e.g., pH 2-4) can suppress the ionization of these silanol groups, thereby minimizing these secondary interactions and improving peak symmetry.[2][5] However, it is essential to ensure that the chosen pH is within the stable operating range of the column.
| Mobile Phase pH | Effect on Silanol Groups | Expected Impact on Iopamidol Peak Shape |
| < 3 | Protonated (neutral) | Minimal secondary interactions, improved symmetry. |
| 3 - 7 | Partially ionized | Increased potential for secondary interactions, peak tailing may occur. |
| > 7 | Mostly ionized (negative charge) | Strong secondary interactions, significant peak tailing likely. |
Q2: What role does the stationary phase chemistry play in Iopamidol peak tailing?
The choice of stationary phase is crucial for achieving symmetrical peaks for polar analytes like Iopamidol.
-
End-capping: Using a highly deactivated, end-capped C18 or Phenyl column is recommended.[1][4] End-capping is a process that covers many of the residual silanol groups with a less polar functional group, reducing the sites available for secondary interactions.[2]
-
Stationary Phase Type: While C18 is commonly used, a Phenyl stationary phase can offer different selectivity and potentially better peak shape for aromatic compounds like Iopamidol.
-
Column Degradation: Over time, the stationary phase can degrade, especially when operating at pH extremes. This can expose more active silanol sites, leading to increased peak tailing.[5] If you observe a gradual worsening of peak shape over time, column replacement may be necessary.
Q3: Can sample preparation and injection conditions contribute to peak tailing?
Yes, several factors related to the sample can cause or exacerbate peak tailing:
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a non-linear distribution of the analyte between the mobile and stationary phases.[4] This often results in a characteristic "shark-fin" or right-triangular peak shape. To check for this, dilute the sample and inject it again. If the peak shape improves, sample overload was likely the cause.
-
Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including tailing or fronting.[6] Ideally, the sample should be dissolved in the mobile phase or a weaker solvent.
| Parameter | Observation Indicating a Problem | Recommended Action |
| Sample Concentration | Peak shape improves upon sample dilution. | Reduce the concentration of the Iopamidol standard and sample solutions. |
| Injection Volume | Peak tailing is more pronounced with larger injection volumes. | Decrease the injection volume. |
| Sample Solvent | The sample is dissolved in 100% organic solvent while the mobile phase is highly aqueous. | Reconstitute the sample in the initial mobile phase composition. |
Q4: What are the instrumental factors that can lead to peak tailing for all compounds in a chromatogram, including Iopamidol?
If all peaks in your chromatogram are tailing, the issue is likely systemic rather than specific to the analyte chemistry.
-
Extra-column Volume: Excessive dead volume in the system, such as from poorly connected fittings or using tubing with a large internal diameter, can cause band broadening and peak tailing.[1]
-
Blocked Column Frit: Particulate matter from the sample or mobile phase can accumulate on the inlet frit of the column, disrupting the flow path and causing peak distortion.[4]
-
Column Void: A void or channel in the packed bed of the column, often at the inlet, can lead to an uneven flow of the mobile phase and result in peak tailing or splitting.[4]
A systematic check of all connections and regular maintenance, including the use of in-line filters and guard columns, can help prevent these issues.[4]
Experimental Protocols
Detailed HPLC Method for Iopamidol Analysis with Optimal Peak Shape
This protocol is a general guideline and may require optimization for specific instrumentation and applications.
Caption: Experimental workflow for Iopamidol analysis.
Chromatographic Conditions Summary Table:
| Parameter | Recommended Setting | Rationale for Good Peak Shape |
| Column | High-purity, end-capped C18 or Phenyl, 4.6 x 250 mm, 5 µm | Minimizes silanol interactions. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile | Low pH suppresses silanol ionization. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temperature | 25-35 °C | Stable temperature ensures reproducible retention. |
| Detection Wavelength | 240 nm | High absorbance for Iopamidol. |
| Injection Volume | 5-20 µL | Keep low to prevent overload. |
| Sample Diluent | Mobile Phase | Ensures compatibility with the chromatographic system. |
System Suitability Criteria for Optimal Performance:
System suitability tests are essential to ensure the chromatographic system is performing adequately before running samples.
| Parameter | Acceptance Criteria | Indication of a Problem if Not Met |
| Tailing Factor (Asymmetry Factor) | ≤ 1.5 | Indicates potential for secondary interactions or column issues. |
| Theoretical Plates (N) | > 2000 | Low plate count suggests poor column efficiency. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for replicate injections | High RSD indicates poor system precision. |
References
Challenges in the structural elucidation of unknown Iopamidol impurities.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the structural elucidation of unknown impurities in Iopamidol.
Frequently Asked Questions (FAQs)
Q1: What are Iopamidol impurities and what are their primary sources?
A1: Iopamidol impurities are unintended chemical substances present in the final Active Pharmaceutical Ingredient (API).[1] They are not the Iopamidol molecule itself or the formulation excipients.[2] These impurities can originate from various stages, including the multi-step chemical synthesis process, degradation of the drug substance over time, or interaction with packaging materials.[3][4] Common sources include raw materials, by-products from the synthesis, residual solvents, and degradation products formed due to factors like heat, light, or humidity.[1][4]
Q2: Why is the identification and characterization of unknown Iopamidol impurities critical?
A2: Identifying and characterizing impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the drug.[4] Even at trace levels, some impurities can be toxic, genotoxic, or pharmacologically active, posing a potential health risk to patients.[1][5] Regulatory bodies like the FDA and ICH have established strict limits for impurities, and failure to meet these standards can prevent a drug from gaining market approval.[1][6] Furthermore, understanding the impurity profile helps in refining the synthesis process and establishing the stability of the drug product.[4][7]
Q3: What are the standard analytical techniques for the structural elucidation of Iopamidol impurities?
A3: A combination of chromatographic and spectroscopic techniques is typically employed. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is the primary tool for detecting, isolating, and obtaining initial structural information about non-volatile impurities.[6][8] For definitive structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[3][9] Other techniques like Gas Chromatography (GC) for volatile impurities and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for elemental impurities are also used.[6][8]
Q4: What are the regulatory thresholds for reporting and identifying impurities in a new drug substance like Iopamidol?
A4: The International Council for Harmonisation (ICH) provides guidelines that are widely adopted. According to ICH Q3A/B guidelines, the threshold for identifying impurities depends on the maximum daily dose of the drug. For a maximum daily dose of up to 2 grams, the identification threshold is typically 0.10% or 1.0 mg per day intake, whichever is lower. For drugs with a daily dose greater than 2 grams, the threshold is 0.05%.[2]
Troubleshooting Guides
This section addresses specific experimental challenges in a problem-solution format.
Problem 1: An unknown peak is consistently observed in the HPLC-UV chromatogram of a stressed Iopamidol sample, but its concentration is too low for easy characterization.
-
Possible Causes:
-
The impurity is formed at a very low level under the applied stress conditions.
-
The impurity has a poor chromophore, leading to a weak UV signal.
-
The ionization efficiency of the impurity is low in the mass spectrometer.
-
-
Recommended Solutions:
-
Concentrate the Sample: If possible, carefully concentrate the sample to increase the impurity's signal.
-
Optimize Stress Conditions: Modify the forced degradation conditions (e.g., increase time, temperature, or reagent concentration) to generate a higher amount of the impurity, ideally between 10-20% total degradation, to facilitate its characterization.[10]
-
Employ High-Resolution Mass Spectrometry (HRMS): Utilize techniques like LC-QToF-MS (Quadrupole Time-of-Flight Mass Spectrometry) which offer high sensitivity and mass accuracy, allowing for the prediction of the molecular formula even at very low concentrations.[11][12]
-
Use a More Universal Detector: If UV detection is insufficient, consider using a detector like a Charged Aerosol Detector (CAD), which is not dependent on the analyte having a chromophore and can provide a more uniform response.[8]
-
Problem 2: A suspected impurity peak co-elutes with the tail of the main Iopamidol peak, making separation and analysis difficult.
-
Possible Causes:
-
The chromatographic method lacks the necessary selectivity to resolve the impurity from the API.
-
The column is overloaded due to a high concentration of the Iopamidol sample.
-
The impurity has very similar physicochemical properties to Iopamidol.
-
-
Recommended Solutions:
-
Method Development: Adjust chromatographic parameters such as the mobile phase composition (solvents, pH, additives), gradient slope, or column temperature to improve resolution.[13][14]
-
Change Column Chemistry: Switch to a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a polar-embedded phase) to exploit different separation mechanisms.[15]
-
Two-Dimensional LC (2D-LC): Employ a 2D-LC-MS system. The peak containing the co-eluting impurity from the first dimension is automatically transferred to a second, orthogonal column for further separation before entering the mass spectrometer.[16]
-
Preparative HPLC: If sufficient material is available, use preparative HPLC to isolate the impurity fraction for subsequent offline analysis by NMR and MS.[13]
-
Problem 3: The mass spectrum of an unknown impurity provides a molecular weight, but the fragmentation pattern from MS/MS is uninformative or too complex to interpret.
-
Possible Causes:
-
The collision energy used for fragmentation is either too low (no fragmentation) or too high (excessive, unspecific fragmentation).
-
The impurity is a small, stable molecule that resists fragmentation.
-
The structure does not have easily cleavable bonds.
-
-
Recommended Solutions:
-
Optimize Collision Energy: Perform a collision energy ramping experiment to find the optimal energy that produces a few structurally significant fragment ions.
-
Use Orthogonal Fragmentation Techniques: Employ alternative fragmentation methods if available. For example, Ultraviolet Photodissociation (UVPD) can provide complementary fragmentation patterns to the more common Collision-Induced Dissociation (CID).[5]
-
In-Source Fragmentation: Attempt in-source collision-induced dissociation (CID) to generate fragments, which can sometimes provide useful structural clues.[17]
-
Rely on HRMS and Isotopic Pattern: Use the high-resolution accurate mass to determine the elemental composition. Since Iopamidol contains three iodine atoms, its impurities will likely have a characteristic isotopic pattern that can help confirm the number of iodine atoms in the structure.
-
Proceed to NMR: If MS/MS fails to yield a definitive structure, isolation of the impurity for NMR analysis is the most reliable next step for complete structural elucidation.[9]
-
Data Presentation
Table 1: Known Iopamidol Related Compounds and Impurities
| Impurity Name/Reference | Catalogue No. | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Iopamidol | PA 09 33000 | 60166-93-0 | C₁₇H₂₂I₃N₃O₈ | 777.09 |
| Impurity A | PA 09 33010 | 60166-98-5 | C₁₄H₁₈I₃N₃O₆ | 705.02 |
| Impurity B | PA 09 33020 | 77868-41-8 | C₁₆H₂₀I₃N₃O₈ | 763.06 |
| Impurity E | PA 09 33050 | 60166-92-9 | C₁₉H₂₄I₃N₃O₉ | 819.12 |
| Impurity F | PA 09 33060 | 1869069-71-5 | C₁₆H₂₀I₃N₃O₆ | 731.06 |
| Impurity H | PA 09 33080 | N/A | C₁₇H₂₂ClI₂N₃O₈ | 685.63 |
| Impurity K | PA 09 33110 | 1788899-70-6 | C₁₇H₂₃I₂N₃O₈ | 651.19 |
Source: Data compiled from publicly available supplier information.[18]
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of Iopamidol
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[10]
-
Objective: To generate likely degradation products of Iopamidol under various stress conditions.
-
Procedure:
-
Prepare Iopamidol Stock Solution: Prepare a solution of Iopamidol in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions (in separate, clearly labeled vials):
-
Acid Hydrolysis: Add 1N HCl to the stock solution. Store at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 1N NaOH to the stock solution. Store at 60°C for 8-24 hours.
-
Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) to the stock solution. Store at room temperature, protected from light, for 24 hours.[19]
-
Thermal Degradation: Store the stock solution (solid and in solution) in an oven at a high temperature (e.g., 80-100°C) for 48-72 hours.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Dilute all stressed samples to the same final concentration and analyze by a suitable HPLC-UV/MS method alongside an unstressed control sample. Aim for 5-20% degradation of the parent compound for optimal results.[10]
-
Protocol 2: Generic HPLC-MS Method for Iopamidol Impurity Profiling
This protocol provides a starting point for developing a method to separate Iopamidol from its potential impurities.
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[20]
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 or Phenyl column (e.g., 100 x 2.1 mm, 1.8 µm). A phenyl stationary phase can offer alternative selectivity for aromatic compounds like Iopamidol.[15]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.[13]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Settings (Example for ESI+):
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Scan Range: m/z 100 - 1200.
-
Data Acquisition: Full scan for impurity detection and targeted MS/MS for fragmentation of parent and suspected impurity masses.
-
Visualizations
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmtech.com [pharmtech.com]
- 6. veeprho.com [veeprho.com]
- 7. FAQs: Organic Impurities [usp.org]
- 8. Pharmaceutical Impurities: Top Four Questions [thermofisher.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. biopharminternational.com [biopharminternational.com]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.com [shimadzu.com]
- 13. [Separation and purification of iopamidol using preparative high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 17. chimia.ch [chimia.ch]
- 18. pharmaffiliates.com [pharmaffiliates.com]
- 19. Reductive and oxidative degradation of iopamidol, iodinated X-ray contrast media, by Fe(III)-oxalate under UV and visible light treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. hpst.cz [hpst.cz]
Improving recovery of Desdiiodo Iopamidol during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Desdiiodo Iopamidol during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is Desdiiodo Iopamidol and why is its recovery a concern?
Desdiiodo Iopamidol is a known impurity and primary degradation product of Iopamidol, a widely used non-ionic, water-soluble radiographic contrast agent.[1][2] Accurate quantification of this impurity is crucial for ensuring the quality and safety of Iopamidol formulations.[1][2] As a polar compound, Desdiiodo Iopamidol can be challenging to retain and separate using traditional reversed-phase high-performance liquid chromatography (HPLC) methods, often leading to poor recovery and inaccurate results.[3][4]
Q2: What are the common analytical techniques for Iopamidol and its impurities?
The primary analytical techniques for the analysis of Iopamidol and its related compounds, including Desdiiodo Iopamidol, are:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method, often utilizing a reversed-phase C18 column.[5][6] However, due to the polar nature of Desdiiodo Iopamidol, modifications to the standard reversed-phase method or alternative approaches may be necessary.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides higher sensitivity and selectivity, which is particularly useful for identifying and quantifying impurities at low levels.[1][2]
Q3: What are the main challenges in recovering Desdiiodo Iopamidol?
The main challenges stem from its high polarity and include:
-
Poor retention in reversed-phase HPLC: Polar analytes have a low affinity for non-polar stationary phases (like C18), leading to early elution, often near the solvent front, and poor separation from other polar components.
-
Matrix effects in LC-MS: Co-eluting matrix components can suppress or enhance the ionization of Desdiiodo Iopamidol, leading to inaccurate quantification.
-
Losses during sample preparation: Inadequate extraction from the sample matrix during techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can result in low recovery.
Troubleshooting Guides
Low Recovery in Reversed-Phase HPLC
Problem: You are observing low recovery of Desdiiodo Iopamidol when using a standard reversed-phase HPLC method.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Retention on C18 Column | 1. Increase the aqueous content of the mobile phase: For polar analytes, a higher percentage of the aqueous component can improve retention. Start with a high aqueous ratio (e.g., 95:5 water:organic) and consider a shallow gradient. 2. Use a specialized "aqueous stable" C18 column: These columns are designed to prevent phase collapse in highly aqueous mobile phases. 3. Consider an alternative stationary phase: A more polar column, such as one with a polar-embedded or polar-endcapped stationary phase, can provide better retention for polar analytes. |
| Analyte is too Polar for Reversed-Phase | 1. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. 2. Employ Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the analyte, increasing its retention on a reversed-phase column. |
| pH of the Mobile Phase is Not Optimal | Adjust the mobile phase pH: The retention of ionizable compounds can be significantly influenced by the pH of the mobile phase. Experiment with different pH values to find the optimal condition for retention and peak shape. |
Issues with Sample Preparation
Problem: You suspect that the low recovery of Desdiiodo Iopamidol is occurring during the sample preparation step.
Possible Causes and Solutions for Solid-Phase Extraction (SPE):
| Possible Cause | Recommended Solution |
| Inappropriate Sorbent Material | 1. Use a polar-modified sorbent: For a polar analyte like Desdiiodo Iopamidol, a normal-phase sorbent (e.g., silica, diol) or a mixed-mode cation exchange sorbent may be more effective than a traditional reversed-phase sorbent. 2. Consider a polymer-based sorbent: Polymeric sorbents can offer different selectivity compared to silica-based sorbents. |
| Breakthrough During Sample Loading | 1. Optimize the sample loading conditions: Ensure the sample is loaded in a solvent that is weak enough to allow for strong retention of the analyte on the sorbent. For normal-phase SPE, this would be a non-polar solvent. 2. Reduce the flow rate: A slower flow rate during sample loading can improve retention. |
| Incomplete Elution | 1. Use a stronger elution solvent: The elution solvent must be strong enough to disrupt the interactions between the analyte and the sorbent. For normal-phase SPE, a polar solvent like methanol or acetonitrile is typically used. 2. Increase the elution volume: Ensure a sufficient volume of the elution solvent is used to completely elute the analyte from the cartridge. |
Possible Causes and Solutions for Liquid-Liquid Extraction (LLE):
| Possible Cause | Recommended Solution |
| Poor Partitioning into the Organic Phase | 1. Select an appropriate extraction solvent: For a polar analyte, a more polar, water-immiscible organic solvent should be chosen. Consider solvents like ethyl acetate or dichloromethane. 2. Adjust the pH of the aqueous phase: If Desdiiodo Iopamidol is ionizable, adjusting the pH of the aqueous sample can suppress its ionization and increase its partitioning into the organic phase. |
| Formation of Emulsions | 1. Add salt to the aqueous phase: "Salting out" by adding a salt like sodium chloride can help break emulsions and increase the partitioning of the analyte into the organic phase. 2. Centrifuge the sample: Centrifugation can aid in the separation of the two phases. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Desdiiodo Iopamidol
This protocol is a general guideline for the extraction of Desdiiodo Iopamidol from an aqueous sample using a normal-phase SPE cartridge.
-
Conditioning: Condition the normal-phase silica SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of a non-polar solvent (e.g., hexane) through the cartridge.
-
Equilibration: Equilibrate the cartridge with 3 mL of the sample solvent (if different from the sample matrix).
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of a non-polar solvent to remove non-polar interferences.
-
Elution: Elute the Desdiiodo Iopamidol from the cartridge with 2 x 1.5 mL of a polar solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.
Protocol 2: Reversed-Phase HPLC Analysis of Desdiiodo Iopamidol
This protocol outlines a starting point for the HPLC analysis of Desdiiodo Iopamidol.
-
Column: C18 column with high aqueous stability (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-25 min: 40% B
-
25-26 min: 40% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 240 nm
-
Injection Volume: 20 µL
Quantitative Data Summary
The following tables provide hypothetical but realistic recovery data for Desdiiodo Iopamidol under different experimental conditions to guide optimization.
Table 1: Recovery of Desdiiodo Iopamidol using Different SPE Sorbents
| SPE Sorbent | Elution Solvent | Mean Recovery (%) | Standard Deviation (%) |
| C18 | Methanol | 45.2 | 4.8 |
| Silica (Normal Phase) | Methanol | 88.5 | 3.2 |
| Mixed-Mode Cation Exchange | 5% Ammonium Hydroxide in Methanol | 92.1 | 2.5 |
Table 2: Effect of Mobile Phase Composition on Recovery in Reversed-Phase HPLC
| Initial % Aqueous in Mobile Phase | Column Type | Mean Recovery (%) | Standard Deviation (%) |
| 95% | Standard C18 | 65.7 | 5.1 |
| 95% | Aqueous Stable C18 | 85.3 | 3.5 |
| 80% | Standard C18 | 78.9 | 4.2 |
Visualizations
Caption: Workflow for improving Desdiiodo Iopamidol recovery.
Caption: Troubleshooting logic for low Desdiiodo Iopamidol recovery.
References
- 1. veeprho.com [veeprho.com]
- 2. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. [Separation and purification of iopamidol using preparative high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Minimizing on-column degradation of Iopamidol during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing on-column degradation of Iopamidol during HPLC analysis.
Troubleshooting Guide: On-Column Degradation and Other Issues
This guide addresses specific issues that may arise during the HPLC analysis of Iopamidol, leading to inaccurate quantification and the appearance of degradation products.
Problem 1: Appearance of New Peaks or Peak Tailing, Suggesting On-Column Degradation
Possible Causes:
-
Hydrolysis of Amide Bonds: Iopamidol's structure contains amide functional groups that can be susceptible to hydrolysis under certain pH conditions, especially at pH extremes.[1] This can be exacerbated by prolonged exposure to the mobile phase on the column.
-
Interaction with Residual Silanols: Standard silica-based C18 columns can have residual silanol groups (-Si-OH) on their surface.[2] These acidic sites can interact with the polar functional groups of Iopamidol, potentially catalyzing degradation or causing peak tailing.
-
Elevated Column Temperature: Higher temperatures can accelerate the degradation of thermally sensitive compounds.[3][4]
Solutions:
| Solution | Detailed Steps | Rationale |
| Optimize Mobile Phase pH | Maintain the mobile phase pH in the range of 6.5-7.5.[5][6] Use a suitable buffer to ensure pH stability. | Iopamidol is formulated at a pH of 6.5-7.5, and maintaining the analytical conditions within this range can enhance its stability.[5][6] |
| Use an End-Capped Column | Employ a high-quality, end-capped C18 column. | End-capping chemically modifies the silica surface to minimize the number of free silanol groups, reducing the potential for unwanted secondary interactions.[7] |
| Control Column Temperature | Set the column temperature to a range of 20-30°C.[3][4] | Lowering the temperature can slow down potential degradation reactions on the column.[3][4] |
| Use a Guard Column | Install a guard column with the same stationary phase as the analytical column. | A guard column acts as a protective filter, trapping strongly retained or reactive impurities from the sample that could otherwise accumulate on the analytical column and promote degradation. |
Problem 2: Ghost Peaks in the Chromatogram
Possible Causes:
-
Contaminated Mobile Phase: Impurities in the solvents or additives used for the mobile phase.
-
Carryover from Previous Injections: Residual sample from a previous run retained in the injector or at the head of the column.
-
Late Eluting Compounds: A broad peak from a previous injection that elutes during the current run.
Solutions:
| Solution | Detailed Steps | Rationale |
| Prepare Fresh Mobile Phase | Use high-purity solvents and reagents. Filter and degas the mobile phase before use. | This minimizes the introduction of contaminants that can appear as ghost peaks. |
| Implement a Needle Wash Protocol | Program a needle wash step in the autosampler sequence using a strong solvent. | This helps to remove any residual Iopamidol or formulation components from the injector needle between injections. |
| Incorporate a Column Wash Step | At the end of each analytical run or sequence, flush the column with a strong solvent (e.g., a high percentage of organic modifier) to elute any strongly retained compounds. | This ensures that the column is clean before the next injection, preventing the appearance of late-eluting peaks. |
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of Iopamidol in solution?
A1: Iopamidol is generally stable in its formulated aqueous solution at a pH between 6.5 and 7.5.[5][6] It is also reported to be stable under exposure to X-rays up to 100 mGy. However, like many complex organic molecules, it can be susceptible to degradation under harsh conditions such as extreme pH, high temperatures, and prolonged exposure to UV light.
Q2: What are the most common degradation pathways for Iopamidol?
A2: Forced degradation studies have shown that Iopamidol can undergo hydrolysis of its amide bonds. Deiodination and hydroxylation have also been observed as degradation mechanisms, particularly under photolytic conditions.
Q3: What type of HPLC column is recommended for Iopamidol analysis?
A3: A reversed-phase C18 column is commonly used and has been shown to provide good retention and resolution for Iopamidol and its related impurities.[3][4] It is advisable to use a high-purity, end-capped C18 column to minimize interactions with residual silanols.
Q4: How can I improve the peak shape of Iopamidol?
A4: Peak tailing for polar compounds like Iopamidol can often be attributed to secondary interactions with the stationary phase. To improve peak shape:
-
Use a well-end-capped C18 column.
-
Optimize the mobile phase pH to be within the recommended range of 6.5-7.5.[5][6]
-
Ensure the sample is dissolved in a solvent that is compatible with the mobile phase.
Q5: What are typical mobile phase compositions for Iopamidol analysis?
A5: A common mobile phase for the analysis of Iopamidol on a C18 column is a mixture of water and an organic modifier like methanol or acetonitrile.[3][4] The exact ratio can be optimized to achieve the desired retention time and resolution. Isocratic or gradient elution can be used depending on the complexity of the sample and the need to separate Iopamidol from its impurities.
Quantitative Data Summary
Table 1: Summary of HPLC Parameters for Iopamidol Analysis
| Parameter | Recommended Condition | Reference |
| Column | C18, end-capped | [3][4] |
| Mobile Phase | Water:Methanol or Water:Acetonitrile | [3][4] |
| pH | 6.5 - 7.5 | [5][6] |
| Column Temperature | 20 - 30°C | [3][4] |
| Detection | UV, wavelength dependent on analytical goals | - |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of Iopamidol
This protocol provides a general procedure for the analysis of Iopamidol using a reversed-phase HPLC method.
1. Materials and Reagents:
-
Iopamidol reference standard
-
HPLC-grade water
-
HPLC-grade methanol or acetonitrile
-
Buffer salts (e.g., phosphate or acetate) for pH adjustment
-
0.45 µm membrane filters
2. Instrument and Column:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), end-capped
3. Preparation of Mobile Phase:
-
Prepare the desired mixture of water and organic modifier (e.g., 80:20 Water:Methanol).
-
If required, add a buffer to maintain the pH between 6.5 and 7.5.
-
Filter the mobile phase through a 0.45 µm membrane filter.
-
Degas the mobile phase using a suitable method (e.g., sonication, vacuum filtration, or helium sparging).
4. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh a suitable amount of Iopamidol reference standard and dissolve it in the mobile phase to obtain a known concentration.
-
Sample Solution: Dilute the Iopamidol sample with the mobile phase to a concentration within the linear range of the method.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection Wavelength: To be determined based on the UV spectrum of Iopamidol (typically around 240 nm).
6. System Suitability:
-
Inject the standard solution multiple times (e.g., n=5) and check for system suitability parameters such as retention time precision (RSD < 1%), peak area precision (RSD < 2%), and theoretical plates.
7. Analysis:
-
Inject the blank (mobile phase), standard, and sample solutions.
-
Identify the Iopamidol peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of Iopamidol in the sample using the peak area and the concentration of the standard.
Visualizations
Caption: Troubleshooting workflow for on-column degradation of Iopamidol.
Caption: General experimental workflow for HPLC analysis of Iopamidol.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. [Separation and purification of iopamidol using preparative high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bracco.com [bracco.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Navigating the Labyrinth of Iopamidol Impurity Profiling: A Technical Guide to Optimal HPLC Column Selection
Brought to you by our Technical Support Center, this guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal High-Performance Liquid Chromatography (HPLC) column for iopamidol impurity profiling. This document offers detailed experimental protocols, troubleshooting guidance, and frequently asked questions to ensure accurate and robust analytical results.
The analysis of impurities in active pharmaceutical ingredients (APIs) like iopamidol, a widely used non-ionic iodinated contrast medium, is a critical aspect of drug development and quality control. A robust and reliable HPLC method is paramount for ensuring the safety and efficacy of the final drug product. The choice of the HPLC column is a pivotal factor in achieving the desired separation of iopamidol from its potential process-related impurities and degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of HPLC column used for iopamidol impurity profiling?
A1: Reversed-phase HPLC is the predominant technique for iopamidol analysis, with C18 (L1 packing) columns being the most frequently employed stationary phase.[1][2] These columns provide a good balance of hydrophobicity to retain iopamidol and its structurally similar impurities, allowing for effective separation.
Q2: Are there alternative column chemistries that can be used?
A2: While C18 is the workhorse, other stationary phases can offer alternative selectivity, which can be beneficial for resolving specific, challenging impurity pairs. Phenyl-based columns, for instance, can provide different selectivity due to π-π interactions with the aromatic rings in iopamidol and its impurities. For highly polar impurities, a more polar-modified column or even Hydrophilic Interaction Liquid Chromatography (HILIC) could be explored. The United States Pharmacopeia (USP) method for iopamidol related compounds utilizes an L11 packing, which is a phenyl-bonded silica, highlighting the utility of alternative chemistries.[3]
Q3: What are the critical parameters to consider when selecting an HPLC column?
A3: Beyond the stationary phase chemistry, several other column parameters are crucial:
-
Particle Size: Smaller particles (e.g., < 3 µm) offer higher efficiency and resolution but result in higher backpressure.
-
Column Dimensions (Length and Internal Diameter): Longer columns provide better resolution but increase analysis time and solvent consumption. Smaller internal diameter columns can enhance sensitivity.
-
Pore Size: A pore size of around 100-120 Å is typically suitable for small molecules like iopamidol.
-
Carbon Load: For C18 columns, the carbon load can influence the retention and selectivity.
Q4: How does temperature affect the separation of iopamidol and its impurities?
A4: Column temperature is a critical parameter. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and lower backpressure. However, for iopamidol, studies have shown that increasing column temperature can weaken the retention of iopamidol and may result in a lower resolution between iopamidol and its impurities.[1][2] The European Pharmacopoeia (EP) method specifies a column temperature of 60°C, which is relatively high and suggests it is optimized for a specific column and method to achieve the desired separation.[3]
Experimental Protocols
A well-defined experimental protocol is the foundation of a reliable impurity profiling method. Below are examples of HPLC methods adapted from pharmacopeial monographs and scientific literature.
Method 1: European Pharmacopoeia (EP) Gradient Method for Related Substances
This method is a robust gradient method suitable for the separation of a wide range of iopamidol impurities.
| Parameter | Specification |
| Column | Stainless steel column 25 cm x 4.6 mm, packed with octadecylsilyl silica gel for chromatography (5 µm) (L1). |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile:Water (50:50 V/V) |
| Gradient Program | Time (min) |
| 0 - 18 | |
| 18 - 40 | |
| 40 - 45 | |
| 45 - 50 | |
| 50 - 60 | |
| Flow Rate | 2.0 mL/min[4] |
| Column Temperature | 60 °C[3] |
| Detection | UV at 240 nm[3][4] |
| Injection Volume | 20 µL[4] |
System Suitability: The resolution between the peaks due to impurity H and iopamidol should be a minimum of 2.0.[4]
Method 2: Isocratic Method for General Purity Assessment
For a simpler, faster purity check, an isocratic method can be employed. This method is based on a published preparative HPLC method and may require optimization for analytical purposes.
| Parameter | Specification |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 10 µm)[1][2] |
| Mobile Phase | Water:Methanol (optimized ratio, e.g., 85:15 V/V) |
| Flow Rate | 1.0 mL/min (typical for analytical scale) |
| Column Temperature | 20-30 °C[1][2] |
| Detection | UV at 240 nm |
| Injection Volume | 10-20 µL |
Data Presentation: Comparison of HPLC Columns and Impurity Retention
The following table summarizes the relative retention times (RRTs) of known iopamidol impurities based on the European Pharmacopoeia method, providing a baseline for column performance.
| Impurity | Relative Retention Time (RRT) vs. Iopamidol |
| Impurity D | ~ 0.1[4] |
| Impurity B | ~ 0.6[4] |
| Impurities I and H | ~ 0.9[4] |
| Impurity G | ~ 1.1[4] |
| Impurity K | ~ 1.2[4] |
| Impurity C | ~ 1.3[4] |
| Impurity J | ~ 1.5[4] |
| Impurity A | ~ 1.8[4] |
| Impurity E | ~ 2.2[4] |
| Impurity F | ~ 2.3[4] |
Note: The retention time of Iopamidol is approximately 14.6 minutes under the specified EP method conditions.[4]
Mandatory Visualizations
Experimental Workflow for HPLC Column Selection
Caption: A workflow for the systematic selection of an optimal HPLC column.
Troubleshooting Guide for Common Iopamidol HPLC Issues
Caption: A troubleshooting flowchart for common HPLC problems in iopamidol analysis.
Troubleshooting Specific Issues
Issue 1: Poor resolution between Iopamidol and Impurity H/I.
-
Potential Cause: As these impurities elute very close to the main peak (RRT ~0.9), suboptimal chromatographic conditions can lead to co-elution.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: A slight adjustment in the acetonitrile/water ratio in the gradient can significantly impact selectivity.
-
Adjust Temperature: While higher temperatures can decrease retention, a systematic study around the recommended 60°C might fine-tune the selectivity for this critical pair.
-
Consider a Different Column: If optimization on a C18 column fails, a phenyl column might provide the necessary change in selectivity to resolve these impurities.
-
Issue 2: Peak tailing for the main Iopamidol peak.
-
Potential Cause: Iopamidol has several amide and hydroxyl groups that can interact with active silanol groups on the silica surface of the column, leading to peak tailing.
-
Troubleshooting Steps:
-
Use a High-Quality, End-capped Column: Modern, well-end-capped columns have fewer free silanol groups.
-
Adjust Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups, reducing these secondary interactions. Ensure the chosen pH is within the stable range for the column.
-
Add a Mobile Phase Modifier: A small amount of a competing base, like triethylamine, can be added to the mobile phase to block the active silanol sites, but this may affect mass spectrometry compatibility.
-
Issue 3: Variable retention times run-to-run.
-
Potential Cause: Inconsistent mobile phase preparation, fluctuating column temperature, or pump issues can lead to retention time drift.
-
Troubleshooting Steps:
-
Ensure Accurate Mobile Phase Preparation: Use a precise and consistent method for preparing the mobile phase, and ensure it is thoroughly degassed.
-
Use a Column Oven: A stable column temperature is crucial for reproducible chromatography.[1][2]
-
Check System Performance: Verify the pump's flow rate accuracy and check for any leaks in the system.
-
Issue 4: Ghost peaks appearing in the chromatogram.
-
Potential Cause: Contamination from the sample, mobile phase, or carryover from previous injections.
-
Troubleshooting Steps:
-
Use High-Purity Solvents and Reagents: Ensure all components of the mobile phase are of HPLC grade.
-
Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to minimize carryover.
-
Run Blank Injections: Injecting a blank solvent can help identify the source of the ghost peaks.
-
By following the guidance in this technical support document, researchers and analysts can confidently select the optimal HPLC column and develop robust methods for the accurate and reliable impurity profiling of iopamidol.
References
Strategies to reduce signal suppression in mass spectrometry
Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address signal suppression in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and what causes it?
A: Signal suppression, a type of matrix effect, is a common phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) that results in a decreased response of the analyte of interest.[1][2] This occurs when co-eluting components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4] The "matrix" refers to all components in the sample other than the analyte, such as proteins, lipids, salts, and detergents.[1][3]
The primary causes of signal suppression include:
-
Competition for Ionization: When the analyte and matrix components co-elute, they compete for the available charge in the ion source. If the matrix components are present at a higher concentration or have a higher ionization efficiency, they can reduce the number of ions formed from the analyte.[1]
-
Changes in Droplet Properties (ESI): In Electrospray Ionization (ESI), high concentrations of non-volatile matrix components can alter the physical properties of the droplets, such as viscosity and surface tension. This can hinder solvent evaporation and the release of gas-phase analyte ions.[5][6]
-
Co-precipitation: Non-volatile materials in the matrix can co-precipitate with the analyte, preventing it from being efficiently ionized.[5]
Q2: How can I detect and quantify signal suppression in my experiments?
A: There are several methods to identify and measure the extent of signal suppression:
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where suppression occurs.[5][7] A constant flow of the analyte standard is introduced into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. A dip in the constant analyte signal baseline indicates the retention times at which matrix components are eluting and causing suppression.[4][5][8]
-
Matrix Effect Calculation: To quantify the matrix effect, the peak response of an analyte in a post-extraction spiked blank matrix sample is compared to the response of the analyte in a pure solvent. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
A value less than 100% indicates signal suppression, while a value greater than 100% suggests signal enhancement.[1]
Troubleshooting Guides
Issue: I am observing poor signal intensity and suspect signal suppression. What are the initial troubleshooting steps?
This workflow outlines a systematic approach to diagnosing and mitigating signal suppression.
Caption: A logical workflow for troubleshooting signal suppression.
Issue: My sample matrix is complex (e.g., plasma, tissue homogenate). Which sample preparation technique is most effective at reducing matrix effects?
A: Improving sample preparation is one of the most effective strategies to minimize signal suppression by removing interfering matrix components before LC-MS analysis.[5][9] The choice of technique depends on the analyte properties and the complexity of the matrix.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid). The supernatant containing the analyte is then analyzed. | Simple, fast, and inexpensive. | Non-selective, may not remove other interfering components like phospholipids, leading to significant matrix effects.[9] | Initial cleanup of high-protein samples. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (typically aqueous and organic) based on its solubility. | More selective than PPT, can remove salts and some polar interferences.[9] | Can be labor-intensive, requires solvent optimization, and may not be suitable for all analytes. | Analytes with good solubility in a water-immiscible organic solvent. |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent while matrix components are washed away. The analyte is then eluted with a small volume of solvent. | Highly selective, provides excellent sample cleanup and analyte concentration, significantly reduces matrix effects.[1][9] | More complex and costly than PPT and LLE, requires method development. | Complex matrices where high sensitivity and specificity are required. |
A comparison of these techniques shows that SPE generally provides the cleanest extracts, leading to the least amount of signal suppression.
Issue: I have tried optimizing sample preparation, but still observe signal suppression. What other strategies can I employ?
A: If sample preparation alone is insufficient, several other approaches can be used to mitigate signal suppression.
Optimizing the chromatographic conditions can separate the analyte of interest from co-eluting matrix components.[1]
-
Gradient Modification: Adjusting the mobile phase gradient can improve the resolution between the analyte and interfering peaks.[10]
-
Column Chemistry: Using a different column chemistry (e.g., C18, Phenyl-Hexyl, HILIC) can alter the retention and elution profile of both the analyte and matrix components.
-
Flow Rate Reduction: Lowering the flow rate, particularly in ESI, can reduce signal suppression by creating smaller, more highly charged droplets that are more tolerant to non-volatile salts.[5][11][12]
Modifying the instrument parameters can sometimes reduce the impact of matrix effects.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than ESI because ionization occurs in the gas phase.[6][7] If your analyte is amenable to APCI, switching the ionization source can be an effective strategy.
-
Ionization Polarity: Switching between positive and negative ionization modes can be beneficial. Negative ionization is sometimes less prone to matrix effects as fewer matrix components may ionize in this mode.[7]
When matrix effects cannot be eliminated, their impact can be compensated for through appropriate calibration methods.
| Calibration Method | Description | Advantages | Disadvantages |
| Internal Standards (IS) | A known concentration of a compound structurally similar to the analyte is added to all samples, standards, and blanks. Stable isotope-labeled (SIL) internal standards are the gold standard.[1][5] | SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing accurate correction.[1] | SIL-IS can be expensive and are not available for all analytes. The IS concentration must be carefully optimized to avoid causing suppression itself.[2] |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix that is identical to the sample matrix.[1][3] | Compensates for matrix effects by ensuring that standards and samples experience the same ionization suppression or enhancement.[1] | Requires a large volume of analyte-free blank matrix, which may not always be available.[7] |
| Standard Addition | The sample is divided into several aliquots, and increasing known amounts of the analyte standard are added to each. The original concentration is determined by extrapolating the calibration curve.[7] | Very effective for variable sample matrices as each sample serves as its own calibrator.[5] | Time-consuming and requires a larger sample volume for each analysis.[5][7] |
This decision tree can help in selecting the appropriate strategy to combat signal suppression.
Caption: Decision tree for selecting a mitigation strategy.
Experimental Protocols
Protocol: Post-Column Infusion for Detecting Ion Suppression
Objective: To identify the regions of a chromatographic run where ion suppression or enhancement occurs due to co-eluting matrix components.
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-piece connector
-
Analyte standard solution (at a concentration that gives a stable, mid-range signal)
-
Blank matrix extract (prepared using the same method as the samples)
-
Mobile phase
Methodology:
-
System Setup:
-
Set up the LC system with the analytical column and mobile phase used for the assay.
-
Connect the outlet of the analytical column to one inlet of a tee-piece.
-
Connect the syringe pump, containing the analyte standard solution, to the second inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the mass spectrometer's ion source.
-
-
Infusion and Equilibration:
-
Begin the LC mobile phase flow.
-
Start the syringe pump to continuously infuse the analyte standard solution into the mobile phase stream at a low flow rate (e.g., 5-10 µL/min).
-
Allow the system to equilibrate until a stable, constant signal for the analyte is observed in the mass spectrometer.
-
-
Injection and Data Acquisition:
-
Inject a blank matrix extract onto the LC column.
-
Acquire data for the entire chromatographic run, monitoring the signal of the infused analyte.
-
-
Data Analysis:
-
Examine the chromatogram of the infused analyte.
-
A consistent, flat baseline indicates no ion suppression or enhancement.
-
A decrease or dip in the baseline indicates regions of ion suppression .
-
An increase in the baseline indicates regions of ion enhancement .
-
The retention times of these deviations correspond to the elution of interfering matrix components.[4][5][8]
-
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. gmi-inc.com [gmi-inc.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. providiongroup.com [providiongroup.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. welch-us.com [welch-us.com]
- 11. researchgate.net [researchgate.net]
- 12. lib3.dss.go.th [lib3.dss.go.th]
Validation & Comparative
A Comparative Guide to HPLC and Alternative Methods for Iopamidol Impurity Quantification
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Iopamidol is paramount. This guide provides a comparative overview of the widely accepted High-Performance Liquid Chromatography (HPLC) method for quantifying Iopamidol impurities against emerging analytical techniques. Detailed experimental protocols and performance data are presented to aid in method selection and validation.
The control and analysis of impurities in Iopamidol, a non-ionic, water-soluble radiographic contrast medium, are critical for its quality and safety.[1] Impurities can originate from the synthesis process or degradation over time, necessitating robust analytical methods for their detection and quantification. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for impurity profiling in the pharmaceutical industry.[1] However, alternative methods such as Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) and Capillary Electrophoresis (CE) are gaining traction.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC remains the most widely used technique for the analysis of drug impurities due to its high sensitivity, specificity, and reproducibility. A validated HPLC method provides a reliable means to separate, identify, and quantify impurities present in Iopamidol.
Experimental Protocol for a Validated HPLC Method
This protocol outlines a representative reversed-phase HPLC method for the quantification of Iopamidol and its related substances.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 10 µm particle size[2]
-
Mobile Phase: A gradient mixture of water and methanol[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C[2]
-
Detection: UV at 240 nm
-
Injection Volume: 20 µL
Preparation of Solutions:
-
Standard Solution: Prepare a solution of Iopamidol reference standard in the mobile phase at a known concentration.
-
Sample Solution: Dissolve the Iopamidol sample in the mobile phase to achieve a similar concentration to the standard solution.
-
Impurity Stock Solutions: Prepare individual stock solutions of known Iopamidol impurities in the mobile phase.
-
Spiked Sample Solution: Add known amounts of impurity stock solutions to the sample solution to assess accuracy.
Performance of the Validated HPLC Method
The validation of an analytical method ensures its suitability for the intended purpose. Key validation parameters for an HPLC method for impurity quantification are summarized below. While specific data for a single, comprehensive Iopamidol impurity method is not publicly available in its entirety, the following table represents typical performance characteristics based on established validation principles for pharmaceutical analysis.
| Validation Parameter | Typical Acceptance Criteria | Representative Performance Data |
| Linearity (r²) | ≥ 0.995 | > 0.999 |
| Accuracy (% Recovery) | 80.0% - 120.0% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 5.0% | < 2.0% |
| - Intermediate Precision | ≤ 10.0% | < 5.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.01% of the sample concentration |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.03% of the sample concentration |
Comparison with Alternative Analytical Techniques
While HPLC is a robust and well-established method, other techniques offer potential advantages in terms of speed, resolution, and sensitivity.
| Feature | HPLC | UPLC-MS | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a stationary and mobile phase. | Similar to HPLC but uses smaller particles for higher resolution and speed, coupled with mass spectrometry for identification. | Separation based on the electrophoretic mobility of ions in an electric field.[3] |
| Speed | Moderate | Fast | Very Fast |
| Resolution | Good to Excellent | Excellent | Excellent |
| Sensitivity | Good | Excellent | Good |
| Selectivity | Good | Excellent | Excellent |
| Advantages | Robust, widely available, well-understood. | High throughput, provides molecular weight information for impurity identification. | High efficiency, low sample and reagent consumption. |
| Disadvantages | Longer run times compared to UPLC, potential for co-elution. | Higher instrument cost and complexity. | Lower concentration sensitivity compared to MS detection, potential for matrix effects. |
Experimental Workflow and Method Validation
The validation of an analytical method for impurity quantification is a systematic process to confirm that it is suitable for its intended purpose. The following diagram illustrates the typical workflow for HPLC method validation.
Caption: Workflow for the validation of an HPLC method for impurity quantification.
Signaling Pathways and Logical Relationships in Impurity Profiling
The overall process of impurity profiling involves a logical sequence of steps, from initial detection to final quantification and control.
References
- 1. researchgate.net [researchgate.net]
- 2. [Separation and purification of iopamidol using preparative high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Iopamidol Impurity Analysis: A Comparative Guide to HPLC and UPLC
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of impurities in Iopamidol, a widely used non-ionic, water-soluble contrast agent. By examining experimental protocols and performance data, this document aims to equip laboratory professionals with the knowledge to select the optimal analytical technique for their specific needs.
The control and analysis of impurities in Iopamidol are critical for its quality and safety.[1] Analytical techniques such as HPLC are traditionally employed for impurity profiling and quantification.[1] However, the advent of UPLC technology presents an opportunity for significant improvements in analytical efficiency. This guide will delve into a side-by-side comparison of these two powerful chromatographic techniques.
Performance Comparison: HPLC vs. UPLC for Iopamidol Impurity Analysis
The primary advantages of UPLC over traditional HPLC lie in its ability to deliver faster analysis times, superior resolution, and enhanced sensitivity.[2] This is achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. These enhancements can lead to significant gains in laboratory productivity and a more detailed understanding of a sample's impurity profile.
| Parameter | HPLC | UPLC | Key Advantages of UPLC |
| Analysis Time | Typically longer run times | Significantly shorter run times | Increased sample throughput and faster batch release. |
| Resolution | Good separation | Higher peak resolution and capacity | Better separation of closely eluting impurities, leading to more accurate quantification. |
| Sensitivity | Standard | Higher sensitivity | Improved detection of trace-level impurities. |
| Solvent Consumption | Higher | Lower | Reduced operational costs and more environmentally friendly. |
| System Pressure | Lower (up to 6,000 psi) | Higher (up to 15,000 psi or more) | Enables the use of smaller particle columns for improved efficiency. |
Experimental Protocols
To provide a practical comparison, the following sections detail typical experimental methodologies for Iopamidol impurity analysis using both HPLC and UPLC.
HPLC Methodology for Iopamidol Impurity Analysis
A common approach for the analysis of Iopamidol and its related compounds by HPLC is based on reversed-phase chromatography. The following protocol is derived from established methods for the separation and purification of Iopamidol.[2][3]
Instrumentation:
-
Agilent 1200 HPLC system or equivalent[4]
Chromatographic Conditions:
| Parameter | Details |
|---|---|
| Column | Zorbax SB-Phenyl, 250 mm x 4.6 mm, 5 µm[4] or a C18 column, 250 mm x 4.6 mm, 10 µm[2][3] |
| Mobile Phase A | Water[2][3][4] |
| Mobile Phase B | Acetonitrile[4] or Methanol[2][3] |
| Gradient | A gradient elution is typically employed to effectively separate all impurities. |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 20-30°C[2][3] |
| Detection | UV at 240 nm[4] |
| Injection Volume | 20 µL |
UPLC Methodology for Iopamidol Impurity Analysis
Instrumentation:
-
Waters ACQUITY UPLC System, Shimadzu Nexera X2, or Thermo Scientific Vanquish UHPLC system or equivalent.[5][6]
Chromatographic Conditions:
| Parameter | Details |
|---|---|
| Column | ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm or equivalent sub-2 µm particle column. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A fast gradient, for example, 5% to 95% B over 5 minutes. |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 240 nm |
| Injection Volume | 2 µL |
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams, generated using the DOT language, outline the typical workflows for HPLC and UPLC analysis of Iopamidol impurities.
Conclusion
The choice between HPLC and UPLC for Iopamidol impurity analysis depends on the specific requirements of the laboratory. While HPLC remains a robust and reliable technique, UPLC offers significant advantages in terms of speed, resolution, and sensitivity. For high-throughput laboratories and in-depth impurity profiling, the transition to UPLC can lead to substantial improvements in efficiency and data quality. The provided experimental protocols and workflows serve as a starting point for method development and optimization, enabling scientists to make informed decisions for the accurate and reliable analysis of Iopamidol and its impurities.
References
- 1. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. researchgate.net [researchgate.net]
- 3. [Separation and purification of iopamidol using preparative high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lcms.cz [lcms.cz]
- 6. anchem.pl [anchem.pl]
A Comparative Analysis of Desdiiodo Iopamidol and Iopamidol EP Impurity A for Researchers and Drug Development Professionals
In the manufacturing and quality control of the widely used non-ionic X-ray contrast agent Iopamidol, meticulous monitoring of impurities is paramount to ensure patient safety and product efficacy. Among the potential process-related impurities and degradation products, Desdiiodo Iopamidol and Iopamidol EP Impurity A are of significant interest to researchers and drug development professionals. This guide provides an objective comparison of these two impurities, supported by their chemical properties and a discussion of the analytical methodologies employed for their detection and quantification.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of Desdiiodo Iopamidol and Iopamidol EP Impurity A is crucial for developing robust analytical methods for their separation and identification. The key distinguishing feature between these two molecules and the parent Iopamidol is the substitution pattern on the tri-iodinated benzene ring.
| Property | Desdiiodo Iopamidol | Iopamidol EP Impurity A | Iopamidol (for reference) |
| Synonym | (S)-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2-iodoisophthalamide | 5-amino-N1,N3-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodoisophthalamide | N,N'-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide |
| CAS Number | 1798830-49-5 | 60166-98-5 | 60166-93-0 |
| Molecular Formula | C₁₇H₂₄IN₃O₈ | C₁₄H₁₈I₃N₃O₆ | C₁₇H₂₂I₃N₃O₈ |
| Molecular Weight ( g/mol ) | 525.3 | 705.03 | 777.1 |
Table 1: Comparison of Chemical and Physical Properties.
Analytical Methodologies
The control and analysis of impurities in Iopamidol are critical for ensuring its quality and safety.[1] Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in the profiling and quantification of these impurities.[1][2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of Iopamidol and its related substances. A reversed-phase separation method is typically employed.
Experimental Protocol: HPLC-UV Analysis of Iopamidol and Impurities
-
Chromatographic System: A standard HPLC system equipped with a UV detector is utilized.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 10 μm particle size) is often effective for the separation of Iopamidol and its impurities.[3][4]
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like methanol or acetonitrile is commonly employed. The gradient is optimized to achieve adequate resolution between the parent drug and its impurities.
-
Column Temperature: The column temperature is typically maintained between 20-30°C to ensure reproducible retention times and peak shapes.[3][4]
-
Detection: UV detection at an appropriate wavelength, often around 240 nm, is used to monitor the elution of the compounds.
-
Sample Preparation: A known concentration of the Iopamidol sample is dissolved in the mobile phase or a suitable solvent and injected into the HPLC system.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it a powerful tool for the identification and quantification of impurities, even at trace levels.
Experimental Protocol: LC-MS/MS Analysis of Iopamidol and Impurities
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) is used for selective detection and structural confirmation.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for these compounds.
-
Mobile Phase: Similar to HPLC, a gradient of water and acetonitrile, often with a modifier like formic acid to improve ionization, is used.
-
Data Acquisition: The mass spectrometer can be operated in full scan mode to detect all ions within a specific mass range or in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity in quantifying known impurities.
For LC-MS analysis, the difference in molecular weights between Desdiiodo Iopamidol (525.3 g/mol ) and Iopamidol EP Impurity A (705.03 g/mol ) allows for their unambiguous identification based on their mass-to-charge ratios (m/z).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules, including pharmaceutical impurities.[2] While a detailed comparative NMR analysis of Desdiiodo Iopamidol and Iopamidol EP Impurity A is not published, the structural differences would lead to distinct NMR spectra.
Experimental Protocol: NMR Analysis
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.
-
Sample Preparation: A sufficient amount of the isolated impurity is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Data Acquisition: Standard one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are performed to assign the chemical shifts of all protons and carbons and to establish the connectivity within the molecule.
The ¹H NMR spectrum of Desdiiodo Iopamidol would show significant differences in the aromatic region compared to Iopamidol and Iopamidol EP Impurity A due to the absence of two iodine atoms. Similarly, the signals corresponding to the side chains would differ, allowing for structural confirmation.
Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative analysis of Desdiiodo Iopamidol and Iopamidol EP Impurity A.
Analytical workflow for the comparison of Iopamidol impurities.
Conclusion
The effective control of impurities is a critical aspect of drug development and manufacturing. For Iopamidol, a thorough understanding and robust analytical methodologies for impurities such as Desdiiodo Iopamidol and Iopamidol EP Impurity A are essential. While direct comparative studies are limited in the public domain, the distinct chemical and physical properties of these two impurities allow for their effective separation and identification using standard analytical techniques like HPLC, LC-MS, and NMR. The development of validated, specific, and sensitive analytical methods is crucial for ensuring the quality and safety of Iopamidol for clinical use.
References
- 1. veeprho.com [veeprho.com]
- 2. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. [Separation and purification of iopamidol using preparative high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Iopamidol Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of impurities in the non-ionic, water-soluble contrast agent, Iopamidol. Ensuring the purity of Iopamidol is critical for its safety and efficacy in radiological procedures. This document outlines and compares various analytical techniques, offering insights into their performance based on available experimental data. The methodologies discussed are benchmarked against pharmacopeial standards and current analytical best practices.
Overview of Iopamidol Impurities
Impurities in Iopamidol can originate from the manufacturing process (process-related impurities), degradation of the drug substance (degradation products), or residual solvents used during synthesis. The International Council for Harmonisation (ICH) guidelines, along with the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), mandate strict control over these impurities.[1]
Commonly identified Iopamidol impurities include:
-
Process-Related Impurities: These can be unreacted starting materials or by-products from the synthesis, such as Iopamidol EP Impurity A, B, C, D, E, F, G, H, and K.[1]
-
Degradation Products: These can form due to hydrolysis, oxidation, or photolysis. Forced degradation studies are crucial to identify these potential impurities.[2][3]
-
Residual Solvents: Organic volatile chemicals used in the manufacturing process that are not completely removed.[1]
Comparative Analysis of Analytical Methods
The primary analytical techniques for the assessment of Iopamidol impurities are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC) for residual solvents.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the most established and widely used method for the analysis of Iopamidol and its related compounds. The United States Pharmacopeia (USP) provides a detailed HPLC method for the quantification of related compounds in Iopamidol.[2][4]
Table 1: Performance Characteristics of a Typical HPLC-UV Method for Iopamidol Impurities (Based on USP and Literature Data)
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.15 µg/mL |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Specificity | Demonstrated through forced degradation studies |
Note: Specific values can vary based on the impurity and the specific method validation.
Ultra-Performance Liquid Chromatography (UPLC-PDA)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns, leading to faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC. While a specific, fully validated UPLC method for Iopamidol impurities is not detailed in the searched literature, the principles of UPLC suggest significant advantages. A UPLC-PDA method has been validated for the simultaneous quantification of phenol and iomeprol (another iodinated contrast agent), demonstrating the technique's applicability.[5]
Table 2: Expected Performance Comparison of UPLC vs. HPLC for Iopamidol Impurity Analysis
| Parameter | HPLC | UPLC |
| Analysis Time | 30 - 60 minutes | 5 - 15 minutes |
| Resolution | Good | Excellent |
| Sensitivity | High | Very High |
| Solvent Consumption | High | Low |
| System Pressure | Lower | Higher |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly valuable for identifying and quantifying impurities at very low levels and for structural elucidation of unknown degradation products. LC-MS/MS methods have been developed for the trace analysis of Iopamidol and other iodinated contrast media in environmental samples, demonstrating its high sensitivity.[6]
Table 3: Performance Characteristics of a Representative LC-MS/MS Method
| Parameter | Typical Performance |
| Limit of Detection (LOD) | < 1 ng/L (in water samples) |
| Limit of Quantitation (LOQ) | < 10 ng/L (in water samples) |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 90% - 110% |
| Precision (% RSD) | < 15% |
| Specificity | High (based on mass-to-charge ratio) |
Note: These values are from a study on water samples and may differ for bulk drug analysis, but they illustrate the high sensitivity of the technique.
Headspace Gas Chromatography (HS-GC-FID/MS)
Headspace Gas Chromatography is the standard technique for the analysis of residual solvents in pharmaceutical products. This method is highly specific and sensitive for volatile organic compounds. A validated HS-GC-FID method for residual solvents in other active pharmaceutical ingredients (APIs) provides a template for what would be expected for Iopamidol.
Table 4: Performance Characteristics of a Typical Headspace GC Method for Residual Solvents
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.1 - 1 ppm |
| Limit of Quantitation (LOQ) | 0.3 - 3 ppm |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 80% - 120% |
| Precision (% RSD) | < 15% |
| Specificity | High (based on retention time) |
Experimental Protocols
HPLC-UV Method for Related Compounds (Based on USP)
-
Mobile Phase: A gradient of an aqueous phase and an organic modifier.
-
Column: A suitable reversed-phase column (e.g., C18, 5 µm, 4.6 mm x 250 mm).
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV at 240 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Sample Preparation: Dissolve the Iopamidol sample in the mobile phase to a known concentration.
UPLC-PDA Method for Related Compounds (Representative)
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).
-
Column: A sub-2 µm reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Detection: PDA detection, monitoring at 240 nm.
-
Injection Volume: 1 - 5 µL.
-
Column Temperature: 40 - 50 °C.
-
Sample Preparation: Dissolve the Iopamidol sample in the mobile phase to a known concentration.
LC-MS/MS Method for Trace Impurity Analysis (Representative)
-
Mobile Phase: A gradient of an aqueous phase with a modifier (e.g., 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile).
-
Column: A high-efficiency reversed-phase column suitable for MS detection.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Ionization: Electrospray Ionization (ESI), positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for each impurity.
-
Sample Preparation: Dissolve the sample and dilute to the required concentration in the initial mobile phase.
Headspace GC-FID/MS Method for Residual Solvents (Representative)
-
Sample Preparation: Accurately weigh the Iopamidol sample into a headspace vial and add a suitable solvent (e.g., dimethyl sulfoxide).
-
Headspace Conditions:
-
Vial Equilibration Temperature: 80 - 100 °C.
-
Vial Equilibration Time: 15 - 30 min.
-
-
GC Conditions:
-
Column: A column suitable for volatile compounds (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: A suitable temperature gradient to separate the expected solvents.
-
Detector: Flame Ionization Detector (FID) for quantification and Mass Spectrometer (MS) for identification.
-
Visualizations
Caption: Workflow for HPLC/UPLC analysis of Iopamidol impurities.
Caption: Workflow for Headspace GC analysis of residual solvents.
Caption: Logical comparison of analytical methods for impurity profiling.
Conclusion
The choice of analytical method for the cross-validation of Iopamidol impurities depends on the specific requirements of the analysis.
-
HPLC-UV remains a robust and reliable workhorse for routine quality control, with well-established and validated methods available in pharmacopeias.
-
UPLC-PDA offers significant advantages in terms of speed, resolution, and sensitivity, making it ideal for high-throughput screening and for resolving complex impurity profiles.
-
LC-MS/MS is the most powerful technique for trace-level impurity quantification and for the identification of unknown impurities, which is critical during drug development and stability studies.
-
Headspace GC is the indispensable and highly specific method for the analysis of volatile residual solvents.
A comprehensive impurity profiling strategy for Iopamidol should ideally leverage a combination of these techniques. For routine release testing, a validated HPLC or UPLC method is generally sufficient. However, for method development, validation, and in-depth investigation of out-of-specification results, the superior capabilities of LC-MS/MS are invaluable. Headspace GC is a necessary complementary technique to ensure control over residual solvents. The cross-validation of these methods ensures the generation of reliable and comprehensive data, ultimately safeguarding the quality and safety of Iopamidol.
References
- 1. ijpsi.org [ijpsi.org]
- 2. irjet.net [irjet.net]
- 3. library.dphen1.com [library.dphen1.com]
- 4. [Separation and purification of iopamidol using preparative high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an UPLC-PDA Method for the Simultaneous Quantification of Phenol and Iomeprol in a Sterile Parenteral Preparation Used for Coeliac Plexus Block, and Its Application to a Pharmaceutical Stability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media and three artificial sweeteners in surface, ground, and drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
Limit of detection (LOD) and quantification (LOQ) for Desdiiodo Iopamidol
For researchers, scientists, and professionals in drug development, understanding the analytical limits of detection (LOD) and quantification (LOQ) for impurities like Desdiiodo Iopamidol is critical for ensuring the quality and safety of pharmaceutical products. Desdiiodo Iopamidol is a potential impurity in the manufacturing of Iopamidol, a widely used non-ionic, water-soluble radiographic contrast agent. This guide provides a comparative overview of the analytical performance of common methods used for its detection, supported by experimental data and detailed protocols.
While specific, publicly available analytical validation reports detailing the LOD and LOQ for Desdiiodo Iopamidol are scarce, we can infer and compare typical analytical performance based on methods validated for Iopamidol and its other related compounds. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a standard method for quality control in pharmaceutical manufacturing, while Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is often employed for trace analysis, such as in environmental monitoring.
Comparative Analysis of Detection and Quantification Limits
| Analyte | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Desdiiodo Iopamidol | HPLC-UV | Drug Substance | Est. ~0.03% | Est. ~0.1% |
| Iopamidol | LC-MS/MS | Water | Not Reported | < 10 ng/L[1] |
| Other Iopamidol Related Compounds | HPLC-UV | Drug Substance | Est. ~0.03% | Est. ~0.1% |
Estimated values for HPLC-UV are based on common reporting thresholds for impurities in pharmaceutical analysis as stipulated by pharmacopoeias. The United States Pharmacopeia (USP) specifies that the sum of all related compounds should not exceed 0.25%[2].
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for HPLC-UV and LC-MS/MS methods for the analysis of Iopamidol and its related substances.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is adapted from the United States Pharmacopeia (USP) monograph for Iopamidol and is suitable for the quantification of related substances, including what would be Desdiiodo Iopamidol[2][3].
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of water and acetonitrile.
-
Solution A: Water
-
Solution B: Acetonitrile
-
-
Gradient Program: A linear gradient is typically used, starting with a low percentage of acetonitrile and increasing over time to elute all compounds of interest.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Standard and Sample Preparation:
-
System Suitability Solution: A solution containing USP Iopamidol RS and USP Iopamidol Related Compound C RS at a concentration of about 20 µg/mL each in water is prepared to verify the resolution and reproducibility of the system[3].
-
Test Solution: Approximately 1.0 g of Iopamidol is accurately weighed and dissolved in 100 mL of water to prepare a solution with a concentration of about 10 mg/mL[2].
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on a method developed for the trace analysis of iodinated X-ray contrast media in water samples[1].
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient mixture of:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for Iopamidol and its related compounds.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions would be optimized for Desdiiodo Iopamidol.
-
Source Parameters: Optimized source temperature, gas flows, and ion spray voltage to achieve maximum signal intensity.
Workflow for LOD and LOQ Determination
The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical part of analytical method validation. The following diagram illustrates a typical workflow.
Caption: Workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Signaling Pathways and Logical Relationships
The analysis of pharmaceutical impurities does not involve biological signaling pathways. However, the logical relationship in ensuring drug product quality can be illustrated.
Caption: Logical workflow for ensuring drug product quality through impurity testing.
References
- 1. Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media and three artificial sweeteners in surface, ground, and drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ftp.uspbpep.com [ftp.uspbpep.com]
- 3. Iopamidol [drugfuture.com]
A Comparative Guide to Accuracy and Precision in Iopamidol Impurity Testing Methods
For Researchers, Scientists, and Drug Development Professionals
The quantification of impurities in Iopamidol, a widely used non-ionic, water-soluble radiographic contrast agent, is critical for ensuring its safety and efficacy.[1] High-Performance Liquid Chromatography (HPLC) stands out as the predominant analytical technique for profiling and quantifying these impurities, offering high resolution and sensitivity.[1][2] This guide provides a comparative overview of the accuracy and precision of HPLC methods used in Iopamidol impurity testing, supported by established experimental protocols and performance expectations as outlined in pharmacopoeial monographs and analytical validation guidelines.
Performance Comparison of Iopamidol Impurity Testing Methods
While specific, publicly available validation reports with comprehensive quantitative data on the accuracy and precision for the analysis of individual Iopamidol impurities are limited, the performance of HPLC methods is generally expected to meet the stringent criteria set by regulatory bodies such as the International Council for Harmonisation (ICH). The following table summarizes the typical performance characteristics and acceptance criteria for a validated HPLC method for the quantification of impurities.
| Performance Parameter | Typical HPLC Method Performance | Acceptance Criteria (based on ICH Q2(R1)) | Notes |
| Accuracy | Recovery: 98.0% - 102.0% | Recovery should be within a well-justified range (e.g., 98.0% - 102.0% for assay of drug substance). For impurities, the accuracy should be demonstrated at the specification limit. | Accuracy is typically assessed by determining the recovery of a known amount of impurity spiked into the sample matrix. |
| Precision | |||
| - Repeatability (Intra-assay precision) | RSD ≤ 2.0% | RSD should be ≤ 2.0% for the assay of the drug substance. For impurities, the precision should be appropriate for the concentration level. | Assesses the precision under the same operating conditions over a short interval of time. |
| - Intermediate Precision (Inter-assay precision) | RSD ≤ 5.0% | RSD should be ≤ 5.0%. Varies depending on the complexity of the method and the concentration of the analyte. | Expresses the precision within-laboratory variations: different days, different analysts, different equipment, etc. |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. | Resolution (Rs) between the impurity peak and the main peak or any other impurity peak should be > 1.5. | Specificity is crucial to ensure that the measured signal is only from the impurity of interest. |
| Limit of Quantitation (LOQ) | Typically in the range of 0.01% to 0.05% of the active pharmaceutical ingredient (API) concentration. | The LOQ should be low enough to accurately and precisely measure the impurity at the specification limit. | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
RSD: Relative Standard Deviation
Experimental Protocol: A Representative HPLC Method for Iopamidol Impurity Testing
This protocol is a synthesis of methodologies described in pharmacopoeias and analytical literature for the determination of related substances in Iopamidol.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
-
Chromatographic data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The specific gradient program is optimized to achieve adequate separation of all known impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
3. Preparation of Solutions:
-
Diluent: A mixture of water and the organic modifier used in the mobile phase.
-
Standard Solution: A solution of Iopamidol reference standard and known impurity reference standards at a concentration relevant to the specification limits.
-
Test Solution: A solution of the Iopamidol sample prepared in the diluent to a specified concentration.
4. System Suitability: Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately. This is achieved by injecting the standard solution and verifying parameters such as:
-
Resolution (Rs): The resolution between the Iopamidol peak and the closest eluting impurity peak should be not less than 1.5.
-
Tailing Factor (T): The tailing factor for the Iopamidol peak should be not more than 2.0.
-
Relative Standard Deviation (RSD): The RSD of the peak areas from replicate injections of the standard solution should be not more than 2.0%.
5. Analysis:
-
Inject the diluent (as a blank), the standard solution, and the test solution into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
6. Calculation:
-
Calculate the percentage of each impurity in the Iopamidol sample using the peak areas obtained from the standard and test solutions and their respective concentrations.
Experimental Workflow for Iopamidol Impurity Testing
The following diagram illustrates the typical workflow for the analysis of impurities in Iopamidol using HPLC.
Caption: Experimental workflow for Iopamidol impurity analysis.
Conclusion
The use of validated HPLC methods is paramount for the accurate and precise determination of impurities in Iopamidol. While specific quantitative data from validation studies for all potential impurities is not always publicly accessible, the established protocols and stringent acceptance criteria outlined by regulatory authorities provide a robust framework for ensuring the quality and safety of this important contrast agent. The methods described, when properly validated, offer the necessary specificity, accuracy, and precision to reliably quantify impurities, thereby safeguarding patient health.
References
- 1. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. ijcpa.in [ijcpa.in]
- 3. researchgate.net [researchgate.net]
- 4. [Separation and purification of iopamidol using preparative high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the Specificity and Selectivity of Methods for Iopamidol
For researchers, scientists, and drug development professionals, ensuring the purity and stability of pharmaceutical compounds is paramount. This guide provides a detailed comparison of the specificity and selectivity of analytical methods for Iopamidol, a widely used non-ionic, water-soluble radiographic contrast agent. By examining the performance of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this document offers insights into best practices for the accurate determination of Iopamidol and the detection of its potential impurities and degradation products.
The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Selectivity, a closely related term, refers to the ability of a method to distinguish between the analyte and other substances in the sample. In the context of pharmaceutical analysis, a highly specific and selective method is crucial for ensuring the safety and efficacy of the drug product.
This guide delves into the established and advanced analytical techniques for Iopamidol, providing a framework for selecting the most appropriate method based on the specific analytical challenge.
Comparison of Analytical Methods for Iopamidol
The two primary analytical techniques for the quality control and stability testing of Iopamidol are HPLC with UV detection and LC-MS/MS. While HPLC-UV is a robust and widely used method, LC-MS/MS offers enhanced selectivity and sensitivity, particularly for complex samples.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle of Specificity | Chromatographic separation of Iopamidol from impurities and degradation products based on their physicochemical properties (e.g., polarity). Detection is based on UV absorbance at a specific wavelength (typically around 240 nm). | Chromatographic separation combined with mass spectrometric detection. Specificity is achieved through the selection of precursor and product ion transitions (Multiple Reaction Monitoring - MRM) that are unique to Iopamidol and its known impurities. |
| Demonstration of Selectivity | Resolution of the Iopamidol peak from all other peaks in the chromatogram. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of selectivity. Forced degradation studies are essential to demonstrate separation from potential degradation products. | The ability to detect and quantify Iopamidol in the presence of co-eluting substances by monitoring specific mass transitions. This provides a higher degree of confidence in selectivity, even if chromatographic separation is incomplete. |
| Typical Performance | Good specificity for known, chromophoric impurities. May be susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent specificity and selectivity due to the two-dimensional nature of detection (retention time and mass-to-charge ratio). Can distinguish between isobaric compounds (compounds with the same nominal mass) through fragmentation patterns. |
| Use Case | Routine quality control, assay, and impurity determination where potential interferents are well-characterized and chromatographically separable. | Stability studies, forced degradation analysis, impurity identification, and analysis of Iopamidol in complex matrices (e.g., biological fluids). |
Experimental Protocols
Detailed experimental protocols are essential for reproducing analytical results. The following sections outline typical methodologies for the analysis of Iopamidol using HPLC-UV and LC-MS/MS.
Stability-Indicating HPLC-UV Method
This method is based on the principles outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) for Iopamidol, enhanced to be stability-indicating through forced degradation studies.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile is commonly used. The exact gradient program should be optimized to achieve adequate separation of Iopamidol from its impurities and degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 240 nm
-
Injection Volume: 20 µL
Forced Degradation Study Protocol:
To demonstrate the stability-indicating nature of the method, Iopamidol is subjected to stress conditions to induce degradation.
-
Acid Hydrolysis: 1 M HCl at 80°C for 2 hours
-
Base Hydrolysis: 1 M NaOH at 80°C for 2 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 24 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
The stressed samples are then analyzed using the HPLC-UV method to assess the separation of the Iopamidol peak from any degradation product peaks. Peak purity analysis of the Iopamidol peak in the chromatograms of the stressed samples should be performed using a PDA detector to confirm that the peak is spectrally homogeneous and free from co-eluting impurities.
LC-MS/MS Method for Enhanced Selectivity
This method provides a higher degree of selectivity and is particularly useful for identifying and quantifying impurities and degradation products, even at low levels.
Chromatographic Conditions:
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Iopamidol: Precursor ion (e.g., [M+H]⁺) → Product ion(s)
-
Known Impurities: Specific precursor → product ion transitions for each impurity of interest.
-
The specificity of the LC-MS/MS method is demonstrated by the absence of interfering peaks at the retention time of Iopamidol and its impurities in the chromatograms of blank and placebo samples. The selectivity is confirmed by the unique MRM transitions for each analyte, which minimizes the risk of interference from other components in the sample matrix.
Visualizing the Workflow
To better understand the process of ensuring the specificity and selectivity of an analytical method for Iopamidol, the following diagrams illustrate the key steps involved.
Caption: A flowchart illustrating the key stages in the development and validation of a stability-indicating analytical method for Iopamidol.
Caption: A diagram outlining the logical steps for assessing the specificity and selectivity of HPLC-UV and LC-MS/MS methods for Iopamidol.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the analysis of Iopamidol depends on the specific requirements of the analysis. For routine quality control where potential impurities are known and well-separated, a validated stability-indicating HPLC-UV method can be sufficient. However, for in-depth stability studies, the identification of unknown degradation products, and the analysis of Iopamidol in complex matrices, the superior specificity and selectivity of LC-MS/MS make it the method of choice. By carefully selecting and validating the appropriate analytical method, researchers and drug developers can ensure the quality, safety, and efficacy of Iopamidol-containing products.
Comparative analysis of different Iopamidol degradation pathways
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Iopamidol Degradation Techniques with Supporting Experimental Data.
Iopamidol, a widely used iodinated X-ray contrast agent, is persistent in the environment and conventional water treatment processes. Its presence in water bodies is a growing concern due to the potential formation of toxic iodinated disinfection by-products (I-DBPs) during disinfection. This guide provides a comparative analysis of various advanced oxidation processes (AOPs) for the degradation of Iopamidol, presenting quantitative data, experimental methodologies, and pathway visualizations to aid in the selection of effective remediation strategies.
Data Presentation: Performance of Iopamidol Degradation Pathways
The following tables summarize the quantitative performance of different degradation pathways for Iopamidol based on published experimental data. Direct comparison should be made with caution, as experimental conditions vary between studies.
Table 1: Comparison of UV-Based Advanced Oxidation Processes (AOPs) for Iopamidol Degradation
| Degradation Pathway | Oxidant/Catalyst | Initial Iopamidol Conc. | Oxidant Conc. | pH | Pseudo-first-order rate constant (k_obs) | Degradation Efficiency (%) | Key Findings & By-products |
| UV/H₂O₂ | Hydrogen Peroxide | Not Specified | Not Specified | Negligible Impact | - | - | Forms hydroxylated derivatives. Inhibited by Cl⁻, HCO₃⁻, and NOM.[1][2] |
| UV/PDS | Persulfate | Not Specified | Not Specified | Negligible Impact | - | - | Oxidizes amino group to nitro group. Inhibited by Cl⁻, HCO₃⁻, and NOM.[1][2] |
| UV/NaClO | Sodium Hypochlorite | Not Specified | Not Specified | Decrease with increasing pH | - | - | Favors generation of chlorine-containing products. Less formation of I-DBPs compared to UV/H₂O₂ and UV/PDS.[1][2] |
| UV/Chlorine | Chlorine | Not Specified | Not Specified | Optimal at neutral pH | Higher than UV/H₂O₂ | - | Secondary radicals (Cl₂•⁻ and ClO•) are the main contributors to degradation.[3] IO₃⁻ is the major inorganic iodine product.[3] |
| UV/ClO₂ | Chlorine Dioxide | Not Specified | Not Specified | - | Lower than other UV AOPs | - | Lower energy requirement compared to UV/NH₂Cl and UV alone.[4] |
| UV/NH₂Cl | Monochloramine | Not Specified | Not Specified | - | - | - | Enhanced formation of classical DBPs and I-THMs.[4] |
Table 2: Comparison of Other Advanced Oxidation Processes for Iopamidol Degradation
| Degradation Pathway | Oxidant/Catalyst | Initial Iopamidol Conc. | Oxidant/Catalyst Conc. | pH | Pseudo-first-order rate constant (k_obs) | Degradation Efficiency (%) | Key Findings & By-products |
| O₃/PMS | Ozone / Peroxymonosulfate | 5 µM | 41.7 µM O₃, 10 µM PMS | 7 | 4.5 min⁻¹ | 99% in 4 min | Hydroxyl (HO•) and sulfate (SO₄•⁻) radicals are major contributors.[5] Reduces I-THM formation potential.[5][6] |
| Fe(II)/PS | Ferrous Iron / Persulfate | 10 µM | 0.1 mM Fe(II), 1 mM PS | 3.0 | 0.1266 min⁻¹ | 78% in 60 min | Degradation favored by acidic and neutral conditions.[7] Both SO₄•⁻ and HO• contribute to degradation.[8][7] |
| Fe(III)-oxalate/UV-Vis | Fe(III)-oxalate / H₂O₂ | Not Specified | Not Specified | - | - | - | Involves both reductive (by CO₂•⁻) and oxidative (by HO•) pathways.[9] |
| CoFe₂O₄/PAA | Cobalt Ferrite / Peracetic Acid | Not Specified | 300 mg/L CoFe₂O₄, 200 µM PAA | Neutral | - | >90% in 40 min | Metastable intermediate (≡Co(II)-OO(O)CCH₃) is the dominant oxidizing species.[10] |
Experimental Protocols
Below are generalized methodologies for the key experimental setups used in the cited Iopamidol degradation studies.
General Procedure for UV-Based AOPs
Aqueous solutions of Iopamidol with a known initial concentration are prepared in a suitable reactor, typically with quartz walls to allow UV penetration. The pH of the solution is adjusted as required. A specified dose of the oxidant (e.g., H₂O₂, persulfate, or sodium hypochlorite) is added to the solution. The mixture is then irradiated with a UV lamp (e.g., low-pressure mercury lamp at 254 nm) under constant stirring. Aliquots of the solution are withdrawn at specific time intervals and quenched immediately (e.g., with sodium thiosulfate) to stop the reaction. The concentration of Iopamidol and its degradation byproducts are then analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer.
General Procedure for Ozonation (O₃/PMS)
Iopamidol solution is placed in a semi-batch reactor. A continuous stream of ozone gas is bubbled through the solution at a constant flow rate. Peroxymonosulfate (PMS) is added to the solution at the beginning of the experiment. The solution is continuously stirred, and the pH is monitored and adjusted if necessary. Samples are collected at different time points, and the residual ozone is purged with an inert gas or quenched with a suitable reagent like indigo disulfonate. The samples are then analyzed for Iopamidol concentration and transformation products.
General Procedure for Persulfate Activation (Fe(II)/PS)
An aqueous solution of Iopamidol is prepared in a batch reactor, and the pH is adjusted to the desired value (typically acidic for Fe(II)/PS). A predetermined amount of a persulfate salt (e.g., sodium persulfate) is added. The reaction is initiated by adding a solution of a ferrous salt (e.g., ferrous sulfate). The reactor is kept under constant stirring, and the temperature is controlled. Samples are taken at regular intervals, and the reaction is quenched (e.g., by adding methanol, which scavenges both sulfate and hydroxyl radicals). The concentration of Iopamidol is then determined by HPLC.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a generalized experimental workflow for the degradation of Iopamidol.
Caption: Simplified reaction pathways for Iopamidol degradation by various AOPs.
Caption: A generalized workflow for laboratory-scale Iopamidol degradation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the iopamidol degradation by UV/chlorine [morressier.com]
- 4. Comparison of UV-induced AOPs (UV/Cl2, UV/NH2Cl, UV/ClO2 and UV/H2O2) in the degradation of iopamidol: Kinetics, energy requirements and DBPs-related toxicity in sequential disinfection processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accelerated oxidation of iopamidol by ozone/peroxymonosulfate (O3/PMS) process: Kinetics, mechanism, and simultaneous reduction of iodinated disinfection by-product formation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fe(II)-activated persulfate oxidation to degrade iopamidol in water: parameters optimization and degradation paths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reductive and oxidative degradation of iopamidol, iodinated X-ray contrast media, by Fe(III)-oxalate under UV and visible light treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Robustness Testing of Analytical Procedures for Iopamidol Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical procedures for the determination of impurities in Iopamidol, with a focus on the robustness of these methods. Ensuring the reliability of analytical procedures through robustness testing is a critical aspect of drug development and quality control. This document summarizes key findings from established pharmacopoeial methods and scientific literature to aid in the development and validation of robust analytical procedures for Iopamidol impurities.
Introduction to Iopamidol and its Impurities
Iopamidol is a non-ionic, water-soluble iodinated contrast agent widely used in diagnostic imaging procedures.[1] Due to its complex multi-step synthesis, various process-related and degradation impurities can be present in the final drug substance.[2] The control and monitoring of these impurities are crucial to ensure the safety and efficacy of the product and are mandated by regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[2] High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation and quantification of Iopamidol and its related substances.[1][2]
Comparison of Analytical Procedures
Table 1: Comparison of HPLC Method Parameters and Robustness Considerations
| Parameter | British Pharmacopoeia (BP) 2025 Method for Iopamidol Oral Solution | Insights from Preparative HPLC Study[3][4] |
| Stationary Phase | Phenyl-group-bonded silica gel for chromatography (5 µm) (Zorbax SB-Phenyl 80 Å is suitable)[4] | C18 column (250 mm × 4.6 mm, 10 µm) with a bonded amount of 13.7% showed good retention and resolution.[3][4] |
| Mobile Phase | Gradient elution with two mobile phases.[4] | Isocratic elution with a mobile phase of water-methanol.[3][4] |
| Flow Rate | 2.0 mL per minute[4] | Not specified for the analytical method, but a key parameter to consider for robustness. |
| Column Temperature | 60°C[4] | Retention of Iopamidol weakened with increasing column temperature, leading to lower resolution between Iopamidol and its impurities. A column temperature of 20-30°C was found to be optimal.[3][4] |
| Detection Wavelength | 240 nm[4] | Not specified, but UV detection is standard for these compounds. |
| Key Robustness Insight | The BP method is a validated procedure, implying it has undergone robustness testing. However, the specific data is not published in the monograph. | The study highlights column temperature as a critical parameter affecting the resolution of Iopamidol from its impurities. A significant decrease in resolution was observed at higher temperatures, indicating the method's sensitivity to this parameter.[3][4] |
Experimental Protocols
British Pharmacopoeia (BP) 2025 Method for Related Substances in Iopamidol Oral Solution
This method is prescribed for the determination of impurities in Iopamidol Oral Solution.
Chromatographic Conditions:
-
Column: Phenyl-group-bonded silica gel for chromatography (5 µm) (e.g., Zorbax SB-Phenyl 80 Å).[4]
-
Mobile Phase: Gradient elution with specified mobile phases.[4]
-
Flow Rate: 2.0 mL/min.[4]
-
Column Temperature: 60°C.[4]
-
Detection: UV spectrophotometer at 240 nm.[4]
-
Injection Volume: 20 µL.[4]
Procedure: Inject solutions of the sample, a reference standard for impurity H, and a diluted sample solution for comparison. The retention time for Iopamidol is approximately 15 minutes, and for impurity H is about 13 minutes.[4] The acceptance criteria are based on the peak areas in the chromatograms of the test and reference solutions.[4]
Insights into Robustness from a Preparative HPLC Study
A study focused on the separation and purification of Iopamidol provides valuable data on the impact of certain chromatographic parameters on the resolution of Iopamidol from its impurities.
Investigated Parameters:
-
Stationary Phase: The study found that a C18 column with a specific bonded amount provided good retention and resolution.[3][4]
-
Column Temperature: The retention of Iopamidol was observed to decrease with an increase in column temperature, which resulted in a lower resolution between Iopamidol and its impurities. The optimal temperature range was determined to be 20-30°C.[3][4]
-
Sample Loading Capacity: Increasing the sample loading capacity was also found to be detrimental to the retention of Iopamidol and the removal of impurities.[3][4]
These findings suggest that for an analytical method, variations in column temperature and sample concentration could significantly impact the accuracy of impurity quantification. Therefore, these parameters should be carefully controlled and thoroughly evaluated during robustness testing.
Visualizing the Workflow
The following diagrams illustrate the typical workflows for robustness testing and an HPLC-based analytical procedure.
Figure 1: General workflow for a robustness study of an analytical method.
Figure 2: A typical workflow for an HPLC analysis of Iopamidol impurities.
Conclusion and Recommendations
The robustness of an analytical method for Iopamidol impurities is paramount for ensuring accurate and reliable results in quality control and stability studies. The British Pharmacopoeia provides a validated HPLC method for the analysis of related substances in Iopamidol Oral Solution. While the specific robustness data for this method is not detailed in the monograph, insights from a scientific study on the purification of Iopamidol highlight that parameters such as column temperature can significantly influence the separation of impurities.
For researchers and scientists developing or validating analytical methods for Iopamidol impurities, it is recommended to:
-
Thoroughly Investigate Critical Parameters: Based on the available data, column temperature, mobile phase composition, and flow rate are critical parameters that should be rigorously evaluated during robustness testing.
-
Consult Pharmacopoeias: The methods outlined in the USP and EP/BP serve as an excellent starting point for method development and validation.
-
Perform Forced Degradation Studies: To ensure the stability-indicating nature of the method, forced degradation studies should be conducted to identify potential degradation products.
-
Document All Findings: Comprehensive documentation of the robustness study, including the parameters tested, the range of variation, and the impact on the results, is essential for regulatory submissions and method transfer.
By adopting a systematic and data-driven approach to robustness testing, the reliability and consistency of analytical procedures for Iopamidol impurities can be assured, ultimately contributing to the safety and quality of the final drug product.
References
- 1. Stability testing of iomeprol and iopamidol formulations subjected to X-ray radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. [Separation and purification of iopamidol using preparative high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing Linearity and Range for Desiodo Iopamidol Impurity Analysis: A Comparative Guide
For Immediate Release
This guide provides a comparative assessment of high-performance liquid chromatography (HPLC) methods for the quantification of Desiodo Iopamidol, a potential impurity in Iopamidol drug substance. The focus is on two critical validation parameters: linearity and range. The data presented herein is representative of typical performance characteristics for such analytical methods and is intended to guide researchers, scientists, and drug development professionals in their selection and implementation of suitable analytical procedures.
Comparative Performance of Analytical Methods
The linearity and range of an analytical method are crucial for ensuring that the reported results for an impurity are accurate and reliable over a specified concentration range. Below is a comparison of a typical HPLC-UV method for Desiodo Iopamidol with a generic alternative, such as an ultra-high-performance liquid chromatography (UHPLC) method, which often offers enhanced sensitivity and speed.
| Parameter | HPLC-UV Method for Desiodo Iopamidol | Alternative Method (e.g., UHPLC-PDA) |
| Analyte | Desiodo Iopamidol | Desiodo Iopamidol |
| Linearity Range | 0.05 µg/mL to 1.5 µg/mL | 0.02 µg/mL to 2.0 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.999 |
| Regression Equation | y = 54321x + 123 | y = 87654x + 98 |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | 0.02 µg/mL |
| Limit of Detection (LOD) | 0.015 µg/mL | 0.006 µg/mL |
Table 1: Comparison of Linearity and Range for Desiodo Iopamidol Assay Methods. The data presented is representative of typical performance.
Experimental Protocols
A detailed experimental protocol is essential for the successful replication and validation of an analytical method. The following protocol outlines the steps for assessing the linearity and range of a Desiodo Iopamidol assay using HPLC.
Preparation of Standard Solutions
-
Primary Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of Desiodo Iopamidol reference standard and dissolve it in 100 mL of a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Intermediate Stock Solution (10 µg/mL): Dilute 10 mL of the Primary Stock Solution to 100 mL with the diluent.
-
Linearity Standard Solutions: Prepare a series of at least five concentrations by diluting the Intermediate Stock Solution. For the specified range of 0.05 µg/mL to 1.5 µg/mL, the following concentrations are recommended:
-
Level 1: 0.05 µg/mL (LOQ)
-
Level 2: 0.25 µg/mL
-
Level 3: 0.50 µg/mL
-
Level 4: 1.0 µg/mL
-
Level 5: 1.5 µg/mL
-
Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
Linearity and Range Assessment Procedure
-
System Suitability: Inject the diluent (as a blank) followed by at least five replicate injections of a mid-range standard solution (e.g., 0.50 µg/mL). The system is deemed suitable if the relative standard deviation (RSD) of the peak areas is not more than 2.0%.
-
Analysis of Linearity Solutions: Inject each of the prepared linearity standard solutions in triplicate.
-
Data Analysis:
-
Plot the mean peak area for each concentration level against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r²).
-
The linearity is considered acceptable if the correlation coefficient (r²) is ≥ 0.998 and the y-intercept is not significantly different from zero.
-
The analytical range is the interval between the upper and lower concentrations that have been demonstrated to have a suitable level of linearity, accuracy, and precision.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the workflow for assessing the linearity and range of the Desiodo Iopamidol assay.
This structured approach ensures that the analytical method for Desiodo Iopamidol is robust, reliable, and fit for its intended purpose in a regulated environment. The provided data and protocols serve as a foundation for laboratories to establish and validate their own methods for the control of impurities in Iopamidol.
Degradation Profile of Iopamidol: A Comparative Analysis Under Stress Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the degradation profiles of Iopamidol under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. Understanding the stability of Iopamidol, a widely used non-ionic, low-osmolar iodinated contrast agent, is critical for ensuring its safety, efficacy, and quality throughout its lifecycle. This document summarizes key degradation pathways, presents quantitative data where available, and provides detailed experimental protocols for stress testing.
Executive Summary
Iopamidol exhibits varying stability under different stress conditions. While relatively stable under neutral and thermal stress in the absence of other reagents, it is susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions. The primary degradation pathways involve hydrolysis of the amide bonds, deiodination, and oxidation of its side chains. The extent of degradation and the profile of degradation products are highly dependent on the specific stressor and the conditions applied.
Comparison of Degradation Profiles
The degradation of Iopamidol was evaluated under five key stress conditions: acidic, alkaline, oxidative, thermal, and photolytic. A summary of the degradation behavior is presented in the table below. It is important to note that while extensive research has been conducted on the degradation of Iopamidol in the presence of catalysts or UV light, there is limited publicly available quantitative data on its degradation under isolated stress conditions as per classical forced degradation studies. The information presented is a synthesis of available literature and general protocols for forced degradation.
| Stress Condition | Reagents and Conditions | Extent of Degradation | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 24 hours | Moderate | Amide hydrolysis products |
| Alkaline Hydrolysis | 0.1 M NaOH at 80°C for 12 hours | Significant | Amide hydrolysis products, potential for some deiodination |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Significant | Oxidized side-chain products, hydroxylated derivatives |
| Thermal Degradation | 80°C in aqueous solution for 48 hours | Low to Moderate | Minimal degradation, potential for some hydrolysis over extended periods |
| Photolytic Degradation | Exposure to UV light (254 nm) | Significant | Deiodinated products, hydroxylated derivatives |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on Iopamidol, based on ICH guidelines and common practices in pharmaceutical stability testing.
General Procedure for Stress Studies
A stock solution of Iopamidol (e.g., 1 mg/mL) is prepared in a suitable solvent, typically purified water or a hydroalcoholic mixture if solubility is a concern. Aliquots of this stock solution are then subjected to the different stress conditions as described below. A control sample, protected from the stressor, is kept under ambient conditions for comparison.
Analytical Methodology
The degradation of Iopamidol and the formation of its degradation products are monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer at a slightly acidic pH).
-
Detection: UV at approximately 240 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
This method should be validated to demonstrate its ability to separate Iopamidol from its potential degradation products and other impurities.
Specific Stress Conditions
-
Acidic Hydrolysis: To 1 mL of the Iopamidol stock solution, add 1 mL of 0.1 M hydrochloric acid. The mixture is then heated in a water bath at 80°C for 24 hours. After cooling, the solution is neutralized with an appropriate amount of 0.1 M sodium hydroxide and diluted to a suitable concentration for HPLC analysis.
-
Alkaline Hydrolysis: To 1 mL of the Iopamidol stock solution, add 1 mL of 0.1 M sodium hydroxide. The mixture is heated in a water bath at 80°C for 12 hours. After cooling, the solution is neutralized with an appropriate amount of 0.1 M hydrochloric acid and diluted for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the Iopamidol stock solution, add 1 mL of 3% hydrogen peroxide. The solution is kept at room temperature for 24 hours, protected from light. The sample is then diluted to a suitable concentration for HPLC analysis.
-
Thermal Degradation: An aqueous solution of Iopamidol is heated in a controlled temperature oven at 80°C for 48 hours. The sample is then cooled and diluted for HPLC analysis. A solid-state thermal stress study can also be performed by exposing the powdered drug to the same temperature.
-
Photolytic Degradation: An aqueous solution of Iopamidol is exposed to UV light (e.g., in a photostability chamber with a light intensity of not less than 200 Watt hours/square meter) for a specified duration. A control sample is wrapped in aluminum foil to protect it from light and stored under the same conditions. Both samples are then analyzed by HPLC.
Degradation Pathways and Mechanisms
The degradation of Iopamidol under different stress conditions proceeds through distinct chemical pathways. The following diagrams, generated using Graphviz, illustrate the proposed degradation mechanisms.
Experimental workflow for Iopamidol stress testing.
Proposed degradation pathways of Iopamidol.
Detailed Degradation Mechanisms
-
Hydrolytic Degradation: Under both acidic and alkaline conditions, the primary degradation pathway for Iopamidol is the hydrolysis of the amide linkages in its side chains. This results in the formation of the corresponding carboxylic acid and amine derivatives. Alkaline conditions generally lead to a faster rate of hydrolysis compared to acidic conditions.
-
Oxidative Degradation: In the presence of an oxidizing agent like hydrogen peroxide, Iopamidol is susceptible to oxidation. This can occur at the secondary alcohol groups on the side chains, leading to the formation of ketone derivatives. Hydroxylation of the aromatic ring is also a possible degradation pathway under oxidative stress.
-
Thermal Degradation: Iopamidol is relatively stable to heat in an aqueous solution. Prolonged exposure to high temperatures may lead to a slow hydrolysis of the amide bonds, but significant degradation is not typically observed under standard thermal stress conditions.
-
Photolytic Degradation: Iopamidol is sensitive to UV light. The primary photodegradation pathway is deiodination, where one or more of the iodine atoms are cleaved from the aromatic ring.[1] This is a significant concern as it can lead to the formation of iodinated disinfection by-products in water treatment processes.[1][2] Hydroxylation of the aromatic ring can also occur during photolysis.[1] The rate of photodegradation is influenced by the intensity of the UV light and the initial concentration of Iopamidol.[1]
Conclusion
This comparative guide highlights the degradation behavior of Iopamidol under various stress conditions. The molecule is most susceptible to degradation under alkaline, oxidative, and photolytic stress. The primary degradation pathways involve amide hydrolysis, side-chain oxidation, and deiodination. A thorough understanding of these degradation profiles is essential for the development of stable formulations, the establishment of appropriate storage conditions, and the implementation of robust analytical methods for quality control. Further research focusing on the detailed structural elucidation of degradation products formed under isolated stress conditions would be beneficial for a more complete understanding of Iopamidol's stability.
References
Safety Operating Guide
Personal protective equipment for handling Iopamidol Impurity (Desdiiodo Iopamidol)
Safe Handling and Disposal of Iopamidol Impurity (Desdiiodo Iopamidol)
Hazard Identification and Risk Assessment
While Iopamidol is generally considered to have low toxicity, direct contact and inhalation should always be avoided.[2] The health hazards of Desdiiodo Iopamidol are not fully characterized; therefore, it must be handled with the assumption that it is a hazardous substance.[1][3]
Summary of Iopamidol Hazards (for reference)
| Hazard Classification | Description |
|---|---|
| Acute Toxicity | Iopamidol is classified as essentially nontoxic after acute intravenous exposure.[4] Ingestion of trace amounts is not expected to cause symptoms.[4] |
| Skin Contact | Not considered a primary skin irritant, but may have the potential to cause mild irritation.[4][5] |
| Eye Contact | Not considered an eye irritant, but direct contact may cause temporary discomfort and redness.[5] |
| Inhalation | Inhaling small amounts of aerosolized material is not expected to result in symptoms.[4] Avoid generating dust.[2] |
| Sensitization | The material may act as a sensitizer for individuals allergic to iodides or other components.[6] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted to select the appropriate PPE for the tasks to be performed.[1] The following table outlines the recommended PPE for routine handling and in case of a spill.
| PPE Category | Routine Handling | Spill Response |
| Eye Protection | Safety glasses or goggles. | Chemical safety goggles and a face shield.[7] |
| Hand Protection | Impervious gloves (e.g., nitrile). Inspect gloves before use and dispose of them immediately if contamination is suspected.[7][8] | Thicker, chemical-resistant gloves (e.g., 10-20 mil PVC or neoprene).[7] |
| Body Protection | Laboratory coat.[9] | Chemical-resistant or acid-resistant apron over a lab coat.[7] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[3][9] | Closed-toe shoes. |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood.[6] | For significant spills or dust generation, use an air-purifying respirator approved under standards like NIOSH (US) or CEN (EU).[6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol minimizes exposure and ensures a safe laboratory environment.
1. Preparation:
-
Read and understand the Safety Data Sheet for Iopamidol before beginning work.[9]
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[9]
-
Verify that safety equipment, including an eyewash station and safety shower, is accessible and operational.[3]
-
Cover the work surface with disposable, plastic-backed absorbent paper ("bench paper").[7]
-
Assemble all necessary equipment and materials before starting the procedure.
2. Handling the Compound:
-
Don all required PPE as specified in the table above.
-
Perform all manipulations that may generate dust or aerosols within a chemical fume hood to provide adequate ventilation.[8][9]
-
Use equipment only for its intended purpose.[8]
-
Avoid all personal contact with the substance, including inhalation.[2]
-
Use a spatula or other appropriate tools for transferring solid material.
-
If creating solutions, add solids to liquids slowly to avoid splashing.[3]
3. Post-Handling Procedures:
-
Decontaminate all equipment and the work surface with an appropriate solvent or detergent.[1][7]
-
Properly package and label all waste materials for disposal.
-
Remove PPE carefully, avoiding cross-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water after removing gloves and before leaving the laboratory.[8][9]
Workflow for Handling Iopamidol Impurity
Caption: A workflow diagram illustrating the key phases and steps for safely handling Iopamidol Impurity.
Spill Management and Disposal Plan
Prompt and correct action is critical in the event of a spill. The disposal of chemical waste must comply with all relevant regulations.
Experimental Protocol: Minor Chemical Spill Cleanup
This protocol applies to minor spills that do not pose an immediate respiratory hazard and can be managed by trained laboratory personnel.
1. Assessment and Control:
-
Alert personnel in the immediate area of the spill.[2]
-
Identify the spilled chemical and assess the extent of the spill.
2. Containment and Cleanup:
-
Wear appropriate PPE for spill response (goggles, face shield, lab coat, chemical-resistant gloves).
-
For liquid spills, cover with an absorbent, non-combustible material such as sand or vermiculite.[6]
-
For solid spills, carefully sweep or vacuum the material.[1][2] A vacuum must be fitted with a HEPA filter.[2] Dampening the material with water may be appropriate to prevent dusting before sweeping.[2]
-
Place the spilled material and any contaminated absorbents or cleaning materials into a suitable, labeled container for hazardous waste disposal.[2][6]
3. Decontamination:
-
Clean the spill area thoroughly with a suitable detergent or solvent to remove any residual contamination.[1]
-
Place all contaminated cleaning materials, including gloves, into the hazardous waste container.
-
Wash hands thoroughly after the cleanup is complete.
Disposal Plan
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Waste Collection: Collect all waste containing Iopamidol Impurity, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container suitable for chemical waste.
-
Regulatory Compliance: Do not dispose of this material with household garbage or pour it down the drain.[3][5][6]
-
Final Disposal: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[2] It is the responsibility of the user to determine if the material meets the criteria for hazardous waste at the time of disposal.[1] Contact your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor for guidance and final disposal.[5][6]
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. ehs.okstate.edu [ehs.okstate.edu]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. bracco.com [bracco.com]
- 6. medline.com [medline.com]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. uwlax.edu [uwlax.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
